molecular formula C4H7ClO2 B1360322 (R)-methyl 2-chloropropanoate CAS No. 77287-29-7

(R)-methyl 2-chloropropanoate

Cat. No.: B1360322
CAS No.: 77287-29-7
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-GSVOUGTGSA-N
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Description

(R)-methyl 2-chloropropanoate is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEJCNOTNLZCHQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032960
Record name Methyl (R)-2-chloropropionate
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Molecular Weight

122.55 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77287-29-7, 73246-45-4
Record name (+)-Methyl 2-chloropropionate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloropropanoate, (R)-
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Record name Methyl (R)-2-chloropropionate
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Record name Methyl (R)-2-chloropropionate
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Record name (-)-Methyl (S)-2-chloropropionate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-CHLOROPROPANOATE, (R)-
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Foundational & Exploratory

(R)-methyl 2-chloropropanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of (R)-methyl 2-chloropropanoate, a key chiral building block in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5]

Chemical Structure and Identification

This compound is a chiral ester characterized by a chlorine atom at the C-2 position of the propanoate backbone, with the (R) stereochemical configuration.

  • IUPAC Name: methyl (2R)-2-chloropropanoate[6]

  • Synonyms: (R)-(+)-2-Chloropropionic acid methyl ester, Methyl (R)-2-chloropropionate[1][6][7][8]

  • Chemical Structure:

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂[6][7][9]
Molecular Weight 122.55 g/mol [6][7][9]
CAS Number 77287-29-7[1][6][7]
Appearance Colorless to almost colorless clear liquid[1][7]
Boiling Point 132-134 °C[10]
Density 1.152 g/mL at 25 °C[10]
Refractive Index n20/D 1.417[10][11]
Optical Rotation [α]20/D +26° (neat)[10]
Solubility Insoluble in water; soluble in organic solvents.[2][11][12]
Stability Stable under normal conditions. Flammable.[11]
Purity >98.0% (GC)[1][7][8]
Enantiomeric Excess ee: 95% (GLC)[10]

Table 2: Spectroscopic Data

TechniqueDataReference(s)
¹H NMR (CDCl₃) δ: 1.66 (d, 3H), 3.79 (s, 3H), 4.42 (q, 1H)[13][14][15][16]
¹³C NMR (CDCl₃) δ: 21.5, 52.9, 53.8, 170.2[15][17]
Infrared (IR) Strong absorptions at 1750-1760 cm⁻¹ (C=O) and 1700-1785 cm⁻¹[18]
Mass Spectrometry (GC-MS) m/z top peak: 63; 2nd highest: 27; 3rd highest: 59[15]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis via Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

This protocol is based on the enantioselective hydrolysis of racemic methyl 2-chloropropanoate using an esterase.

Materials:

  • Racemic methyl 2-chloropropanoate

  • Esterase EST12–7 from Pseudonocardia antitumoralis[1]

  • Phosphate buffer (pH 7.5)

  • Organic co-solvent (e.g., isopropanol)

  • Surfactant (e.g., Triton X-100)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the organic co-solvent, and the surfactant.

  • Add the racemic methyl 2-chloropropanoate to the mixture to a final concentration of 50 mM.[1]

  • Initiate the reaction by adding the esterase EST12–7.

  • Incubate the reaction at an optimized temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining this compound and the conversion of the starting material using chiral gas chromatography.

  • Once the desired enantiomeric excess (>99%) is achieved, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.[1]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Chemical Synthesis from (S)-Alanine

This method involves the diazotization of (S)-alanine followed by esterification.

Materials:

  • (S)-alanine[13]

  • 5 N Hydrochloric acid[13]

  • Sodium nitrite[13]

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-alanine in 5 N hydrochloric acid.[13]

  • Cool the mixture to 0°C in an ice-salt bath.[13]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5°C.[13]

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight.[13]

  • Extract the resulting (S)-2-chloropropanoic acid with dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • To the crude (S)-2-chloropropanoic acid, add methanol and a catalytic amount of sulfuric acid.

  • Reflux the mixture for several hours.

  • After cooling, neutralize the reaction mixture and extract the this compound with an organic solvent.

  • Wash the organic layer, dry it, and purify the product by distillation.

Analytical Procedures

3.3.1. Gas Chromatography (GC) for Purity and Enantiomeric Excess Analysis

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A chiral capillary column (e.g., Cyclodex-B).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.

  • Analysis: The enantiomers will have different retention times, allowing for the determination of the enantiomeric excess. The peak area percentage can be used to determine the purity.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR spectrometer.[19]

  • Solvent: Deuterated chloroform (CDCl₃).[17]

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

3.3.3. Infrared (IR) Spectroscopy

  • Instrument: Fourier-transform infrared (FTIR) spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.

  • Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the ester.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via enzymatic resolution.

experimental_workflow cluster_synthesis Enzymatic Resolution cluster_workup Work-up cluster_purification_analysis Purification & Analysis racemic_ester Racemic Methyl 2-chloropropanoate reaction_mixture Reaction Mixture racemic_ester->reaction_mixture esterase Esterase EST12-7 esterase->reaction_mixture buffer Buffer System (pH, co-solvent, surfactant) buffer->reaction_mixture incubation Incubation (Controlled Temp & Time) reaction_mixture->incubation quench Quench Reaction (Ethyl Acetate) incubation->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Vacuum Distillation concentration->distillation final_product (R)-methyl 2-chloropropanoate distillation->final_product analysis Quality Control (GC, NMR, IR) final_product->analysis

Synthesis and Purification Workflow

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of a variety of biologically active molecules.[4][5] Its utility stems from the presence of a stereocenter and a reactive chloride that can be displaced in nucleophilic substitution reactions, often with inversion of configuration, to introduce new functional groups with controlled stereochemistry.[5] This makes it a key starting material for the synthesis of active pharmaceutical ingredients (APIs) where specific stereoisomers are required for therapeutic efficacy and to minimize side effects.[3] It is also used in the production of certain agrochemicals like herbicides and pesticides.[1][2][4]

Safety Information

This compound is a flammable liquid and vapor.[6][11][12][20] It causes skin and serious eye irritation and may cause respiratory irritation.[6][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[5] Keep away from heat, sparks, and open flames.[12][20]

References

(R)-methyl 2-chloropropanoate (CAS: 77287-29-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-methyl 2-chloropropanoate, a valuable chiral building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications in the agrochemical industry, with a focus on providing practical information for laboratory and development settings.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a comprehensive dataset for researchers.

PropertyValueReference(s)
CAS Number 77287-29-7[1][2]
Molecular Formula C₄H₇ClO₂[1][2]
Molecular Weight 122.55 g/mol [1][2]
Appearance Clear colorless liquid[1]
Density 1.152 g/mL at 25 °C[1][2]
Boiling Point 132-134 °C[1][2]
Refractive Index (n20/D) 1.417[2]
Optical Activity ([α]20/D) +26° (neat)[2]
Flash Point 37 °C (98.6 °F) - closed cup[2]
Enantiomeric Excess (ee) ≥ 95% (GLC)[2]

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[2]

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary Statements
Flammable Liquid (Category 3)GHS02H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Skin Irritation (Category 2)GHS07H315: Causes skin irritationP302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation (Category 2)GHS07H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07H335: May cause respiratory irritation

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the proton and carbon NMR spectral data for this compound.

¹H NMR Data

Chemical Shift (ppm)MultiplicityAssignment
1.66Doublet-CH
3.79Singlet-OCH
4.45Quartet-CH(Cl)-

¹³C NMR Data

Chemical Shift (ppm)Assignment
21.5-C H₃
53.0-OC H₃
54.5-C H(Cl)-
170.0C =O
Mass Spectrometry

The mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 122 (for ³⁵Cl) and 124 (for ³⁷Cl) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[3]

Key Fragmentation Ions

m/zFragment
122/124[M]⁺
87[M - Cl]⁺
63/65[CH₃CHCl]⁺
59[COOCH₃]⁺
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Key IR Absorptions

Wavenumber (cm⁻¹)Assignment
2985C-H stretch (alkane)
1745C=O stretch (ester)
1275C-O stretch (ester)
770C-Cl stretch

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocols

Two common methods for the synthesis of this compound are detailed here.

This method proceeds with retention of configuration.

S_Alanine (S)-Alanine HCl_NaNO2 5 N HCl, NaNO₂ 0-5 °C S_Alanine->HCl_NaNO2 S_2_Chloropropanoic_acid (S)-2-Chloropropanoic acid HCl_NaNO2->S_2_Chloropropanoic_acid Methanol_HCl Methanol, HCl Heat S_2_Chloropropanoic_acid->Methanol_HCl R_MCP This compound Methanol_HCl->R_MCP

Synthesis of this compound from (S)-Alanine.

Procedure:

  • Diazotization: Dissolve (S)-alanine (1 mol) in 5 N hydrochloric acid (1300 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.[4] Cool the mixture to 0 °C in an ice/salt bath.[4] Add a pre-cooled solution of sodium nitrite (1.6 mol) in water (400 mL) dropwise, maintaining the reaction temperature below 5 °C.[4] After the addition is complete, allow the reaction to stand overnight at room temperature.[4]

  • Work-up: Extract the reaction mixture with diethyl ether. Concentrate the combined ether layers and wash with saturated brine. Dry the ethereal solution over anhydrous calcium chloride and remove the solvent by rotary evaporation to yield (S)-2-chloropropanoic acid.[4]

  • Esterification: Reflux the crude (S)-2-chloropropanoic acid in methanol containing 15% hydrochloric acid for 30 minutes.[4]

  • Purification: After cooling, the product can be purified by distillation under reduced pressure to yield this compound.

This method utilizes a chlorinating agent, such as thionyl chloride or phosgene, and typically proceeds with inversion of stereochemistry.

L_Methyl_Lactate Methyl (L)-Lactate SOCl2_Pyridine SOCl₂, Pyridine 60-75 °C L_Methyl_Lactate->SOCl2_Pyridine R_MCP This compound SOCl2_Pyridine->R_MCP Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Chiral_Column Chiral GC Column (e.g., Cyclodextrin-based) GC_Injection->Chiral_Column Separation Separation of Enantiomers Chiral_Column->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram (Two Peaks) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration ee_Calc ee Calculation ee (%) = |(AR - AS) / (AR + AS)| * 100 Integration->ee_Calc R_MCP This compound Hydrolysis Base Hydrolysis (e.g., NaOH) R_MCP->Hydrolysis R_2_chloropropionic_acid (R)-2-chloropropionic acid sodium salt Hydrolysis->R_2_chloropropionic_acid Phenoxide 4-(6-chloroquinoxalin-2-yloxy)phenol Base, Solvent R_2_chloropropionic_acid->Phenoxide Quizalofop_P_acid Quizalofop-P acid Phenoxide->Quizalofop_P_acid Esterification Ethanol, Acid catalyst Quizalofop_P_acid->Esterification Quizalofop_p_ethyl Quizalofop-p-ethyl Esterification->Quizalofop_p_ethyl

References

A Technical Guide to (R)-methyl 2-chloropropanoate: Synonyms, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-methyl 2-chloropropanoate, a valuable chiral building block in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed synthetic methodologies, and key applications in the pharmaceutical and agrochemical industries.

Chemical Identity and Synonyms

This compound is a chiral ester widely used as an intermediate in the synthesis of optically active compounds. A clear understanding of its various synonyms is crucial for effective literature research and chemical sourcing.

Identifier Type Value Citation
IUPAC Name methyl (2R)-2-chloropropanoate[1]
CAS Number 77287-29-7[1][2]
Synonym (R)-(+)-2-Chloropropionic acid methyl ester[1][2]
Synonym Methyl (R)-2-chloropropionate[1]
Synonym (+)-Methyl (R)-2-chloropropionate
Synonym (R)-2-Chloropropanoic acid methyl ester
Synonym Methyl D-alpha-chloropropionate[3]
EC Number 278-658-5
PubChem CID 149593[1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

Property Value Citation
Molecular Formula C4H7ClO2[1]
Molecular Weight 122.55 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 132-134 °C
Density 1.152 g/mL at 25 °C
Refractive Index (n20/D) 1.417
Optical Rotation ([α]20/D) +26° (neat)
Purity (GC) >98.0%[2]
Enantiomeric Excess (ee) ≥95%
1H NMR Spectroscopy Spectra available in public databases[1][5][6]
13C NMR Spectroscopy Spectra available in public databases[1][5][7]

Synthesis of this compound

The enantiomerically pure form of methyl 2-chloropropanoate is a critical starting material. Several synthetic strategies have been developed to produce the (R)-enantiomer with high optical purity.

Chemical Synthesis from L-Methyl Lactate

One common method involves the chlorination of L-methyl lactate using a Vilsmeier reagent, which is prepared from an amide and a chlorinating agent like bis(trichloromethyl)carbonate. This process typically results in an inversion of stereochemistry.

Step 1: Preparation of Vilsmeier Reagent

  • To a 250 mL four-neck flask, add bis(trichloromethyl)carbonate (178.0 g, 0.6 mol).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add anhydrous N,N-dimethylacetamide (62.7 g, 0.72 mol) as the solvent. A significant temperature increase will be observed.

  • Mechanically stir the mixture for 1-2 hours to obtain a colorless Vilsmeier reagent solution.[8]

Step 2: Synthesis of (S)-(-)-Methyl 2-chloropropanoate

  • At a temperature of 20-30 °C, add a small amount of N,N-dimethylacetamide to the Vilsmeier reagent solution from Step 1 in a separate reaction vessel equipped with a constant pressure dropping funnel.

  • Slowly add R-methyl lactate (44.6 g, 0.43 mol) to the mixed solution. The reaction is exothermic and will generate gas.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 5 hours to carry out the chlorination reaction. The progress of the reaction can be monitored by gas chromatography.

  • After the reaction is complete, cool the solution.[8][9]

Step 3: Work-up and Purification

  • Wash the resulting solution with water.

  • Separate the organic layer and distill to obtain the final product. This method has been reported to yield the (S)-enantiomer with a yield of 90% and an optical purity of 97%.[8]

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Chlorination Reaction cluster_2 Purification Bis(trichloromethyl)carbonate Bis(trichloromethyl)carbonate Vilsmeier Reagent Vilsmeier Reagent Bis(trichloromethyl)carbonate->Vilsmeier Reagent 0-5 °C, 1-2h N,N-Dimethylacetamide N,N-Dimethylacetamide N,N-Dimethylacetamide->Vilsmeier Reagent S-Methyl 2-chloropropanoate S-Methyl 2-chloropropanoate Vilsmeier Reagent->S-Methyl 2-chloropropanoate 20-60 °C, 5h R-Methyl Lactate R-Methyl Lactate R-Methyl Lactate->S-Methyl 2-chloropropanoate Washing Washing S-Methyl 2-chloropropanoate->Washing Distillation Distillation Washing->Distillation Pure S-Methyl 2-chloropropanoate Pure S-Methyl 2-chloropropanoate Distillation->Pure S-Methyl 2-chloropropanoate

Caption: Chemical synthesis workflow for (S)-methyl 2-chloropropanoate.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For methyl 2-chloropropionate, lipases are commonly employed for the asymmetric hydrolysis of the racemic ester.

  • A racemic mixture of methyl 2-chloropropanoate is used as the substrate.

  • A lipase, such as one from Candida rugosa or porcine pancreas, is immobilized on a solid support.

  • The enzymatic hydrolysis is carried out in a buffered aqueous solution or a biphasic system.

  • The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding 2-chloropropionic acid, leaving the unreacted this compound in high enantiomeric excess.

  • The reaction is monitored for conversion and enantiomeric excess using chiral chromatography.

  • The unreacted this compound is separated from the hydrolyzed acid by extraction and then purified.

G Racemic Methyl 2-chloropropanoate Racemic Methyl 2-chloropropanoate Hydrolysis Hydrolysis Racemic Methyl 2-chloropropanoate->Hydrolysis Immobilized Lipase Immobilized Lipase Immobilized Lipase->Hydrolysis This compound This compound Hydrolysis->this compound Unreacted (S)-2-Chloropropionic Acid (S)-2-Chloropropionic Acid Hydrolysis->(S)-2-Chloropropionic Acid Hydrolyzed Separation Separation This compound->Separation (S)-2-Chloropropionic Acid->Separation Purified (R)-Ester Purified (R)-Ester Separation->Purified (R)-Ester

Caption: Workflow for enzymatic kinetic resolution.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical and pharmaceutical sectors.

Synthesis of Quizalofop-p-ethyl

Quizalofop-p-ethyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[10] The (R)-enantiomer of this herbicide is the active isomer. The synthesis involves the reaction of (R)-2-chloropropionic acid (derived from the hydrolysis of this compound) with 4-(6-chloro-2-quinoxalinyloxy)phenol, followed by esterification.

A patent describes a method starting from D-lactic acid, which is first esterified and then chlorinated to give the corresponding D-2-chloropropionic ester. This ester is then hydrolyzed and coupled with 4-(6-chloro-2-quinoxalinyloxy)phenol. The final esterification yields quizalofop-p-ethyl.[11] Another patent reports a yield of 95.9% and an optical content of 99.4% for the synthesis of quizalofop-p-ethyl.[12]

Caption: Synthetic pathway to Quizalofop-p-ethyl.

Other Applications

This compound and its derivatives are also used in the synthesis of other agrochemicals and as chiral starting materials in the development of new pharmaceutical compounds.[13] Its utility stems from the presence of a stereocenter and a reactive chloride atom, which allows for various nucleophilic substitution reactions to build more complex chiral molecules.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[14] It is important to consult the Safety Data Sheet (SDS) before use.[15][16][17]

  • Handling: Use in a well-ventilated area, and avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][17]

  • In case of fire: Use carbon dioxide, dry chemical powder, or appropriate foam.[15]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. For further detailed information, consulting the cited literature is recommended.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl (R)-2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-2-chloropropionate is a chiral organic compound that serves as a crucial building block in the synthesis of a variety of fine chemicals, agrochemicals, and pharmaceuticals.[1][2] Its specific stereochemistry makes it a valuable intermediate for the production of enantiomerically pure active ingredients, where the biological activity is often dependent on a single enantiomer. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl (R)-2-chloropropionate, along with relevant experimental protocols and safety information.

Physicochemical Properties

Methyl (R)-2-chloropropionate is a clear, colorless liquid.[3] It is generally insoluble or immiscible in water but soluble in many organic solvents.[1][2][3] The compound is stable under ordinary conditions but is also flammable and incompatible with strong oxidizing agents.[3][4]

Table 1: Physical Properties of Methyl (R)-2-chloropropionate and Related Compounds
PropertyMethyl (R)-2-chloropropionateMethyl (S)-2-chloropropionateMethyl 2-chloropropionate (racemic)
CAS Number 77287-29-7[5]73246-45-417639-93-9[1][6]
Molecular Formula C4H7ClO2[1][5]C4H7ClO2C4H7ClO2[1][6]
Molecular Weight 122.55 g/mol [1][5]122.55 g/mol 122.55 g/mol [1][6]
Appearance Colorless to almost colorless clear liquid[7]LiquidClear colorless liquid[1][3][6]
Boiling Point Not specified80-82 °C / 110 mmHg132-133 °C[4][6]
Melting Point Not specifiedNot specified-10 °C[4][6]
Density Not specified1.143 g/mL at 25 °C1.075 g/mL at 25 °C[4][8]
Refractive Index (n20/D) Not specified1.4171.417[4][8]
Optical Activity ([α]20/D) Not specified-26° (neat)Not applicable
Table 2: Chemical and Safety Properties of Methyl 2-chloropropionate (General)
PropertyValue
Flash Point 101 °F (38 °C)[4][8]
Autoignition Temperature 430 °C[4]
Explosive Limits 2.8-13.9% (V)[4][9]
Vapor Density 4.22 (vs air)[3][4]
Vapor Pressure 5.25 mm Hg (20 °C)[4][9]
Water Solubility Insoluble / Immiscible[3][6][10]
pH 6-7 (in H2O at 20°C)[3][11]
Stability Stable under ordinary conditions.[6] Flammable.[3] Incompatible with strong oxidizing agents.[3][4]

Spectral Data

Spectral analysis is crucial for the identification and characterization of methyl (R)-2-chloropropionate. Key spectral data are summarized below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for the characterization of methyl 2-chloropropionate.[5][12][13]

  • Infrared (IR) Spectroscopy : IR spectra, including ATR-IR and vapor phase IR, have been documented.[5]

  • Mass Spectrometry (MS) : GC-MS data is available, with prominent peaks often observed at m/z values of 63, 27, and 59.[5]

Chemical Reactivity and Synthesis

Methyl (R)-2-chloropropionate is a halogenated ester.[3] It undergoes reactions typical of this functional group class. It can react with acids to produce heat, alcohols, and acids.[3][8] Strong oxidizing acids may lead to vigorous, exothermic reactions.[3][8] It also reacts exothermically with bases.[3][8] Reactions with alkali metals and hydrides can generate flammable hydrogen gas.[3][8]

A common application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][6] It is also used as an initiator in the synthesis of certain polymers.[8][14]

Experimental Protocols

Synthesis of Methyl (S)-2-chloropropionate from (R)-Lactic Acid Methyl Ester

This protocol describes a method for the synthesis of the (S)-enantiomer, which illustrates a typical chlorination reaction that could be adapted for the (R)-enantiomer starting from the corresponding (S)-lactic acid derivative.

Step 1: Preparation of Vilsmeier-Hack Reagent

  • To a 250 mL four-necked flask, add 71.4 g (0.6 mol) of thionyl chloride.[15]

  • Cool the flask to 5-10°C using an ice-water bath.[15]

  • Slowly add 50.4 g (0.69 mol) of dry N,N-dimethylformamide (DMF) while maintaining the temperature. The reaction is exothermic.[15]

  • Stir the mixture mechanically for 2 hours to obtain a colorless Vilsmeier-Hack reagent solution.[15]

Step 2: Synthesis of Methyl (S)-2-chloropropionate

  • Add a small amount of dioxane to the prepared Vilsmeier-Hack reagent solution via a constant pressure dropping funnel at 20-30°C to form a mixed solution.[15]

  • Slowly add 62.4 g (0.6 mol) of (R)-lactic acid methyl ester dropwise to the mixed solution. The reaction is markedly exothermic and generates gas.[15]

  • After the addition is complete, continue stirring and heat the reaction mixture to 55°C for 6 hours.[15]

  • Upon completion, cool the reaction mixture. The resulting solution contains the product, methyl (S)-2-chloropropionate.[15]

  • The product can then be purified through washing with water, elution, and distillation.[16]

Visualizations

Diagram 1: Synthetic Pathway of Methyl (S)-2-chloropropionate

G reagent1 Thionyl Chloride intermediate Vilsmeier-Hack Reagent reagent1->intermediate + reagent2 DMF reagent2->intermediate product Methyl (S)-2-chloropropionate intermediate->product Chlorination starting_material (R)-Lactic Acid Methyl Ester starting_material->product solvent Dioxane solvent->product

Caption: Synthesis of Methyl (S)-2-chloropropionate via Vilsmeier-Hack reagent.

Diagram 2: Reactivity Profile of Methyl 2-chloropropionate

G center_node Methyl 2-chloropropionate acid Acids center_node->acid base Bases center_node->base oxidizing_agent Strong Oxidizing Agents center_node->oxidizing_agent alkali_metal Alkali Metals / Hydrides center_node->alkali_metal product_acid Heat + Alcohols + Acids acid->product_acid Reacts to produce product_base Exothermic Reaction base->product_base Reacts exothermically product_oxidizing Vigorous Exothermic Reaction oxidizing_agent->product_oxidizing Can cause product_alkali Flammable Hydrogen Gas alkali_metal->product_alkali Generates

Caption: Reactivity of Methyl 2-chloropropionate with different chemical classes.

Safety and Handling

Methyl 2-chloropropionate is a flammable liquid and vapor.[5][10] It may cause skin and serious eye irritation, as well as respiratory irritation.[5][10] It may be toxic if inhaled or absorbed through the skin.[3][10] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[17] It should be stored in a well-ventilated, flammables area, away from heat, sparks, open flames, and other ignition sources.[3][4][17] The container should be kept tightly closed.[3][17] In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[17]

Conclusion

Methyl (R)-2-chloropropionate is a key chiral intermediate with well-defined physical and chemical properties. Its utility in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries underscores its importance. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

(R)-Methyl 2-Chloropropanoate: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl 2-chloropropanoate is a valuable chiral building block extensively utilized in the synthesis of enantiomerically pure compounds. Its importance stems from the presence of a stereogenic center and a reactive chlorine atom, making it a key intermediate for producing a wide array of high-value chemicals. This guide provides a comprehensive overview of its properties, synthesis, and core applications in the agrochemical and pharmaceutical industries, complete with detailed experimental protocols and mechanistic diagrams.

Physicochemical Properties

This compound is a flammable, colorless to pale yellow liquid.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 77287-29-7[4][5]
Molecular Formula C₄H₇ClO₂[4][5]
Molecular Weight 122.55 g/mol [4][5]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 132-133 °C[2]
Density ~1.1 g/cm³[2][4]
Solubility Low solubility in water; miscible with organic solvents[1][2]
Purity >98.0% (GC)[5]

Synthesis of this compound

Enantiomerically pure this compound is primarily produced through two major strategies: stereospecific synthesis from a chiral precursor or kinetic resolution of a racemic mixture.

  • Stereospecific Synthesis from Chiral Precursors: This approach leverages the existing chirality of readily available starting materials. A common method involves the chlorination of (L)-methyl lactate using reagents like thionyl chloride (SOCl₂) or phosgene, which proceeds with an inversion of stereochemistry (an SN2-type mechanism) to yield the (R)-chloro ester.[6][7] Using (R)-methyl lactate with specific catalysts can also yield the (S)-enantiomer through configuration reversal.[8]

  • Enzymatic Kinetic Resolution (EKR): This technique uses enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer from a racemic mixture of methyl 2-chloropropanoate. For instance, lipases can preferentially hydrolyze the (S)-ester, leaving the desired this compound unreacted and thus enantiomerically enriched.[9] This method is valued for its high selectivity and environmentally benign reaction conditions.

Core Applications in Agrochemicals: Aryloxyphenoxypropionate (APP) Herbicides

A primary application of this compound is in the synthesis of aryloxyphenoxypropionate (APP) herbicides, also known as "fops". These are highly effective, selective post-emergence herbicides used to control grass weeds in broadleaf crops.[10][11] The biological activity resides almost exclusively in the (R)-enantiomer.

The synthesis involves a nucleophilic substitution reaction where a substituted phenoxyphenol displaces the chloride from this compound (or its corresponding acid/ester derivative), typically with inversion of configuration to yield the desired (S)-product, which after hydrolysis gives the active (R)-acid herbicide.

G cluster_start Starting Materials cluster_reaction Core Synthesis Step cluster_product Product R_MCP (R)-Methyl 2-Chloropropanoate SN2 Nucleophilic Substitution (SN2) R_MCP->SN2 ArOH Substituted (Aryloxy)phenol ArOH->SN2 APP_Ester (R)-APP Ester SN2->APP_Ester Hydrolysis Hydrolysis APP_Ester->Hydrolysis APP_Acid (R)-APP Acid (Active Herbicide) Base Base (e.g., K2CO3) Base->SN2 Hydrolysis->APP_Acid

Diagram 1. General Synthesis Workflow for APP Herbicides.
Mechanism of Action: ACCase Inhibition

APP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[11][12] ACCase catalyzes the first committed step in fatty acid biosynthesis.[11] By blocking this enzyme, the herbicide prevents the formation of lipids essential for building cell membranes and for plant growth, leading to the death of the weed.[12] Dicotyledonous (broadleaf) plants are generally tolerant because their ACCase enzyme has a different structure that is not inhibited by these herbicides.[13]

Diagram 2. Mechanism of Action of ACCase Inhibitor Herbicides.
Representative Aryloxyphenoxypropionate Herbicides
Herbicide NameCommon Grass Weeds Controlled
Quizalofop-p-ethyl Annual and perennial grasses (e.g., wild oats, barnyardgrass)
Fenoxaprop-p-ethyl Crabgrass, foxtails, barnyardgrass
Fluazifop-p-butyl Quackgrass, bermudagrass, crabgrass
Clodinafop-propargyl Wild oats, ryegrass

Core Applications in Pharmaceuticals: 2-Arylpropionic Acids (Profens)

This compound also serves as a key precursor for synthesizing the chiral propionic acid side-chain found in 2-arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." While many profens are sold as racemic mixtures, the (S)-enantiomer is typically the one responsible for the therapeutic effect. For example, (S)-ibuprofen is 160 times more potent as an anti-inflammatory agent than its (R)-counterpart.[14]

Synthesis can be achieved through various routes, including nucleophilic substitution where an appropriate aryl nucleophile displaces the chloride of the (R)-chloro ester, often leading to the desired (S)-product via stereochemical inversion.

G cluster_start Starting Materials cluster_reaction Core Synthesis Step cluster_product Product R_MCP (R)-Methyl 2-Chloropropanoate Coupling Coupling Reaction (e.g., Kumada) R_MCP->Coupling Ar_Metal Aryl Nucleophile (e.g., Aryl Grignard) Ar_Metal->Coupling Profen_Ester (S)-Profen Ester Coupling->Profen_Ester Hydrolysis Hydrolysis Profen_Ester->Hydrolysis Profen_Acid (S)-Profen Acid (Active Drug) Catalyst Catalyst (e.g., Ni or Pd) Catalyst->Coupling Hydrolysis->Profen_Acid

Diagram 3. General Synthesis Workflow for (S)-Profens.
Mechanism of Action: COX Inhibition

NSAIDs exert their anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[15][16] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18] By blocking prostaglandin synthesis, profens alleviate the symptoms of inflammation.[16]

Diagram 4. Mechanism of Action of COX-Inhibiting NSAIDs.
Representative 2-Arylpropionic Acid (Profen) Drugs
Drug NameTherapeutic Use
Ibuprofen Pain relief, fever reduction, anti-inflammatory
Naproxen Treatment of pain, menstrual cramps, and inflammatory diseases like arthritis
Ketoprofen Management of arthritis pain and soft tissue injuries
Flurbiprofen Anti-inflammatory, used in ophthalmic solutions and lozenges

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of (L)-Methyl Lactate

This protocol describes a typical procedure for synthesizing this compound from (L)-methyl lactate using thionyl chloride, which proceeds with inversion of configuration.[7]

  • Materials: (L)-methyl lactate (1.0 mol), thionyl chloride (1.1 mol), pyridine (catalytic amount, ~0.01 mol).

  • Procedure:

    • To a reaction flask equipped with a stirrer, dropping funnel, and reflux condenser (connected to a gas trap for HCl and SO₂), add the thionyl chloride.

    • Add a catalytic amount of pyridine to the thionyl chloride.

    • Heat the mixture to 60 °C.

    • Slowly add (L)-methyl lactate dropwise to the stirred thionyl chloride solution over 4 hours, maintaining the temperature at 60-65 °C.

    • After the addition is complete, increase the temperature to 75 °C and maintain for an additional 2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

    • Carefully remove excess SO₂ and HCl under a partial vacuum.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The optical purity can be confirmed using chiral gas chromatography.

Protocol 2: Synthesis of (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate (Quizalofop-p precursor)

This protocol outlines the synthesis of an APP herbicide intermediate via nucleophilic aromatic substitution.[19][20]

  • Materials: 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (1.0 mol), (S)-methyl 2-chloropropionate (1.1 mol), potassium carbonate (K₂CO₃, 1.5 mol), N,N-dimethylformamide (DMF) as solvent.

  • Procedure:

    • In a reaction flask, dissolve 6-chloro-2-(4-hydroxyphenoxy)quinoxaline in DMF.

    • Add finely ground potassium carbonate to the solution and stir to form a suspension.

    • Heat the mixture to 80-90 °C.

    • Add (S)-methyl 2-chloropropionate dropwise to the heated suspension over 1-2 hours. Note: The reaction proceeds with inversion, so the (S)-chloro ester yields the (R)-product.

    • Maintain the reaction at 90 °C for 6-8 hours, monitoring the progress by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice water to precipitate the product.

    • Filter the solid product, wash thoroughly with water to remove inorganic salts and DMF, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure (R)-ester.

Protocol 3: Enzymatic Kinetic Resolution of (±)-Methyl 2-chloropropanoate

This protocol provides a general method for the enzymatic resolution to obtain enantiomerically enriched this compound.

  • Materials: Racemic (±)-methyl 2-chloropropanoate, immobilized lipase (e.g., Candida rugosa lipase), phosphate buffer (pH 7.0), organic solvent (e.g., hexane or MTBE for extraction).

  • Procedure:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

    • In a temperature-controlled reaction vessel, add the phosphate buffer and the racemic methyl 2-chloropropanoate substrate.

    • Add the immobilized lipase to the mixture. The enzyme-to-substrate ratio needs to be optimized but can start at 1:10 by weight.

    • Stir the mixture at a constant temperature (e.g., 30-40 °C). The lipase will selectively hydrolyze the (S)-enantiomer to (S)-2-chloropropionic acid, leaving the (R)-ester untouched.

    • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining ester using chiral GC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the remaining (R)-ester.

    • Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

    • Extract the aqueous phase with an organic solvent (e.g., hexane) to separate the unreacted this compound from the water-soluble sodium salt of (S)-2-chloropropionic acid.

    • Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove any remaining acidic product, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched this compound.

Conclusion

This compound is a cornerstone chiral building block whose versatility is demonstrated by its critical role in the synthesis of two major classes of commercial products: aryloxyphenoxypropionate herbicides and 2-arylpropionic acid NSAIDs. Its value lies in the efficient introduction of a specific stereocenter, which is crucial for the biological activity of the final molecules. The well-established synthetic routes, including stereospecific synthesis and enzymatic resolution, allow for its large-scale production with high optical purity. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the reactivity and application of this intermediate is essential for designing efficient and stereoselective synthetic strategies.

References

An In-depth Technical Guide to the Industrial Uses of (R)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-methyl 2-chloropropanoate is a pivotal chiral building block in the chemical industry, prized for its role in the asymmetric synthesis of a wide array of valuable compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant industrial applications, particularly in the manufacturing of agrochemicals. The document is intended to serve as a practical resource for researchers, chemists, and professionals involved in process development and manufacturing in the pharmaceutical and agrochemical sectors.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristically sharp odor. Its chirality is central to its utility in producing enantiomerically pure target molecules. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₄H₇ClO₂[1][2]
Molecular Weight 122.55 g/mol [1][2]
CAS Number 77287-29-7[1]
Appearance Colorless liquid[3]
Boiling Point 132-134 °C
Density ~1.152 g/mL at 25 °C
Refractive Index ~1.417 at 20 °C
Optical Rotation [α]₂₀/D +26° (neat)
Solubility Insoluble in water; soluble in most organic solvents.[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic data is crucial for the identification and quality control of this compound.

Technique Key Data References
¹H NMR (CDCl₃) δ (ppm): 1.68 (d, 3H), 3.79 (s, 3H), 4.45 (q, 1H)[1][4][5]
¹³C NMR (CDCl₃) δ (ppm): 21.5, 53.0, 54.5, 170.0[1][5][6]
Infrared (IR) ν (cm⁻¹): 2980, 1740 (C=O), 1450, 1380, 1270, 1130, 1050, 860, 680[1][7]

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its industrial applications. Several methods have been developed, with the most common routes involving the chlorination of a chiral precursor or the kinetic resolution of a racemic mixture.

Synthesis from L-Methyl Lactate with Thionyl Chloride (with inversion of stereochemistry)

This method proceeds via a Walden inversion (Sₙ2 mechanism), where the hydroxyl group of L-methyl lactate (S-configuration) is replaced by a chlorine atom, resulting in the R-configuration of the product.

G L-Methyl Lactate L-Methyl Lactate Reaction Reaction L-Methyl Lactate->Reaction Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->Reaction Pyridine (catalyst) Pyridine (catalyst) Pyridine (catalyst)->Reaction Intermediate (Chlorosulfinate ester) Intermediate (Chlorosulfinate ester) Reaction->Intermediate (Chlorosulfinate ester) Formation Heat Heat Intermediate (Chlorosulfinate ester)->Heat Decomposition This compound This compound Heat->this compound SO₂ SO₂ Heat->SO₂ HCl HCl Heat->HCl

Caption: Synthesis of this compound from L-methyl lactate.

Experimental Protocol:

  • To a stirred solution of L-methyl lactate (1.0 eq) and pyridine (0.1 eq) in a suitable solvent (e.g., toluene), slowly add thionyl chloride (1.2 eq) at a temperature maintained between 0 and 10 °C.[8][9]

  • After the addition is complete, the reaction mixture is gradually heated to 60-80 °C and maintained for 2-4 hours, or until the reaction is complete as monitored by gas chromatography (GC).[8][10]

  • The reaction mixture is then cooled to room temperature.

  • Excess thionyl chloride and solvent are removed by distillation under reduced pressure.

  • The crude product is washed with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The final product is purified by fractional distillation under vacuum to yield this compound.[10]

Starting MaterialReagentsTypical YieldEnantiomeric Excess (e.e.)References
L-Methyl LactateThionyl Chloride, Pyridine80-95%>98%[8][9][10]

Table 3: Typical results for the synthesis of this compound from L-methyl lactate.

Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively hydrolyze one enantiomer of racemic methyl 2-chloropropanoate, leaving the desired (R)-enantiomer unreacted.

G Racemic methyl 2-chloropropanoate Racemic methyl 2-chloropropanoate Reaction Reaction Racemic methyl 2-chloropropanoate->Reaction Lipase (e.g., from Candida antarctica) Lipase (e.g., from Candida antarctica) Lipase (e.g., from Candida antarctica)->Reaction Aqueous Buffer Aqueous Buffer Aqueous Buffer->Reaction (S)-2-chloropropanoic acid (S)-2-chloropropanoic acid Reaction->(S)-2-chloropropanoic acid Selective Hydrolysis This compound This compound Reaction->this compound Unreacted

Caption: Enzymatic kinetic resolution of racemic methyl 2-chloropropanoate.

Experimental Protocol:

  • Racemic methyl 2-chloropropanoate is suspended in a phosphate buffer solution (pH ~7).[11]

  • A lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), is added to the mixture.[11]

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by chiral GC.

  • The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the remaining ester.

  • The enzyme is filtered off, and the aqueous phase is extracted with an organic solvent (e.g., diethyl ether).

  • The organic extract, containing this compound, is washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the product is purified by vacuum distillation.

EnzymeSubstrateTypical e.e. of (R)-esterReferences
Lipase (e.g., Novozym 435)Racemic methyl 2-chloropropanoate>99%[11]

Table 4: Typical results for the enzymatic kinetic resolution.

Industrial Application: Synthesis of Aryloxyphenoxypropionate Herbicides

A major industrial application of this compound is in the synthesis of aryloxyphenoxypropionate herbicides, such as quizalofop-p-ethyl and fluazifop-p-butyl.[12][13] The key chemical transformation is a Williamson ether synthesis.[14][15][16]

G cluster_0 Williamson Ether Synthesis cluster_1 Optional Hydrolysis & Esterification This compound This compound Reaction Reaction This compound->Reaction Substituted Phenol Substituted Phenol Substituted Phenol->Reaction Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone)->Reaction (R)-Aryloxyphenoxypropionate ester (R)-Aryloxyphenoxypropionate ester Reaction->(R)-Aryloxyphenoxypropionate ester Salt (e.g., KCl) Salt (e.g., KCl) Reaction->Salt (e.g., KCl) Water Water Reaction->Water Hydrolysis Hydrolysis (R)-Aryloxyphenoxypropionate ester->Hydrolysis (R)-Aryloxyphenoxypropionic acid (R)-Aryloxyphenoxypropionic acid Hydrolysis->(R)-Aryloxyphenoxypropionic acid Esterification Esterification (R)-Aryloxyphenoxypropionic acid->Esterification Final Herbicide Product (e.g., Quizalofop-p-ethyl) Final Herbicide Product (e.g., Quizalofop-p-ethyl) Esterification->Final Herbicide Product (e.g., Quizalofop-p-ethyl)

Caption: General workflow for the synthesis of aryloxyphenoxypropionate herbicides.

Synthesis of Quizalofop-p-ethyl Intermediate

Experimental Protocol:

  • To a solution of 4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (1.5 eq).[12][17][18][19][20]

  • The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for about 1 hour to form the phenoxide salt.

  • This compound (1.1 eq) is then added dropwise to the reaction mixture.

  • The reaction is maintained at the elevated temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, (R)-methyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate, can be purified by column chromatography or recrystallization.[12][17]

This intermediate can then be transesterified to the corresponding ethyl ester to yield quizalofop-p-ethyl.

Reactant 1Reactant 2BaseSolventTypical YieldReferences
This compound4-(6-chloroquinoxalin-2-yloxy)phenolK₂CO₃DMF>90%[12][17][18][19][20]

Table 5: Typical reaction conditions for the synthesis of a quizalofop-p-ethyl intermediate.

Conclusion

This compound is a cornerstone chiral intermediate with significant industrial applications, especially in the agrochemical sector. The synthetic methods outlined in this guide, including chemical synthesis with stereochemical inversion and enzymatic resolution, provide efficient pathways to this valuable molecule in high enantiomeric purity. Its application in the Williamson ether synthesis allows for the production of highly active R-enantiomers of aryloxyphenoxypropionate herbicides, highlighting the importance of chirality in modern chemical manufacturing. This guide provides essential technical information for researchers and professionals working with this key chiral building block.

References

A Technical Guide to (R)-(+)-2-Chloropropionic Acid Methyl Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Chloropropionic acid methyl ester is a crucial chiral building block in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals. Its specific stereochemistry is pivotal for the biological activity of the target molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of (R)-(+)-2-chloropropionic acid methyl ester, with a focus on its role in drug development and as a precursor to specialized agrochemicals. Detailed experimental protocols and workflow visualizations are included to facilitate practical application in a research and development setting.

Physicochemical Properties

(R)-(+)-2-Chloropropionic acid methyl ester, also known as methyl (R)-2-chloropropionate, is a colorless liquid. Its key quantitative properties are summarized in the table below.

PropertyValue
Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS Number 77287-29-7
Appearance Colorless liquid
Purity >98.0% (GC)
Boiling Point 132-134 °C
Density 1.152 g/mL at 25 °C
Refractive Index n20/D 1.417

Synthesis of (R)-(+)-2-Chloropropionic Acid Methyl Ester

The enantiomerically pure form of 2-chloropropionic acid and its esters is essential for many applications. Several methods have been developed for the synthesis of (R)-(+)-2-chloropropionic acid methyl ester, primarily involving either chemical synthesis from chiral precursors or enzymatic resolution of a racemic mixture.

Chemical Synthesis from (S)-Alanine

A common method for preparing enantiomerically pure (S)-2-chloropropionic acid is through the diazotization of L-alanine ((S)-alanine), which can then be esterified to the methyl ester. The reaction proceeds with retention of configuration.

Experimental Protocol:

  • Diazotization of (S)-Alanine:

    • Dissolve (S)-alanine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

    • Cool the solution to 0°C in an ice/sodium chloride bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C with vigorous stirring.

    • After the addition is complete, allow the mixture to stir for an additional hour at 0°C.

    • Extract the resulting (S)-2-chloropropionic acid with a suitable organic solvent, such as diethyl ether.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Esterification:

    • The crude (S)-2-chloropropionic acid can be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of sulfuric acid.

Enzymatic Resolution of Racemic 2-Chloropropionate

Enzymatic methods offer high selectivity and mild reaction conditions. One approach involves the kinetic resolution of racemic 2-chloropropionic acid methyl ester using a lipase.

Experimental Protocol:

  • Preparation of Reaction Mixture:

    • Dissolve racemic 2-chloropropionate in a phosphate buffer (e.g., 0.1 mol/L disodium hydrogen phosphate-sodium dihydrogen phosphate, pH 7.2).

    • Add porcine pancreatic lipase (typically 10-20% by mass of the substrate).

  • Enzymatic Hydrolysis:

    • Stir the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 6-8 hours). The lipase will selectively hydrolyze the (S)-enantiomer.

  • Separation:

    • Centrifuge the reaction mixture to remove the enzyme.

    • Extract the unreacted (R)-(+)-2-chloropropionic acid methyl ester with an organic solvent like dichloromethane.

    • The aqueous layer, containing the hydrolyzed (S)-2-chloropropionic acid, can be acidified and extracted separately if desired.

    • Dry the organic layer containing the (R)-ester over anhydrous sodium sulfate and purify by distillation under reduced pressure.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution s_alanine (S)-Alanine diazotization Diazotization (NaNO2, HCl, 0°C) s_alanine->diazotization s_acid (S)-2-Chloropropionic Acid diazotization->s_acid esterification Esterification (Methanol, H2SO4) s_acid->esterification r_ester_chem (R)-(+)-2-Chloropropionic Acid Methyl Ester esterification->r_ester_chem racemic_ester Racemic 2-Chloropropionic Acid Methyl Ester lipase Lipase Hydrolysis racemic_ester->lipase r_ester_enz (R)-(+)-2-Chloropropionic Acid Methyl Ester lipase->r_ester_enz Unreacted s_acid_enz (S)-2-Chloropropionic Acid lipase->s_acid_enz Hydrolyzed separation Separation r_ester_enz->separation s_acid_enz->separation

Synthesis workflows for (R)-(+)-2-chloropropionic acid methyl ester.

Applications in Drug Development and Agrochemicals

(R)-(+)-2-Chloropropionic acid methyl ester is a valuable chiral intermediate in the synthesis of various biologically active molecules.

Pharmaceutical Applications

This compound serves as a key starting material for the synthesis of certain active pharmaceutical ingredients (APIs). The introduction of the chiral chloropropionyl moiety is a critical step in building the desired stereochemistry of the final drug molecule, which is often directly linked to its efficacy and safety profile.

Agrochemical Applications

A significant application of (R)-(+)-2-chloropropionic acid and its esters is in the production of aryloxyphenoxypropionate herbicides. The herbicidal activity of these compounds is often stereospecific, with the (R)-enantiomer being significantly more active.

Mechanism of Action of Related Herbicides:

Herbicides derived from this chiral precursor, such as chlorfenprop-methyl, have been shown to interfere with plant growth by inhibiting auxin-mediated cell responses. This includes processes like cell elongation, auxin transport, and auxin binding to its receptor sites. The disruption of these fundamental growth processes ultimately leads to plant death.

G herbicide (R)-Aryloxyphenoxypropionate Herbicide inhibition Inhibition herbicide->inhibition auxin_binding Auxin Binding Sites auxin_binding->inhibition auxin_response Auxin-Mediated Cell Responses inhibition->auxin_response cell_elongation Cell Elongation auxin_response->cell_elongation auxin_transport Auxin Transport auxin_response->auxin_transport disruption Disruption auxin_response->disruption plant_growth Normal Plant Growth plant_growth->disruption plant_death Plant Death disruption->plant_death

Conceptual signaling pathway for the mechanism of action of related herbicides.

Conclusion

(R)-(+)-2-Chloropropionic acid methyl ester is a fundamentally important chiral building block with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and synthetic routes is essential for its effective utilization in research and development. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this versatile chemical intermediate.

(R)-Methyl 2-Chloropropanoate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Key Characteristics, Synthesis, and Application of a Versatile Chiral Building Block

Introduction

Halogenated esters represent a critical class of chemical intermediates, prized for their utility in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Among these, (R)-methyl 2-chloropropanoate stands out as a versatile chiral building block. Its specific stereochemistry and reactive centers make it an invaluable starting material for the enantioselective synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its application in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.

Physicochemical and Safety Characteristics

This compound is a colorless liquid with a characteristically pungent odor. A thorough understanding of its physical and chemical properties is essential for its safe handling, storage, and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol
Appearance Colorless to pale yellow liquid[1]
Density 1.075 g/mL at 25°C[2]
Boiling Point 132-133 °C[2]
Flash Point 101 °F[3]
Solubility Limited solubility in water[1]
Refractive Index n20/D 1.417[2]

Safety Information:

This compound is a flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated area and away from sources of ignition. It may cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of paramount importance. Two primary strategies are commonly employed: the chemical transformation of a chiral precursor and the enzymatic kinetic resolution of a racemic mixture.

Experimental Protocol 1: Synthesis from (S)-Alanine

This method involves the diazotization of (S)-alanine to (S)-2-chloropropanoic acid, followed by esterification. This process typically proceeds with an inversion of stereochemistry.

Materials:

  • (S)-Alanine

  • 5 N Hydrochloric Acid

  • Sodium Nitrite

  • Diethyl Ether

  • Calcium Chloride

  • Methanol

  • Thionyl Chloride

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-alanine in 5 N hydrochloric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5°C.

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight.

  • Extraction: Extract the aqueous solution with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous calcium chloride.

  • Esterification: Carefully remove the ether by distillation. To the resulting (S)-2-chloropropanoic acid, add methanol and slowly add thionyl chloride at 0°C.

  • Reflux the mixture to drive the esterification to completion.

  • Purification: Remove the excess methanol and thionyl chloride under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Protocol 2: Enzymatic Kinetic Resolution

This green chemistry approach utilizes an esterase to selectively hydrolyze one enantiomer of racemic methyl 2-chloropropanoate, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

Materials:

  • Racemic methyl 2-chloropropanoate

  • Esterase (e.g., from Pseudonocardia antitumoralis)

  • Phosphate buffer (pH determined by enzyme optimum)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, disperse racemic methyl 2-chloropropanoate in the phosphate buffer.

  • Add the esterase to the mixture and stir at the optimal temperature for the enzyme.

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion.

  • Workup: Once the desired enantiomeric excess is achieved (typically >99% ee for the ester), quench the reaction.

  • Extraction: Extract the mixture with an organic solvent. The unreacted this compound will be in the organic phase, while the hydrolyzed (S)-2-chloropropanoic acid will be in the aqueous phase as its salt.

  • Wash the organic layer with sodium bicarbonate solution to remove any remaining acidic byproduct, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound. Further purification can be achieved by distillation.

Chiral Analysis

Determining the enantiomeric purity of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Experimental Protocol 3: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)

Mobile Phase:

  • A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized for the specific column and system to achieve baseline separation of the enantiomers. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Injection: Inject the sample onto the chiral column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Applications in Drug Development and Agrochemicals

The primary utility of this compound lies in its role as a chiral precursor for the synthesis of more complex molecules. The chlorine atom at the stereogenic center is a good leaving group, making it susceptible to nucleophilic substitution, often with inversion of configuration (SN2 mechanism). This allows for the introduction of various functionalities with a high degree of stereochemical control.

A significant application is in the synthesis of aryloxyphenoxypropionate herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase in grasses. The herbicidal activity is highly dependent on the stereochemistry, with the (R)-enantiomer being significantly more active.

Below is a diagram illustrating the logical workflow for the synthesis of an aryloxyphenoxypropionate herbicide using this compound.

G Logical Workflow: Synthesis of an Aryloxyphenoxypropionate Herbicide cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Final Steps start1 This compound reaction Nucleophilic Substitution (SN2) start1->reaction start2 Substituted Phenol start2->reaction intermediate (S)-Methyl 2-(aryloxy)propanoate (Inversion of Stereochemistry) reaction->intermediate Formation of ether linkage hydrolysis Hydrolysis intermediate->hydrolysis final_product Active Herbicide: (S)-2-(aryloxy)propionic acid hydrolysis->final_product

Caption: Synthesis workflow for an aryloxyphenoxypropionate herbicide.

Reaction Pathway Visualization

The conversion of a chiral lactate to this compound often proceeds via an SN2 mechanism, which results in an inversion of the stereocenter. The use of a Vilsmeier-Hack type reagent is a common method for this transformation.

G Reaction Pathway: (S)-Methyl Lactate to this compound reactant (S)-Methyl Lactate OH H intermediate Intermediate O-Vilsmeier H reactant->intermediate Activation of hydroxyl group reagent Vilsmeier-Hack Reagent (e.g., SOCl₂/DMF) reagent->intermediate product This compound H Cl intermediate:f0->product:f1 SN2 Attack (Inversion of configuration) nucleophile Cl⁻ nucleophile->intermediate:f0

Caption: SN2 inversion in the synthesis of this compound.

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of high-value, enantiomerically pure molecules in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it a reliable and versatile tool for researchers and drug development professionals. A thorough understanding of its characteristics and the stereochemical implications of its reactions is essential for leveraging its full potential in the creation of novel and effective chemical entities. The methodologies and data presented in this guide offer a solid foundation for the successful application of this important halogenated ester.

References

Chiral Chloropropionate Esters: A Comprehensive Technical Guide to their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-chloropropionic acid and its esters are fundamental chiral building blocks in modern organic synthesis. Their importance is underscored by their role as key intermediates in the production of a wide array of pharmaceuticals and agrochemicals, where stereochemistry dictates biological activity. This technical guide provides an in-depth exploration of the discovery and history of chiral chloropropionate esters, detailed experimental protocols for their synthesis and resolution, and a review of their applications, particularly in drug development.

Historical Perspective: The Dawn of Chiral Chloropropionate Chemistry

The history of chiral chloropropionate esters is intrinsically linked to the broader development of stereochemistry and asymmetric synthesis. While the principles of chirality were first elucidated by Louis Pasteur in the mid-19th century, the practical synthesis of optically active α-halo acids and their derivatives emerged in the early 20th century.

Key milestones in the historical development include:

  • Early 20th Century: The foundational work on the chlorination of hydroxy acids and their esters laid the groundwork for the synthesis of 2-chloropropionates. Notably, the work of Darzens in 1911 on the reaction of thionyl chloride with hydroxy compounds was a significant step.

  • Mid-20th Century: Further refinements in synthetic methods were reported by researchers like Gerrard and French in 1947, who investigated the preparation of 2-chloropropionic acid esters from lactic acid esters using thionyl chloride. These early methods often resulted in racemic or partially racemized products.

  • Latter Half of the 20th Century to Present: The increasing demand for enantiomerically pure compounds, driven by the pharmaceutical and agrochemical industries, spurred the development of stereoselective synthetic routes and efficient resolution techniques. This era saw the rise of methods starting from chiral precursors like amino acids and the application of enzymatic and chromatographic resolutions.

Synthesis of Chiral Chloropropionate Esters

The preparation of enantiomerically enriched chloropropionate esters can be broadly categorized into two main approaches: asymmetric synthesis from chiral precursors and the resolution of racemic mixtures.

Asymmetric Synthesis from Chiral Precursors

One of the most common methods for synthesizing chiral 2-chloropropionate esters involves the stereospecific substitution of the hydroxyl group in chiral lactic acid esters. Reagents like thionyl chloride (SOCl₂) and phosgene (COCl₂) are frequently employed. The reaction with thionyl chloride typically proceeds with inversion of configuration.

Table 1: Synthesis of Chiral Methyl 2-Chloropropionate from Methyl Lactate

Starting MaterialReagentCatalyst/ConditionsProductYield (%)Enantiomeric Excess (ee%)Specific Rotation [α]DReference
L-(-)-Methyl LactatePhosgene, PyridineDichloromethane, 25-35°C(R)-(+)-Methyl 2-ChloropropionateNot specifiedHighNot specified[1]
D-Methyl LactateThionyl ChlorideQuaternary ammonium salt, 80-120°C, vacuumL-2-Chloropropionic acid methyl ester9595-98Not specified[2]

A well-established method for producing (S)-2-chloropropionic acid is the diazotization of the naturally abundant amino acid, L-alanine, in the presence of a chloride source. This reaction proceeds with retention of configuration. The resulting acid can then be esterified to the desired ester.

Table 2: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

Starting MaterialReagentsConditionsProductYield (%)Enantiomeric Excess (ee%)Reference
(S)-AlanineSodium Nitrite, Hydrochloric Acid0-5°C(S)-2-Chloropropanoic acid9498.7[3]
L-AlanineNitrosyl chloride, Hydrogen chloride0°C(S)-2-Chloropropionic acid94.098.7[3]
Resolution of Racemic Chloropropionate Esters

The separation of enantiomers from a racemic mixture is a powerful strategy to obtain optically pure chloropropionate esters.

Enzymes, particularly lipases, can exhibit high enantioselectivity in the hydrolysis of esters. In the kinetic resolution of racemic 2-chloropropionate esters, one enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Table 3: Enzymatic Resolution of Racemic 2-Chloropropionate Esters

SubstrateEnzymeConditionsProductConversion (%)Enantiomeric Excess (ee%)Reference
Racemic Methyl 2-chloropropionateCandida rugosa lipaseBiphasic system (water-immiscible organic solvent)D- and L-2-chloropropionic acidNot specifiedNot specified[4]
Racemic 2-chloropropionic acidCandida lipasen-Hexane, 30°C, 14.5h(S)-(-)-2-Chloropropionic acid6895[5]
Racemic 2-chloropropionatePorcine pancreatic lipasePhosphate buffer (pH 7.2), 30°C, 6-8h(S)-(-)-2-chloropropionateNot specifiedNot specified[5]

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Table 4: Chiral HPLC Separation of 2-Chloropropionic Acid Derivatives

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
1-Naphthylamine derivative of 2-chloropropionic acidChiralcel OD-HHexane-methanol-ethanol (50:45:5, V/V)1.0224[6]

Experimental Protocols

Synthesis of (S)-2-Chloropropanoic Acid from (S)-Alanine

Reference: Organic Syntheses, Coll. Vol. 8, p.114 (1993); Vol. 66, p.151 (1988).[7]

Materials:

  • (S)-Alanine (≥99.8% optical purity)

  • 5 N Hydrochloric acid

  • Sodium nitrite

  • Diethyl ether

  • Calcium chloride

Procedure:

  • In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.

  • Cool the mixture to 0°C in an ice/sodium chloride bath.

  • Prepare a precooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water.

  • Add the sodium nitrite solution dropwise to the alanine solution at a rate of about 2 mL/min, maintaining the reaction temperature below 5°C with vigorous stirring.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the reaction mixture with four 400-mL portions of diethyl ether.

  • Combine the ether layers and concentrate to approximately 300 mL using a rotary evaporator.

  • Wash the concentrated ether solution with 50 mL of saturated brine and re-extract the brine with three 100-mL portions of diethyl ether.

  • Combine all ethereal solutions and dry over calcium chloride for 10 hours.

  • Remove the diethyl ether by distillation on a rotary evaporator.

  • The crude product can be further purified by distillation under reduced pressure.

Enzymatic Kinetic Resolution of Racemic Methyl 2-Chloropropionate

Reference: Based on principles described in various patents and publications.[4][5]

Materials:

  • Racemic methyl 2-chloropropionate

  • Lipase from Candida rugosa (or other suitable lipase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Water-immiscible organic solvent (e.g., hexane, toluene)

  • Sodium hydroxide solution (for pH control)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a biphasic system by combining a solution of racemic methyl 2-chloropropionate in a water-immiscible organic solvent with an aqueous phosphate buffer containing the lipase.

  • Stir the mixture vigorously at a controlled temperature (e.g., 30°C).

  • Monitor the progress of the reaction by periodically taking samples from the aqueous phase and titrating the liberated 2-chloropropionic acid with a standard sodium hydroxide solution to maintain a constant pH.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

  • Separate the organic and aqueous layers.

  • From the organic layer, isolate the unreacted, enantiomerically enriched methyl 2-chloropropionate by washing, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

  • Extract the enantiomerically enriched 2-chloropropionic acid with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product.

Applications in Drug Development and Agrochemicals

Chiral chloropropionate esters are invaluable intermediates in the synthesis of a variety of biologically active molecules. The stereocenter in the chloropropionate moiety is often transferred to the final product, where it is crucial for target binding and efficacy.

Synthesis of Profen Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The "profen" class of NSAIDs, such as ibuprofen and naproxen, are chiral molecules where the (S)-enantiomer is responsible for the anti-inflammatory activity. While many synthetic routes to profens exist, some utilize chiral 2-chloropropionate derivatives.

Synthesis of Aryloxyphenoxypropionate Herbicides

A major application of chiral chloropropionate esters is in the synthesis of aryloxyphenoxypropionate herbicides. These herbicides are highly effective against grassy weeds, and their herbicidal activity resides almost exclusively in one enantiomer. The use of enantiomerically pure starting materials like (R)-2-chloropropionic acid derivatives leads to the production of more potent and environmentally friendly herbicides.[5][8]

Visualizing the Pathways

Synthetic and Resolution Workflow

G cluster_synthesis Asymmetric Synthesis cluster_resolution Resolution of Racemate cluster_applications Applications Chiral Lactic Acid Ester Chiral Lactic Acid Ester Thionyl Chloride / Phosgene Thionyl Chloride / Phosgene Chiral Lactic Acid Ester->Thionyl Chloride / Phosgene Chiral Amino Acid (L-Alanine) Chiral Amino Acid (L-Alanine) Diazotization Diazotization Chiral Amino Acid (L-Alanine)->Diazotization Chiral Chloropropionate Ester Chiral Chloropropionate Ester Thionyl Chloride / Phosgene->Chiral Chloropropionate Ester Inversion Diazotization->Chiral Chloropropionate Ester Retention Chiral Profens (e.g., Ibuprofen) Chiral Profens (e.g., Ibuprofen) Chiral Chloropropionate Ester->Chiral Profens (e.g., Ibuprofen) Aryloxyphenoxypropionate Herbicides Aryloxyphenoxypropionate Herbicides Chiral Chloropropionate Ester->Aryloxyphenoxypropionate Herbicides Racemic Chloropropionate Ester Racemic Chloropropionate Ester Enzymatic Resolution (Lipase) Enzymatic Resolution (Lipase) Racemic Chloropropionate Ester->Enzymatic Resolution (Lipase) Chromatographic Resolution (Chiral HPLC) Chromatographic Resolution (Chiral HPLC) Racemic Chloropropionate Ester->Chromatographic Resolution (Chiral HPLC) Enantiomer 1 Enantiomer 1 Enzymatic Resolution (Lipase)->Enantiomer 1 Enantiomer 2 Enantiomer 2 Enzymatic Resolution (Lipase)->Enantiomer 2 Chromatographic Resolution (Chiral HPLC)->Enantiomer 1 Chromatographic Resolution (Chiral HPLC)->Enantiomer 2

Caption: Synthetic and resolution pathways to chiral chloropropionate esters.

Synthesis of an Aryloxyphenoxypropionate Herbicide

G R-2-Chloropropionic acid R-2-Chloropropionic acid Williamson Ether Synthesis Williamson Ether Synthesis R-2-Chloropropionic acid->Williamson Ether Synthesis Substituted Phenol Substituted Phenol Substituted Phenol->Williamson Ether Synthesis Chiral Aryloxyphenoxypropionic acid Chiral Aryloxyphenoxypropionic acid Williamson Ether Synthesis->Chiral Aryloxyphenoxypropionic acid Esterification Esterification Chiral Aryloxyphenoxypropionic acid->Esterification Final Herbicide Product Final Herbicide Product Esterification->Final Herbicide Product

Caption: Synthesis of an aryloxyphenoxypropionate herbicide.

Conclusion

Chiral chloropropionate esters have a rich history and continue to be of paramount importance in the chemical and pharmaceutical industries. The development of efficient and highly stereoselective synthetic and resolution methods has enabled their widespread use as versatile chiral building blocks. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the principles and protocols outlined in this guide is essential for the design and execution of innovative and effective synthetic strategies. The continued exploration of new catalytic systems and biocatalytic methods promises to further enhance the accessibility and utility of these crucial chiral intermediates.

References

Methodological & Application

Synthesis of Enantiomerically Pure (R)-Methyl 2-Chloropropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enantiomerically pure (R)-methyl 2-chloropropanoate, a crucial chiral building block in the pharmaceutical and agrochemical industries. Two primary methodologies are presented: enzymatic kinetic resolution of the corresponding racemic ester and stereospecific chemical synthesis from the readily available chiral precursor, methyl (S)-lactate.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, where stereochemistry plays a critical role in determining efficacy and safety. The demand for enantiomerically pure forms of such intermediates is therefore of paramount importance. This document outlines two robust and distinct approaches to obtain this compound with high enantiomeric excess (e.e.) and chemical yield. The first method, enzymatic kinetic resolution, offers a green chemistry approach by utilizing the high stereoselectivity of lipases. The second method, stereospecific chemical synthesis, provides a direct route through nucleophilic substitution with inversion of configuration from a chiral starting material.

Data Presentation

The following tables summarize the quantitative data for the different synthesis protocols described in this document, allowing for easy comparison of their effectiveness.

Table 1: Comparison of Synthesis Protocols for this compound

ParameterEnzymatic Kinetic ResolutionStereospecific Synthesis (Thionyl Chloride)Stereospecific Synthesis (Vilsmeier Reagent)
Starting Material Racemic methyl 2-chloropropanoateMethyl (S)-lactateMethyl (S)-lactate
Key Reagents Lipase (e.g., from Pseudomonas fluorescens), Phosphate bufferThionyl chloride, PyridineBis(trichloromethyl)carbonate, N,N-dimethylacetamide
Typical Yield ~50% (theoretical max.)>90%~90%[1]
Enantiomeric Excess (e.e.) >99%>95%>97%[1]
Key Advantages Mild reaction conditions, High enantioselectivity, Environmentally friendlyHigh yield, Readily available reagentsHigh yield and optical purity, Milder than SOCl2
Key Disadvantages Theoretical maximum yield of 50%, Requires separation of product from unreacted enantiomer and hydrolyzed acidUse of corrosive and hazardous reagentsRequires preparation of the Vilsmeier reagent in a separate step

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Methyl 2-Chloropropanoate

This protocol describes the kinetic resolution of racemic methyl 2-chloropropanoate using a lipase from Pseudomonas fluorescens (Amano AK). The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired this compound in high enantiomeric excess.

Materials:

  • Racemic methyl 2-chloropropanoate

  • Lipase from Pseudomonas fluorescens (Amano AK)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetonitrile

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Stirred reaction vessel

Procedure:

  • Reaction Setup: In a stirred reaction vessel, prepare a biphasic system consisting of 0.1 M phosphate buffer (pH 7.0) and acetonitrile as a co-solvent (8:2 v/v).

  • Substrate Addition: Add racemic methyl 2-chloropropanoate to the reaction mixture.

  • Enzyme Addition: Add the lipase from Pseudomonas fluorescens (Amano AK). A typical enzyme to substrate ratio is 2:1 (m/m).

  • Reaction: Stir the mixture at 30°C for 24-48 hours. The progress of the reaction can be monitored by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion.

  • Work-up:

    • Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction.

    • Extract the mixture with dichloromethane.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or distillation to remove the hydrolyzed (S)-2-chloropropionic acid and any remaining enzyme.

Protocol 2: Stereospecific Synthesis from Methyl (S)-Lactate using Thionyl Chloride

This protocol details the synthesis of this compound from methyl (S)-lactate via an Sₙ2 reaction with thionyl chloride, which proceeds with inversion of stereochemistry. The use of pyridine as a base is crucial to facilitate this inversion.

Materials:

  • Methyl (S)-lactate

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Inert solvent (e.g., toluene)

  • Nitrogen atmosphere

  • Reaction vessel with reflux condenser and dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, add methyl (S)-lactate and an inert solvent such as toluene. The system should be under a nitrogen atmosphere.

  • Addition of Pyridine: Cool the mixture in an ice bath and add pyridine dropwise while stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the reaction mixture through the dropping funnel, maintaining the temperature below 25°C.[2] A large amount of gas will be produced.

  • Reaction: After the addition is complete, slowly raise the temperature to 40-45°C and continue stirring for 4-5 hours.[2]

  • Work-up:

    • After the reaction is complete, cool the mixture.

    • Filter the reaction mixture to remove pyridinium hydrochloride precipitate.

    • Wash the filtrate with a saturated sodium chloride solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: The crude this compound can be purified by fractional distillation to yield the pure product. A yield of up to 95.0% with a purity of over 99.0% by gas chromatography can be achieved.[2]

Protocol 3: Stereospecific Synthesis from Methyl (S)-Lactate using a Vilsmeier Reagent

This protocol describes the synthesis of this compound from methyl (S)-lactate using a Vilsmeier reagent. This method also proceeds with inversion of configuration and is often considered milder than using thionyl chloride directly.

Materials:

  • Methyl (S)-lactate

  • Bis(trichloromethyl)carbonate (triphosgene) or phosphorus oxychloride (POCl₃)

  • N,N-dimethylacetamide or N,N-dimethylformamide (DMF)

  • Anhydrous solvent (e.g., dioxane)

  • Nitrogen atmosphere

  • Reaction vessel with dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a dry reaction vessel under a nitrogen atmosphere, add bis(trichloromethyl)carbonate.

    • Cool the vessel in an ice-water bath (0-5°C).

    • Slowly add anhydrous N,N-dimethylacetamide dropwise.

    • Stir the mixture mechanically for 1-2 hours at this temperature to obtain a colorless Vilsmeier reagent solution.[1]

  • Chlorination Reaction:

    • To the prepared Vilsmeier reagent solution, add a small amount of an anhydrous solvent like dioxane.

    • At a temperature of 20-30°C, add methyl (S)-lactate dropwise using a constant pressure dropping funnel. The reaction is exothermic and will generate gas.

    • After the addition is complete, raise the temperature to 60°C and stir for 5 hours.[1]

  • Work-up:

    • Cool the reaction mixture.

    • Wash the solution with water to remove any unreacted Vilsmeier reagent and other water-soluble byproducts.

    • Separate the organic layer.

  • Purification: The crude product is purified by distillation to obtain this compound. This method can yield the product with a high optical purity of 97% and a chemical yield of 90%.[1]

Visualizations

Experimental Workflow Diagrams

Enzymatic_Kinetic_Resolution cluster_reaction Reaction cluster_workup Work-up & Purification racemate Racemic Methyl 2-Chloropropanoate reactor Stirred Reactor (30°C, 24-48h) racemate->reactor buffer Phosphate Buffer + Acetonitrile buffer->reactor lipase Lipase (Pseudomonas fluorescens) lipase->reactor extraction Dichloromethane Extraction reactor->extraction (S)-acid & (R)-ester drying Drying (Na2SO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification final_product (R)-Methyl 2-Chloropropanoate purification->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Stereospecific_Synthesis_SOCl2 cluster_reaction Reaction cluster_workup Work-up & Purification s_lactate Methyl (S)-Lactate reactor Reaction Vessel (0-45°C, 4-5h) s_lactate->reactor pyridine Pyridine pyridine->reactor socl2 Thionyl Chloride socl2->reactor filtration Filtration reactor->filtration washing Washing (sat. NaCl) filtration->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration purification Purification (Distillation) concentration->purification final_product (R)-Methyl 2-Chloropropanoate purification->final_product Stereospecific_Synthesis_Vilsmeier cluster_vilsmeier_prep Vilsmeier Reagent Preparation cluster_chlorination Chlorination cluster_workup Work-up & Purification triphosgene Bis(trichloromethyl)carbonate vilsmeier_reactor Reaction Vessel (0-5°C, 1-2h) triphosgene->vilsmeier_reactor dmac N,N-dimethylacetamide dmac->vilsmeier_reactor vilsmeier_reagent Vilsmeier Reagent vilsmeier_reactor->vilsmeier_reagent chlorination_reactor Reaction Vessel (20-60°C, 5h) vilsmeier_reagent->chlorination_reactor s_lactate Methyl (S)-Lactate s_lactate->chlorination_reactor washing Washing (Water) chlorination_reactor->washing purification Purification (Distillation) washing->purification final_product (R)-Methyl 2-Chloropropanoate purification->final_product Stereochemical_Inversion s_lactate Methyl (S)-Lactate (S-configuration) intermediate Intermediate (e.g., Chlorosulfite ester) s_lactate->intermediate Reaction with Chlorinating Agent r_chloroester This compound (R-configuration) intermediate->r_chloroester SN2 Attack by Cl- (Inversion of Configuration) reagent Chlorinating Agent (SOCl2/Pyridine or Vilsmeier) reagent->intermediate

References

Applications of (R)-methyl 2-chloropropanoate in Pharmaceutical and Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (R)-methyl 2-chloropropanoate and its derivatives as a key chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. The focus is on providing practical, reproducible experimental procedures and relevant quantitative data to aid in research and development.

Introduction

This compound is a versatile chiral intermediate valued for its role in introducing a specific stereocenter, which is often crucial for the biological activity of a target molecule. Its applications span from the synthesis of highly active herbicides to the development of novel pharmaceuticals. This document details its use in the synthesis of two aryloxyphenoxypropionate herbicides, Quizalofop-P-ethyl and Clodinafop-propargyl, and the potential application of related chiral precursors in the synthesis of the pharmaceutical agent Solabegron.

Synthesis of Aryloxyphenoxypropionate Herbicides

This compound is a precursor to (R)-2-chloropropionic acid and its derivatives, which are essential for the synthesis of several aryloxyphenoxypropionate herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in fatty acid biosynthesis.

Application Example 1: Synthesis of Quizalofop-P-ethyl

Quizalofop-P-ethyl is the R-enantiomer of the herbicide quizalofop-ethyl and is significantly more active than its S-enantiomer. Its synthesis involves the coupling of a chiral propionate moiety with a substituted quinoxaline phenol.

StepReactantsReagents/SolventsTemperature (°C)Time (h)ProductYield (%)Purity (%)Optical Purity (R:S)
16-chloro-2-(4-hydroxyphenoxy) quinoxaline, S(-)-p-toluenesulfonyl ethyl lactatePotassium carbonate, Methyl isobutyl ketoneReflux3Quizalofop-P-ethyl95.9 (molar)98.5 (chemical)97.9:2.1
2(R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoic acid, EthanolConcentrated nitric acid, BenzeneReflux2Quizalofop-P-ethyl82.098.297.5:2.5

This protocol is based on a common industrial synthesis route.

Step 1: Synthesis of Quizalofop-P-ethyl

  • Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 500 mL of methyl isobutyl ketone, 139.1 g (0.5 mol, 98.0% purity) of 6-chloro-2-(4-hydroxyphenoxy) quinoxaline, 139.6 g of S(-)-p-toluenesulfonyl ethyl lactate, and 108 g (0.75 mol, 96.0% purity) of potassium carbonate.

  • Reaction: Under a nitrogen atmosphere, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by HPLC until the starting quinoxaline derivative is less than 0.1%.

  • Work-up: Cool the reaction mixture to 60-70 °C and wash three times with 100 mL of water.

  • Crystallization and Isolation: After washing, cool the organic phase to 0-5 °C to induce crystallization. Filter the precipitate, wash with cold methyl isobutyl ketone, and dry to obtain Quizalofop-P-ethyl.

G cluster_reactants Reactants cluster_reagents Reagents A 6-chloro-2-(4-hydroxyphenoxy) quinoxaline E Quizalofop-P-ethyl A->E Williamson Ether Synthesis (Reflux, 3h) B S(-)-p-toluenesulfonyl ethyl lactate B->E Williamson Ether Synthesis (Reflux, 3h) C Potassium Carbonate (Base) C->E Williamson Ether Synthesis (Reflux, 3h) D Methyl Isobutyl Ketone (Solvent) D->E Williamson Ether Synthesis (Reflux, 3h) G A Start: (R)-2-(4-hydroxyphenoxy)propionic acid B Add K2CO3 and 5-chloro-2,3-difluoropyridine in water A->B C Heat to 106°C for 3h B->C D Acidify and Isolate Intermediate Acid C->D E Dissolve Intermediate in DMF D->E F Add Propargyl Chloride E->F G Heat to 70°C for 5h F->G H Work-up and Purify G->H I Final Product: Clodinafop-propargyl H->I G A This compound (or derivative) C Nucleophilic Substitution A->C B Amine Nucleophile B->C D Chiral Amino Ester Intermediate C->D E Reduction (e.g., with LiAlH4) D->E F (R)-amino alcohol intermediate for Solabegron E->F G cluster_pathway Fatty Acid Biosynthesis Pathway cluster_consequence Consequence AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase LipidDepletion Lipid Depletion Herbicide Aryloxyphenoxypropionate Herbicide (e.g., Quizalofop) Herbicide->Inhibition Block X Inhibition->Block Block->MalonylCoA Inhibition MembraneDamage Membrane Damage LipidDepletion->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath

Application Notes and Protocols for the Synthesis of Agrochemicals and Herbicides Using (R)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (R)-methyl 2-chloropropanoate and its derivatives in the synthesis of chiral agrochemicals, specifically focusing on the production of aryloxyphenoxypropionate herbicides. The (R)-enantiomer of these herbicides is often the more biologically active isomer, making stereoselective synthesis crucial for developing more effective and environmentally friendly crop protection agents.

Introduction

This compound is a versatile chiral building block in organic synthesis. Its importance in the agrochemical industry lies in its use as a precursor for the synthesis of optically pure herbicides. The aryloxyphenoxypropionate class of herbicides, which includes commercially significant compounds like quizalofop-P-ethyl and haloxyfop-P-methyl, are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses. The herbicidal activity resides predominantly in the (R)-enantiomer. This document outlines the synthesis of a key intermediate, methyl (R)-2-(4-hydroxyphenoxy)propanoate, from (S)-methyl 2-chloropropanoate (via a reaction that proceeds with inversion of configuration) and its subsequent conversion to quizalofop-P-ethyl and haloxyfop-P-methyl.

Data Presentation

The following table summarizes quantitative data for the synthesis of the key intermediate and the final herbicide products.

Product Starting Materials Key Reagents/Solvents Yield Purity/Optical Purity Reference
(R)-(+)-2-(4-hydroxyphenoxy) propionic acid(S)-(-)-2-chloropropionic acid, HydroquinoneSodium hydroxide, Water, MIBK, Hydrochloric acid40%Not Specified[1]
Quizalofop-P-ethyl(R)-2-[4-(6-chloro-quinoxalin-2-yloxy)phenoxy]propionic acid, EthanolBenzene, Concentrated nitric acid82.0%Total Ester: 98.2%, Optical (R-isomer): 97.51%[2]
Haloxyfop-P-methyl2,3-dichloro-5-trifluoromethyl pyridine, (R)-2-(4-hydroxy phenoxy) methyl propionateDMSO95.4%98.5%[3]

Signaling Pathways and Logical Relationships

The synthesis of aryloxyphenoxypropionate herbicides from this compound derivatives follows a logical synthetic pathway, primarily involving a Williamson ether synthesis followed by a second etherification or esterification.

Synthesis_Pathway cluster_intermediate Intermediate Synthesis cluster_herbicide Herbicide Synthesis S_MCP (S)-methyl 2-chloropropanoate Intermediate Methyl (R)-2-(4-hydroxyphenoxy)propanoate S_MCP->Intermediate Williamson Ether Synthesis (SN2 Inversion) Hydroquinone Hydroquinone Hydroquinone->Intermediate Quizalofop Quizalofop-P-ethyl Intermediate->Quizalofop Etherification & Esterification Haloxyfop Haloxyfop-P-methyl Intermediate->Haloxyfop Etherification Aryl_Halide_1 2,6-dichloroquinoxaline Aryl_Halide_1->Quizalofop Aryl_Halide_2 2,3-dichloro-5-trifluoromethylpyridine Aryl_Halide_2->Haloxyfop Experimental_Workflow Start Start: Reactants & Solvents Reaction Reaction Setup & Execution (Heating, Stirring, Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, LC, etc.) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Upon Completion Drying Drying of Organic Phase (e.g., with Na2SO4) Workup->Drying Purification Purification (e.g., Distillation, Crystallization) Drying->Purification Analysis Product Analysis (Yield, Purity, Spectroscopic Data) Purification->Analysis End Final Product Analysis->End

References

Application Notes and Protocols for (R)-methyl 2-chloropropanoate as an Initiator for Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (R)-methyl 2-chloropropanoate as a chiral initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). This document is intended to guide researchers in synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and potential stereochemical control.

Introduction

This compound is a versatile chiral initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled architectures.[1][2][3] Its application is particularly notable in the polymerization of acrylamides and methacrylates. The chirality of this initiator offers the potential for inducing stereoregularity in the resulting polymer backbone, a critical aspect in the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications.

ATRP is a controlled/"living" radical polymerization technique that relies on a reversible halogen atom transfer between a dormant species (the polymer chain end) and a transition metal complex. This process maintains a low concentration of active radical species, minimizing termination reactions and allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The initiating system typically consists of the alkyl halide initiator, a transition metal salt (e.g., CuCl or CuBr), and a complexing ligand (e.g., Me6TREN or PMDETA).

Data Presentation

The following tables summarize quantitative data from various studies on the ATRP of different monomers using methyl 2-chloropropanoate (MCP) or analogous initiators.

Table 1: ATRP of N-isopropylacrylamide (NIPAAm) with Methyl 2-chloropropionate (MCP)

Monomer/Initiator RatioCatalyst SystemSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/MnReference
50:1CuCl/Me6TRENWater/DMF (1:1 v/v)25----[4]
50:1CuCl/Me6TRENDMSO25----[4]
50:1CuCl/Me6TRENAcetonitrile25----[4]

Table 2: ARGET-ATRP of Methyl Methacrylate (MMA) with Methyl 2-chloropropionate (MCP)

SolventTemp. (°C)Time (min)Conversion (%)kapp (min⁻¹)Reference
DMFAmbient--6.94 x 10⁻³[5][6]
THFAmbient---[5][6]
TolueneAmbient---[5][6]
Methyl Ethyl KetoneAmbient---[5][6]

Table 3: ATRP of N,N-dimethylacrylamide (DMAA) with Methyl 2-chloropropionate (MCP)

Monomer/Initiator/Catalyst/Ligand RatioSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/MnReference
[DMAA]:[MCP]:[CuCl]:[Me6TREN]TolueneRoom Temp.2669-1.11[7]
-TolueneRoom Temp.--up to 50,0001.05 - 1.13[8]

Table 4: Stereocontrol in ATRP of N,N-dimethylacrylamide (DMAA) with MCP/CuCl/Me6TREN

Lewis Acidmeso dyads (%)Mw/MnReference
Y(OTf)₃~85< 1.2[9]
Yb(OTf)₃--[9]

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization of N-isopropylacrylamide (NIPAAm)

This protocol is based on the work of Theato and coworkers for the ATRP of NIPAAm using the CuCl/Me6TREN catalyst system with methyl-2-chloropropionate (MCP) as the initiator.[4]

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • Methyl 2-chloropropionate (MCP)

  • Copper(I) chloride (CuCl)

  • Tris[2-(dimethylamino)ethyl]amine (Me6TREN)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Argon gas

  • Solvents for purification (e.g., dialysis tubing, deionized water)

Procedure:

  • Monomer and Solvent Preparation: In a dry Schlenk tube equipped with a magnetic stir bar, dissolve NIPAAm (e.g., 4.40 mmol, 496.2 mg) in the desired solvent system (e.g., a 1:1 v/v mixture of DMF and deionized water).

  • Degassing: Seal the Schlenk tube with a rubber septum and degas the solution by bubbling with argon for at least 30 minutes to remove dissolved oxygen.

  • Catalyst and Ligand Addition: In a separate glovebox or under a positive pressure of argon, add CuCl (e.g., 0.09 mmol, 8.7 mg) and Me6TREN (e.g., 15 µL) to the reaction mixture.

  • Initiator Injection: Once the catalyst and ligand have dissolved and the reaction mixture is at the desired temperature (e.g., 25 °C), inject the initiator, methyl 2-chloropropionate (MCP), via a gastight syringe. The molar ratio of monomer to initiator should be kept constant (e.g., 50:1).

  • Polymerization: Allow the reaction to proceed with stirring at the set temperature. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR (for conversion) and gel permeation chromatography (GPC) (for molecular weight and polydispersity).

  • Termination and Purification: To stop the polymerization, expose the reaction mixture to air. The polymer can be purified by dialysis against deionized water to remove the copper catalyst, unreacted monomer, and solvent. The purified polymer is then typically isolated by lyophilization.

Protocol 2: Activators Regenerated by Electron Transfer (ARGET) ATRP of Methyl Methacrylate (MMA)

This protocol is adapted from studies on the ARGET-ATRP of MMA using methyl 2-chloropropionate (MCP) as the initiator.[5][6]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Methyl 2-chloropropionate (MCP)

  • Copper(II) bromide (CuBr₂)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ascorbic acid (reducing agent)

  • Solvent (e.g., DMF, Toluene, THF, or Methyl Ethyl Ketone)

  • Argon gas

  • Solvents for precipitation (e.g., methanol)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr₂ and the chosen solvent.

  • Degassing: Seal the flask and thoroughly degas the solution by several freeze-pump-thaw cycles.

  • Component Addition: Under an argon atmosphere, add the monomer (MMA), the ligand (PMDETA), the initiator (MCP), and the reducing agent (ascorbic acid). The molar ratio of [MMA]:[CuBr₂]:[PMDETA]:[MCP] is typically 100:1:1.5:1.

  • Polymerization: Place the sealed flask in a thermostated oil bath at the desired temperature (e.g., ambient or elevated temperature) and stir.

  • Monitoring: At timed intervals, take samples using a degassed syringe to determine monomer conversion (gravimetrically or by ¹H NMR) and polymer molecular weight and polydispersity (by GPC).

  • Termination and Isolation: Terminate the polymerization by opening the flask to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol. The polymer can be further purified by re-dissolving and re-precipitating, followed by drying under vacuum.

Protocol 3: Stereocontrolled ATRP of N,N-dimethylacrylamide (DMAA)

This protocol is based on the work of Matyjaszewski and coworkers on the synthesis of isotactic-rich poly(N,N-dimethylacrylamide) using a Lewis acid.[9]

Materials:

  • N,N-dimethylacrylamide (DMAA)

  • Methyl 2-chloropropionate (MCP)

  • Copper(I) chloride (CuCl)

  • Tris[2-(dimethylamino)ethyl]amine (Me6TREN)

  • Yttrium trifluoromethanesulfonate (Y(OTf)₃)

  • Toluene, anhydrous

  • Argon gas

  • Solvents for purification

Procedure:

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with Y(OTf)₃ and a magnetic stir bar.

  • Solvent and Monomer Addition: Outside the glovebox, add anhydrous toluene and DMAA to the Schlenk tube under a counterflow of argon.

  • Catalyst and Ligand Stock Solution: Prepare a stock solution of CuCl and Me6TREN in toluene.

  • Initiation: Add the initiator (MCP) to the monomer solution, followed by the catalyst/ligand stock solution to start the polymerization.

  • Polymerization and Monitoring: Maintain the reaction at the desired temperature and monitor its progress as described in the previous protocols.

  • Termination and Characterization: Terminate the reaction by exposing the mixture to air. Purify the polymer to remove the catalyst and Lewis acid. Analyze the polymer for molecular weight, polydispersity, and, crucially, tacticity using ¹³C NMR spectroscopy to determine the percentage of meso dyads.

Visualizations

ATRP Mechanism

ATRP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation I Initiator (R-X) R_rad Initiator Radical (R•) I->R_rad k_act Cat_I Catalyst (Cu(I)/L) Cat_I->R_rad Deact_I Deactivator (Cu(II)X/L) Pn_dormant Dormant Polymer (Pn-X) R_rad->Pn_dormant + n Monomer Deact_P Deactivator (Cu(II)X/L) Pn_rad Propagating Radical (Pn•) Pn_dormant->Pn_rad k_act Cat_P Catalyst (Cu(I)/L) Cat_P->Pn_rad Pn_rad->Deact_P k_deact Deact_P->Pn_dormant

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow for ATRP

ATRP_Workflow A 1. Prepare Monomer Solution B 2. Degas Solution (Ar bubbling or Freeze-Pump-Thaw) A->B C 3. Add Catalyst and Ligand under Inert Atmosphere B->C D 4. Inject Initiator (this compound) C->D E 5. Polymerize at Controlled Temperature D->E F 6. Monitor Reaction (NMR, GPC) E->F G 7. Terminate Polymerization (Expose to Air) F->G H 8. Purify Polymer (Precipitation/Dialysis) G->H I 9. Characterize Final Polymer (Mn, Mw/Mn, Tacticity) H->I

Caption: A typical experimental workflow for ATRP.

Stereocontrol in Radical Polymerization

Stereocontrol cluster_factors Factors Influencing Stereocontrol Initiator Chiral Initiator (this compound) Tacticity Polymer Tacticity (Isotactic, Syndiotactic, Atactic) Initiator->Tacticity Monomer Monomer Structure Monomer->Tacticity Solvent Solvent Effects Solvent->Tacticity Temperature Reaction Temperature Temperature->Tacticity Additives Lewis Acids (e.g., Y(OTf)₃) Additives->Tacticity

References

Asymmetric Synthesis Strategies Utilizing (R)-Methyl 2-Chloropropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2-chloropropanoate is a versatile and valuable chiral building block in asymmetric synthesis, primarily utilized for the stereospecific introduction of a propionate moiety. Its utility stems from the C2 stereocenter and the reactive chlorine atom, which can be displaced by a variety of nucleophiles, typically through an S(_N)2 mechanism, leading to an inversion of stereochemistry (Walden inversion). This allows for the synthesis of a wide range of enantiomerically enriched compounds, including key intermediates for pharmaceuticals and agrochemicals.

This document provides detailed application notes and experimental protocols for key asymmetric synthesis strategies employing this compound.

Core Application: Synthesis of Chiral Aryloxyphenoxypropionates

A predominant application of this compound is in the synthesis of aryloxyphenoxypropionate herbicides. The (S)-enantiomers of these compounds often exhibit significantly higher herbicidal activity. Through a nucleophilic aromatic substitution reaction with a phenol, the (R)-configuration of the starting material is inverted to the desired (S)-configuration in the product.

Application Note 1: Synthesis of (S)-Methyl 2-(4-hydroxyphenoxy)propanoate

(S)-Methyl 2-(4-hydroxyphenoxy)propanoate is a key intermediate in the synthesis of several commercial herbicides, including those of the fenoxaprop and quizalofop families. The synthesis involves the reaction of this compound with hydroquinone under basic conditions. The reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of the stereocenter.

Logical Workflow for the Synthesis of (S)-Methyl 2-(4-hydroxyphenoxy)propanoate

G cluster_start Starting Materials cluster_reaction Reaction Conditions R_MCP This compound Reaction Nucleophilic Aromatic Substitution (SN2 Reaction) R_MCP->Reaction Hydroquinone Hydroquinone Hydroquinone->Reaction Base Base (e.g., K₂CO₃, NaOH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Heat Heat Heat->Reaction Inversion Walden Inversion Reaction->Inversion Stereochemical Outcome Product (S)-Methyl 2-(4-hydroxyphenoxy)propanoate Inversion->Product

Caption: Synthetic workflow for (S)-Methyl 2-(4-hydroxyphenoxy)propanoate.

Experimental Protocol: Synthesis of (S)-Methyl 2-(4-hydroxyphenoxy)propanoate

This protocol is adapted from established procedures for the synthesis of aryloxyphenoxypropionate intermediates.

Materials:

  • This compound (>98% ee)

  • Hydroquinone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of hydroquinone (1.2 equivalents) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux for 30 minutes.

  • Add this compound (1.0 equivalent) dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (S)-methyl 2-(4-hydroxyphenoxy)propanoate.

Starting MaterialProductYield (%)Enantiomeric Excess (ee, %)
This compound(S)-Methyl 2-(4-hydroxyphenoxy)propanoate85-95>97
Application Note 2: Synthesis of Fenoxaprop-P-ethyl

Fenoxaprop-P-ethyl is a post-emergence herbicide used to control annual and perennial grass weeds in various broad-leaved crops. The synthesis involves the coupling of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid or its ester with 2,6-dichlorobenzoxazole. The key chiral intermediate, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, can be synthesized from (S)-methyl 2-chloropropanoate, which in turn can be prepared from (R)-methyl lactate via a Walden inversion. Alternatively, direct coupling of the pre-formed (R)-2-(4-hydroxyphenoxy)propionate with the benzoxazole moiety is a common strategy.

Signaling Pathway for the Synthesis of Fenoxaprop-P-ethyl

G R_HPE (R)-(+)-2-(4-hydroxyphenoxy) ethyl propionate Reaction Nucleophilic Aromatic Substitution R_HPE->Reaction DCBO 2,6-dichlorobenzoxazole DCBO->Reaction Base K₂CO₃ Base->Reaction Solvent Ethyl Acetate / NaCl (aq) Solvent->Reaction Fenoxaprop Fenoxaprop-P-ethyl Reaction->Fenoxaprop

Caption: Synthesis of Fenoxaprop-P-ethyl.[1]

Experimental Protocol: Synthesis of Fenoxaprop-P-ethyl

This protocol is based on the method described in patent CN102070550B.[1]

Materials:

  • (R)-(+)-2-(4-hydroxyphenoxy) ethyl propionate

  • 2,6-dichlorobenzoxazole

  • Ethyl acetate

  • 25% Sodium chloride solution

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • In a 1000 mL four-necked flask, dissolve 2,6-dichlorobenzoxazole (19.7 g, 0.105 mol) and (R)-(+)-2-(4-hydroxyphenoxy) ethyl propionate (21 g, 0.1 mol) in 200 mL of ethyl acetate with stirring.

  • Add 200 mL of 25% sodium chloride solution to the system, followed by the addition of 34.5 g (0.25 mol) of anhydrous potassium carbonate.

  • Stir the mixture at a rate of 200 rpm and heat to 50 °C.

  • Maintain the reaction at 50 °C for 12 hours.

  • After the reaction is complete, allow the mixture to stand and separate the layers.

  • The organic layer is subjected to reduced pressure distillation to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain fenoxaprop-P-ethyl as white needle-like crystals (34.2 g).

Starting MaterialProductMolar Yield (%)Product Purity (%)Optical Purity (%)
(R)-(+)-2-(4-hydroxyphenoxy) ethyl propionateFenoxaprop-P-ethyl949898

Application Note 3: Synthesis of Chiral Amino Acid Derivatives

This compound can serve as a precursor for the synthesis of (S)-2-aminopropanoic acid derivatives. This transformation is achieved through a nucleophilic substitution of the chloride with an amine, followed by hydrolysis of the ester. This strategy provides access to a variety of non-natural amino acids with defined stereochemistry.

Experimental Workflow for Chiral Amino Acid Derivative Synthesis

G R_MCP This compound SN2 SN2 Reaction R_MCP->SN2 Amine Primary or Secondary Amine (R'R''NH) Amine->SN2 Base Base (e.g., Triethylamine) Base->SN2 Solvent Polar Aprotic Solvent Solvent->SN2 Intermediate_Ester (S)-Methyl 2-(dialkylamino)propanoate SN2->Intermediate_Ester Hydrolysis Ester Hydrolysis (Acidic or Basic) Intermediate_Ester->Hydrolysis Final_Product (S)-2-(dialkylamino)propanoic acid Hydrolysis->Final_Product Purification Purification (e.g., Ion-exchange chromatography) Final_Product->Purification

Caption: General workflow for the synthesis of chiral amino acid derivatives.

General Experimental Protocol: Synthesis of (S)-2-(N-benzylamino)propanoic acid

Materials:

  • This compound

  • Benzylamine

  • Triethylamine

  • Acetonitrile

  • Lithium hydroxide

  • Methanol/Water mixture

  • 1 M Hydrochloric acid

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 equivalent) in acetonitrile, add benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Heat the mixture to 60 °C and stir for 24 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude (S)-methyl 2-(N-benzylamino)propanoate.

  • Dissolve the crude ester in a 3:1 mixture of methanol and water.

  • Add lithium hydroxide (2.0 equivalents) and stir at room temperature for 4-6 hours.

  • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts, filter, and concentrate to yield (S)-2-(N-benzylamino)propanoic acid.

Starting MaterialProductTypical Yield (%)Expected Enantiomeric Purity
This compound(S)-2-(N-benzylamino)propanoic acid70-85High (retention of ee)

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 2-chloropropionic acid and its esters are crucial building blocks in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The differential biological activity of enantiomers necessitates the production of enantiomerically pure compounds. Enzymatic kinetic resolution offers a highly selective, environmentally benign, and efficient method for resolving racemic mixtures.[3] This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic methyl 2-chloropropionate using lipases, focusing on hydrolysis and transesterification reactions.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[4] In an enzymatic kinetic resolution, an enzyme, typically a lipase or esterase, selectively catalyzes the transformation of one enantiomer at a much higher rate than the other. This results in a mixture of a highly enantioenriched product and the unreacted, enantioenriched starting material. For the resolution of racemic methyl 2-chloropropionate, this can be achieved through either enantioselective hydrolysis or transesterification.

Recommended Enzymes

Lipases are the most commonly employed enzymes for the kinetic resolution of 2-chloropropionic acid esters due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. The following lipases have shown efficacy:

  • Candida rugosa Lipase (CRL): Known for its ability to stereoselectively hydrolyze racemic methyl 2-chloropropionate, particularly in biphasic systems.[3][5] It typically exhibits good enantioselectivity. The optimal pH for CRL is generally around 7.0-7.5, with an optimal temperature of approximately 35-40°C.[6][7]

  • Pseudomonas fluorescens Lipase (PFL): This lipase is also effective and can be used for both hydrolysis and transesterification reactions.[8] It has an optimal pH of around 7.5-8.5 and an optimal temperature in the range of 40-50°C.[8][9]

  • Porcine Pancreatic Lipase (PPL): Has been used for the resolution of racemic 2-chloropropionic acid esters, demonstrating good yields and enantiomeric excess.[10]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of 2-chloropropionic acid and its esters.

Table 1: Enzymatic Resolution of Racemic 2-Chloropropionic Acid and its Esters

EnzymeSubstrateReaction TypeProductConversion (%)Enantiomeric Excess (e.e.) (%)Enantioselectivity (E)Reference
Porcine Pancreatic LipaseRacemic 2-chloropropionic acid butyl esterHydrolysis(S)-(-)-2-chloropropionic acid butyl ester47.588.6-[10]
Porcine Pancreatic LipaseRacemic 2-chloropropionic acid esterHydrolysis(R)-(+)-2-chloropropionic acid53.391-[10]
Candida rugosa LipaseRacemic 2-phenylpropionic acid isopropyl esterHydrolysis(S)-2-phenylpropionic acid44.8595.75112[7]
Immobilized Candida rugosa LipaseRacemic 2-phenylpropionic acid isopropyl esterHydrolysis(S)-2-phenylpropionic acid--237[7]

Note: Data for 2-phenylpropionic acid esters are included to provide a comparative reference for the enantioselectivity of the enzymes.

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of Racemic Methyl 2-Chloropropionate using Candida rugosa Lipase

This protocol describes the resolution of racemic methyl 2-chloropropionate in a biphasic system.

Materials:

  • Racemic methyl 2-chloropropionate

  • Candida rugosa lipase (CRL)

  • Phosphate buffer (0.1 M, pH 7.2)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Stirred reaction vessel

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL flask, combine 16.5 g of racemic methyl 2-chloropropionate with 250 mL of 0.1 M phosphate buffer (pH 7.2).

  • Enzyme Addition: Add 1.0 g of Candida rugosa lipase to the mixture.

  • Incubation: Stir the reaction mixture at 30°C for 6 hours.

  • Enzyme Removal: After the reaction, remove the lipase by centrifugation.

  • Extraction of Unreacted Ester: Extract the reaction solution with dichloromethane to separate the unreacted (S)-(-)-methyl 2-chloropropionate.

  • Isolation of the Acid: Acidify the remaining aqueous layer to a pH of ≤1.0 with HCl.

  • Extraction of the Acid: Extract the acidified aqueous layer with dichloromethane to isolate the (R)-(+)-2-chloropropionic acid.

  • Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure to obtain the purified products.[10]

Expected Outcome:

  • (R)-(+)-2-chloropropionic acid with a yield of approximately 53.3% and an enantiomeric excess of 91%.[10]

  • (S)-(-)-methyl 2-chloropropionate with a high enantiomeric excess.

Protocol 2: Enantioselective Transesterification of Racemic Methyl 2-Chloropropionate using Pseudomonas fluorescens Lipase

This protocol outlines the resolution of racemic methyl 2-chloropropionate via transesterification.

Materials:

  • Racemic methyl 2-chloropropionate

  • Pseudomonas fluorescens lipase (PFL), immobilized or as a whole-cell biocatalyst

  • n-Butanol

  • Anhydrous hexane

  • Molecular sieves (optional, to remove water)

  • Stirred, temperature-controlled reaction vessel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve racemic methyl 2-chloropropionate in anhydrous hexane.

  • Addition of Alcohol and Enzyme: Add n-butanol (as the acyl acceptor) and the immobilized Pseudomonas fluorescens lipase.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40°C). The reaction progress can be monitored by chiral GC.

  • Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Workup: The filtrate contains the enantioenriched (S)-methyl 2-chloropropionate and the newly formed (R)-butyl 2-chloropropionate.

  • Purification: Separate the unreacted ester from the product ester by distillation or column chromatography.

Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the unreacted substrate and the product should be determined using a suitable chiral analytical technique.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for separating the enantiomers of volatile compounds like methyl 2-chloropropionate.

  • Column: A chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXse), is required for enantiomeric separation.[11]

  • Derivatization: While direct analysis is possible, derivatization to form diastereomers can also be employed for separation on an achiral column.[12]

  • Conditions:

    • Injector and Detector Temperature: Typically set to 250°C.[12]

    • Carrier Gas: Helium or Hydrogen.[12]

    • Temperature Program: An optimized temperature gradient is necessary to achieve baseline separation of the enantiomers.

  • Quantification: The e.e. is calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

For the non-volatile acid product, chiral HPLC is a suitable analytical method.

  • Derivatization: The carboxylic acid must first be derivatized with a chiral agent (e.g., a chiral amine) to form diastereomers that can be separated on a standard achiral column (e.g., C18).[12] Alternatively, direct separation on a chiral stationary phase can be performed after converting the acid to an ester.

  • Mobile Phase: A mixture of organic solvents (e.g., hexane, ethanol) is typically used.

  • Detection: UV detection is commonly used.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Workup & Separation cluster_analysis Analysis Racemic_Ester Racemic Methyl 2-Chloropropionate Reaction_Vessel Reaction Vessel (Controlled Temp & Stirring) Racemic_Ester->Reaction_Vessel Enzyme Lipase (e.g., CRL, PFL) Enzyme->Reaction_Vessel Solvent_Buffer Solvent/Buffer (e.g., Phosphate Buffer, Hexane) Solvent_Buffer->Reaction_Vessel Separation Separation (e.g., Centrifugation, Filtration) Reaction_Vessel->Separation Reaction Completion Extraction Extraction Separation->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Enantioenriched_Ester Enantioenriched (S)-Ester Purification->Enantioenriched_Ester Enantioenriched_Acid Enantioenriched (R)-Acid/Ester Purification->Enantioenriched_Acid Chiral_Analysis Chiral GC/HPLC Analysis Enantioenriched_Ester->Chiral_Analysis Enantioenriched_Acid->Chiral_Analysis Hydrolysis_vs_Transesterification cluster_hydrolysis Enantioselective Hydrolysis cluster_transesterification Enantioselective Transesterification Racemic_Ester Racemic (R/S)-Methyl 2-Chloropropionate Hydrolysis_Enzyme Lipase + H₂O Racemic_Ester->Hydrolysis_Enzyme Trans_Enzyme Lipase + R'-OH Racemic_Ester->Trans_Enzyme R_Acid (R)-2-Chloropropionic Acid Hydrolysis_Enzyme->R_Acid Fast S_Ester_H (S)-Methyl 2-Chloropropionate Hydrolysis_Enzyme->S_Ester_H Slow (Unreacted) R_Ester_T (R)-Alkyl 2-Chloropropionate Trans_Enzyme->R_Ester_T Fast S_Ester_T (S)-Methyl 2-Chloropropionate Trans_Enzyme->S_Ester_T Slow (Unreacted)

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of (R)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for nucleophilic substitution reactions involving (R)-methyl 2-chloropropanoate. This chiral substrate is a valuable building block in organic synthesis, particularly for the stereoselective introduction of functional groups. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, materials science, and chemical process development.

Introduction

This compound is a chiral electrophile that readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. This mechanism is characterized by a backside attack of the nucleophile on the stereogenic carbon, leading to an inversion of configuration. This stereospecificity is highly valuable in asymmetric synthesis, allowing for the preparation of enantiomerically enriched products.

This document details the experimental protocols for the reaction of this compound with various nucleophiles, including hydroxide, azide, and cyanide ions. It also provides a framework for data presentation and visualization of the experimental workflow and reaction mechanism.

Data Presentation

The following tables summarize the expected outcomes of nucleophilic substitution reactions on this compound based on literature precedents and general principles of S(_N)2 reactions.

Table 1: Reaction of this compound with Sodium Hydroxide

ProductReagents & ConditionsSolventReaction TimeYield (%)Enantiomeric Excess (ee %)
Methyl (S)-2-hydroxypropanoateThis compound, NaOH (aq)Water/Organic co-solvent2-4 h~90~97

Table 2: Reaction of this compound with Sodium Azide

ProductReagents & ConditionsSolventReaction TimeYield (%)Enantiomeric Excess (ee %)
Methyl (S)-2-azidopropanoateThis compound, NaN(_3)DMF12-24 h85-95 (estimated)>95 (expected)

Table 3: Reaction of this compound with Potassium Cyanide

ProductReagents & ConditionsSolventReaction TimeYield (%)Enantiomeric Excess (ee %)
Methyl (S)-2-cyanopropanoateThis compound, KCNDMSO24-48 h70-85 (estimated)>95 (expected)

Experimental Protocols

Protocol 1: Synthesis of Methyl (S)-2-hydroxypropanoate via Hydrolysis

This protocol is based on the principle of nucleophilic substitution with hydroxide, leading to the inversion of stereochemistry. The synthesis of (S)-methyl 2-chloropropanoate from (R)-methyl lactate proceeds via a similar inversion, and the hydrolysis of this compound follows the same stereochemical course. A patent describing the synthesis of S-2-methyl chloropropionate from R-methyl lactate reports a yield of 90% and an optical purity of 97%, indicating a high degree of inversion.[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable organic co-solvent if necessary, although the reaction can often be performed in a biphasic system.

  • Add a 1 M aqueous solution of sodium hydroxide (1.1 eq).

  • Heat the reaction mixture to reflux (or a suitable temperature such as 50-60 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure or column chromatography to obtain pure methyl (S)-2-hydroxypropanoate.

  • Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.

Protocol 2: Synthesis of Methyl (S)-2-azidopropanoate

This protocol describes a typical S(_N)2 reaction with the azide ion, a good nucleophile. The reaction is expected to proceed with a high degree of inversion of configuration.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Add sodium azide (1.5 eq) to the DMF and stir until it is fully dissolved.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

  • Characterize the product and determine the enantiomeric excess.

Protocol 3: Synthesis of Methyl (S)-2-cyanopropanoate

This protocol outlines the reaction with cyanide, another effective nucleophile for S(_N)2 reactions.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium cyanide (1.2 eq) in anhydrous DMSO.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with water (3 x 50 mL) to remove DMSO, followed by a brine wash (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting methyl (S)-2-cyanopropanoate by vacuum distillation.

  • Analyze the product for yield and enantiomeric purity.

Visualizations

Reaction Mechanism: S(_N)2 Inversion of Configuration

Caption: S(_N)2 reaction mechanism showing inversion of stereochemistry.

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation - Dissolve nucleophile in solvent B 2. Reaction Setup - Add this compound - Heat and stir A->B C 3. Reaction Monitoring - TLC or GC analysis B->C D 4. Work-up - Quench reaction - Extraction C->D Reaction Complete E 5. Purification - Distillation or Chromatography D->E F 6. Analysis - Yield determination - Enantiomeric excess (chiral GC/HPLC) E->F

References

Synthesis of (R)-methyl 2-chloropropanoate from L-Alanine Utilizing Vilsmeier Reagent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (R)-methyl 2-chloropropanoate, a valuable chiral building block in pharmaceutical and agrochemical industries. The synthesis employs a two-step pathway starting from the readily available amino acid, L-alanine. The first step involves the diazotization of L-alanine to produce (S)-lactic acid with retention of stereochemistry, followed by esterification to yield (S)-methyl lactate. The key second step utilizes a Vilsmeier reagent to achieve the chlorination of (S)-methyl lactate, proceeding with a complete inversion of configuration to afford the desired this compound. This methodology offers a reliable route to the target molecule with high optical purity.

Introduction

Chirally pure α-chlorocarboxylic acid esters, such as this compound, are crucial intermediates in the asymmetric synthesis of a wide range of biologically active molecules. The inherent reactivity of the chlorine atom and the ester functionality allows for diverse chemical transformations, making them versatile synthons in drug development. The use of a Vilsmeier reagent for the chlorination of α-hydroxy esters with stereochemical inversion provides an efficient and scalable method for accessing these important chiral molecules.

Overall Synthesis Pathway

The synthesis of this compound from L-alanine is achieved through a two-step process.

G cluster_0 Step 1: L-Alanine to (S)-Methyl Lactate cluster_1 Step 2: (S)-Methyl Lactate to this compound L-Alanine L-Alanine S-Lactic_Acid S-Lactic_Acid L-Alanine->S-Lactic_Acid  Diazotization (NaNO2, HCl) (Retention) S-Methyl_Lactate S-Methyl_Lactate S-Lactic_Acid->S-Methyl_Lactate  Esterification (CH3OH, H+) R-Methyl_2_chloropropanoate R-Methyl_2_chloropropanoate S-Methyl_Lactate->R-Methyl_2_chloropropanoate  Vilsmeier Reagent (Inversion)

Figure 1: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of (S)-Methyl Lactate from L-Alanine

This step involves two sequential reactions: the diazotization of L-alanine to (S)-lactic acid and the subsequent esterification to (S)-methyl lactate.

Part A: Diazotization of L-Alanine to (S)-Lactic Acid

This procedure is adapted from established methods for the diazotization of amino acids, which are known to proceed with retention of configuration.

Materials:

  • L-Alanine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-alanine (1.0 eq) in a 2 M solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.2 eq) in deionized water dropwise via the dropping funnel, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Extract the aqueous solution with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude (S)-lactic acid as a viscous oil.

Part B: Esterification of (S)-Lactic Acid to (S)-Methyl Lactate

Materials:

  • Crude (S)-lactic acid from Part A

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

Procedure:

  • To the crude (S)-lactic acid, add an excess of anhydrous methanol (5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation. The crude (S)-methyl lactate can be purified by distillation under reduced pressure.

Step 1: Quantitative Data Summary
Parameter Typical Value
Starting MaterialL-Alanine
Intermediate(S)-Lactic Acid
Final Product(S)-Methyl Lactate
Overall Yield60-70%
Enantiomeric Excess (e.e.) of (S)-Methyl Lactate>98%
Step 2: Synthesis of this compound from (S)-Methyl Lactate using Vilsmeier Reagent

This step involves the preparation of the Vilsmeier reagent in situ, followed by the chlorination of (S)-methyl lactate. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereocenter. The following protocol is based on a patented method for the analogous conversion of (R)-methyl lactate to (S)-methyl 2-chloropropanoate.[1]

Part A: Preparation of Vilsmeier Reagent

Materials:

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., Dioxane or DMF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add the chlorinating agent (e.g., POCl₃, 1.0 eq) to the solvent.

  • Dropwise, add N,N-dimethylformamide (1.1 eq) to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Vilsmeier reagent.

Part B: Chlorination of (S)-Methyl Lactate

Materials:

  • (S)-Methyl lactate

  • Vilsmeier reagent solution from Part A

  • Anhydrous solvent (e.g., Dioxane or DMF)

Procedure:

  • To the freshly prepared Vilsmeier reagent solution, add a small amount of the anhydrous solvent.

  • Slowly add (S)-methyl lactate (1.0 eq) dropwise to the Vilsmeier reagent solution. The molar ratio of (S)-methyl lactate to the Vilsmeier reagent should be approximately 1:1.2.[1]

  • After the addition, heat the reaction mixture to 50-60 °C and stir for 5-8 hours. Monitor the reaction progress by GC or TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Step 2: Quantitative Data Summary
Parameter Reported Value [1]
Starting Material(S)-Methyl Lactate
Final ProductThis compound
Yield85-95%
Optical Purity (e.e.)>97%
Molar Ratio (Methyl Lactate:Vilsmeier Reagent)1:1.1 to 1:1.4
Reaction Temperature50-60 °C
Reaction Time5-8 hours

Reaction Mechanism and Workflow

Formation of Vilsmeier Reagent

The Vilsmeier reagent is a chloroiminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with a chlorinating agent like phosphorus oxychloride (POCl₃).

G DMF DMF Intermediate Adduct DMF->Intermediate Nucleophilic attack POCl3 POCl3 POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Intermediate->Vilsmeier_Reagent Chloride elimination Byproduct PO2Cl2- Intermediate->Byproduct G S_Methyl_Lactate (S)-Methyl Lactate Intermediate_Complex Intermediate Complex S_Methyl_Lactate->Intermediate_Complex Nucleophilic attack on Vilsmeier reagent Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Intermediate_Complex R_Product This compound Intermediate_Complex->R_Product Intramolecular SN2 attack by Chloride (Inversion) Byproducts DMF + HPO2Cl2 Intermediate_Complex->Byproducts

References

Application of (R)-methyl 2-chloropropanoate in the Flavor and Fragrance Industry: A Chiral Building Block for Novel Aromas

Author: BenchChem Technical Support Team. Date: December 2025

(R)-methyl 2-chloropropanoate is a chiral chemical intermediate with potential, though not widely documented, applications in the flavor and fragrance industry. While its primary use is in the synthesis of pharmaceuticals and agrochemicals, its stereospecific nature makes it a valuable building block for creating complex molecules with specific olfactory properties. Chirality is a critical factor in the sensory perception of flavors and fragrances, as different enantiomers of a molecule can elicit distinct smells and tastes.[1][2] The racemic mixture of methyl 2-chloropropanoate is noted for its fruity odor, suggesting that its chiral derivatives could be tailored to produce unique and desirable scent profiles.[3]

This document provides an overview of the potential applications of this compound in the flavor and fragrance sector, including its physical and chemical properties, a theoretical synthetic protocol for creating a fragrant derivative, and a discussion of its role as a chiral synthon.

Physicochemical Properties and Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling and use in synthetic procedures.

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂[4][5]
Molecular Weight 122.55 g/mol [4][5]
Appearance Colorless to pale yellow liquid[3]
Odor Fruity (for the racemic mixture)[3]
Boiling Point 132-133 °C[5]
Density 1.075 g/mL at 25 °C[5]
Refractive Index n20/D 1.417[5]
Solubility Insoluble in water; soluble in organic solvents[3]
Optical Rotation [α]20/D +26° (neat)[4]

Application as a Chiral Building Block

The primary value of this compound in the flavor and fragrance industry lies in its ability to serve as a chiral precursor for more complex molecules. The chlorine atom at the second position is a good leaving group, making the compound susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, such as alkoxy or aryloxy moieties, which are common in fragrant molecules.

One plausible synthetic route for creating novel fragrance compounds from this compound is the Williamson ether synthesis .[6][7][8] This reaction involves the coupling of an alcohol (or a phenol) with an alkyl halide in the presence of a base to form an ether. In this case, this compound acts as the chiral alkyl halide. By selecting an appropriate alcohol or phenol with desirable aromatic properties, it is theoretically possible to synthesize a wide range of chiral ethers with unique scent profiles.

For instance, the reaction of this compound with a phenoxide (the conjugate base of a phenol) would yield a methyl 2-phenoxypropanoate derivative. Esters of phenoxypropionic acid are known to have applications in the fragrance industry.[1]

Experimental Protocol: Synthesis of (R)-methyl 2-phenoxypropanoate (A Theoretical Example)

The following is a generalized protocol for the synthesis of (R)-methyl 2-phenoxypropanoate from this compound via a Williamson ether synthesis. This protocol is provided as a representative example of how this chiral building block could be utilized.

Materials:

  • This compound

  • Phenol

  • Sodium hydroxide (or another suitable base)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Phenoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol in the anhydrous solvent. Add an equimolar amount of a strong base, such as sodium hydroxide, and stir the mixture at room temperature until the phenol is completely deprotonated to form sodium phenoxide.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add this compound dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic extracts with a saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product, (R)-methyl 2-phenoxypropanoate, can be further purified by column chromatography or distillation. The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The chirality of the product can be confirmed by polarimetry.

Visualization of the Synthetic Pathway

The following diagram illustrates the theoretical synthesis of a fragrant ether using this compound via the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R_MCP This compound Fragrant_Ether (R)-methyl 2-phenoxypropanoate R_MCP->Fragrant_Ether Nucleophilic Substitution Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH) Phenoxide->Fragrant_Ether Nucleophilic Substitution

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (R)-methyl 2-chloropropanoate, a key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure this compound?

A1: The two main strategies for obtaining this compound are enzymatic kinetic resolution of a racemic mixture and direct chemical synthesis from a chiral precursor. Enzymatic methods are considered a green biocatalytic approach, often providing high enantiomeric excess.[1] Chemical synthesis routes, such as those using a Vilsmeier-Hack reagent or thionyl chloride with a catalyst, can also be effective but may involve harsher reagents.[1][2]

Q2: I am starting with (R)-methyl lactate. Will the chlorination reaction yield this compound?

A2: Not necessarily. Many common chlorination methods for converting the hydroxyl group of an alcohol to a chloride, such as those using a Vilsmeier-Hack reagent or thionyl chloride with pyridine, proceed via an S(_N)2 mechanism. This results in an inversion of the stereochemical configuration.[1][2] Therefore, to synthesize this compound, you would typically start with (S)-methyl lactate.

Q3: My enantiomeric excess (% ee) is lower than expected. What are the first steps in troubleshooting?

A3: Before optimizing reaction conditions, it is crucial to validate your analytical method for determining enantiomeric excess, which is often chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4][5] Ensure that you have baseline separation of the enantiomers and that your calibration is accurate. Once the analytical method is confirmed, investigate the purity of your starting materials and solvents, as impurities can significantly impact stereoselectivity.[6]

Q4: Can the choice of solvent impact the enantioselectivity of the enzymatic resolution?

A4: Yes, the solvent can have a significant effect on the enantioselectivity of lipases.[6][7] The hydrophobicity of the solvent can influence the enzyme's activity and conformation.[6] It is often recommended to screen a variety of organic solvents to find the optimal one for your specific lipase and substrate.

Troubleshooting Guides

Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

This method typically involves the use of a lipase or esterase to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Issue 1: Low Conversion Rate

Potential Cause Suggested Solution
Suboptimal Reaction Conditions Temperature: Ensure the reaction is at the optimal temperature for the specific lipase. Temperatures that are too low will slow the reaction, while excessive heat can cause denaturation.[8] pH: The pH of the buffer system is critical for enzyme activity. The optimal pH is enzyme-dependent and should be verified.[8]
Enzyme Inactivation Byproduct Inhibition: The acid produced during hydrolysis can lower the pH and inhibit or inactivate the enzyme. Use a buffered system or a pH-stat to maintain the optimal pH. Solvent Effects: Some organic co-solvents can strip the essential water layer from the enzyme, leading to inactivation.[8] Ensure the chosen solvent is compatible with your lipase.
Insufficient Enzyme Concentration Increase the enzyme loading in the reaction mixture. It is advisable to perform a dose-response experiment to find the optimal enzyme concentration.[8]

Issue 2: Low Enantiomeric Excess (% ee)

Potential Cause Suggested Solution
Suboptimal Enzyme Choice The selected lipase may not be sufficiently selective for methyl 2-chloropropanoate. Screen different lipases to find one with higher enantioselectivity.[6]
Reaction Temperature Too High Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[6] A balance must be found between reaction speed and selectivity.
Incorrect Reaction Time In a kinetic resolution, the % ee of the remaining starting material changes as the reaction progresses. Monitor the reaction over time to determine the optimal endpoint for achieving the highest % ee.
Non-enantioselective Hydrolysis At non-optimal pH values, chemical hydrolysis of the ester can occur, which is not enantioselective and will lower the overall % ee. Ensure the pH is controlled within the optimal range for the enzyme.[9]
Chemical Synthesis from (S)-Methyl Lactate using a Vilsmeier-Hack Type Reagent

This method involves the reaction of (S)-methyl lactate with a chlorinating agent, often generated in situ from an amide (like DMF) and an acid chloride (like oxalyl chloride or thionyl chloride), to produce this compound via stereochemical inversion.

Issue 1: Low Yield

Potential Cause Suggested Solution
Incomplete Vilsmeier Reagent Formation Ensure that the Vilsmeier reagent is prepared under anhydrous conditions and at a low temperature (typically 0-5 °C) to prevent decomposition.[10]
Suboptimal Reaction Temperature The chlorination reaction temperature needs to be carefully controlled. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote side reactions and decomposition.[1]
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.[10]
Inefficient Work-up The work-up procedure, which often involves quenching with ice water, should be performed carefully to avoid hydrolysis of the product.[10]

Issue 2: Low Enantiomeric Excess (% ee) / Presence of Racemic Product

Potential Cause Suggested Solution
Racemization of the Product The product, this compound, can undergo racemization, especially in the presence of nucleophiles or under harsh conditions. This can be caused by the exchange of the chloride ion from the catalyst with the chlorine atom of the product.[11] Minimize reaction time and temperature to reduce the extent of racemization.
Side Reactions The Vilsmeier reagent can potentially react with other functional groups or lead to the formation of byproducts that are difficult to separate from the desired enantiomer. Careful control of stoichiometry and reaction temperature is crucial.
Incomplete Inversion If the reaction does not proceed completely through an S(_N)2 pathway, some retention of configuration may occur, leading to the presence of the (S)-enantiomer. The choice of chlorinating agent and solvent can influence the reaction mechanism.

Data Presentation

Table 1: Influence of Reaction Parameters on Lipase-Catalyzed Kinetic Resolution

The following data is illustrative and may vary depending on the specific lipase and reaction conditions.

ParameterConditionConversion (%)Enantiomeric Excess (ee %) of (R)-esterReference
pH 6.04592[12]
7.550.899.5[12]
8.54895[12]
Temperature (°C) 254298[12]
3050.899.5[12]
405593[12]
Substrate Concentration (mM) 10051>99[9]
30052>99[9]
50050.899.5[12]
Table 2: Comparison of Chlorination Methods for Synthesis from Methyl Lactate

Note: The synthesis of the (R)-ester requires the (S)-lactate starting material due to inversion of configuration.

Chlorinating Agent/CatalystSolventTemperature (°C)Yield (%)Optical Purity/ee (%)Reference
Thionyl Chloride / Pyridine-55-9099.299.4[13]
Vilsmeier Reagent from (COCl)(_2)/DMFDioxane558998[1]
Vilsmeier Reagent from SOCl(_2)/DMFPyridine50-6086-9087-97[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

This protocol describes a general procedure for the lipase-catalyzed hydrolysis of racemic methyl 2-chloropropanoate.

Materials:

  • Racemic methyl 2-chloropropanoate

  • Immobilized lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic solvent (e.g., hexane or toluene)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

Procedure:

  • To a stirred suspension of immobilized lipase (e.g., 50 mg/mmol of substrate) in phosphate buffer, add the racemic methyl 2-chloropropanoate.

  • Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess by chiral GC.

  • When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the recovered enzyme with the reaction solvent and dry it for reuse.

  • Saturate the filtrate with sodium chloride and extract the unreacted this compound with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

  • Determine the yield and enantiomeric excess of the purified product.

Protocol 2: Synthesis of this compound from (S)-Methyl Lactate

This protocol describes the synthesis of this compound using thionyl chloride and pyridine, which proceeds with inversion of configuration.

Materials:

  • (S)-Methyl lactate

  • Pyridine (anhydrous)

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve (S)-methyl lactate (1.0 eq) in anhydrous pyridine (1.2 eq).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 40-45°C and stir for 4-5 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

  • Determine the yield and enantiomeric excess of the purified product.

Visualizations

Enzymatic_Kinetic_Resolution cluster_reaction Enzymatic Hydrolysis cluster_workup Work-up and Purification racemic_ester Racemic Methyl 2-chloropropanoate ((R)- and (S)-isomers) lipase Lipase/Esterase racemic_ester->lipase Substrate hydrolysis Selective Hydrolysis of (S)-ester lipase->hydrolysis s_acid (S)-2-chloropropanoic acid hydrolysis->s_acid Product r_ester (R)-Methyl 2-chloropropanoate hydrolysis->r_ester Unreacted separation Separation s_acid->separation r_ester->separation purified_r_ester Purified (R)-Methyl 2-chloropropanoate separation->purified_r_ester

Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 2-chloropropanoate.

Chemical_Synthesis cluster_reaction Chlorination with Inversion cluster_workup Work-up and Purification s_lactate (S)-Methyl lactate chlorinating_agent Chlorinating Agent (e.g., SOCl2/Pyridine or Vilsmeier Reagent) s_lactate->chlorinating_agent Substrate sn2_reaction SN2 Reaction (Inversion of Stereochemistry) chlorinating_agent->sn2_reaction r_ester_crude Crude (R)-Methyl 2-chloropropanoate sn2_reaction->r_ester_crude Product workup Aqueous Work-up r_ester_crude->workup purification Purification (e.g., Distillation) workup->purification purified_r_ester Purified (R)-Methyl 2-chloropropanoate purification->purified_r_ester

References

Technical Support Center: Optimizing Chlorination of R-Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the chlorination of R-methyl lactate to produce S-methyl 2-chloropropionate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome when chlorinating R-methyl lactate?

The goal of this reaction is typically to produce (S)-(-)-methyl 2-chloropropionate, which involves an inversion of stereochemistry at the chiral center.[1][2] This is achieved by using reaction conditions that favor an S_N2 mechanism.[1][2][3]

Q2: Which chlorinating agent is most effective for this transformation?

Thionyl chloride (SOCl₂) is a commonly used and effective reagent for converting secondary alcohols to alkyl chlorides.[3] To ensure the desired inversion of stereochemistry, it is crucial to use it in combination with a base like pyridine or in a solvent like dioxane.[4][5] Vilsmeier reagents, prepared from SOCl₂ or other sources with N,N-dimethylformamide (DMF), are also highly effective and can lead to high yields and optical purity.[5][6]

Q3: Why is pyridine added to the reaction with thionyl chloride?

Pyridine serves two primary functions. First, it acts as a base to neutralize the HCl gas produced during the reaction.[1] Second, and more importantly, it intercepts the intermediate alkyl chlorosulfite to form a pyridinium salt. This intermediate is then attacked by the chloride ion in a classic S_N2 backside attack, leading to the desired inversion of configuration.[1][2][4] In the absence of pyridine, the reaction can proceed through an S_Ni (internal nucleophilic substitution) mechanism, which results in retention of the original stereochemistry.[1][4]

Q4: What are the primary byproducts of the reaction with thionyl chloride?

The main byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases.[3] This is advantageous as they are easily removed from the reaction mixture, simplifying purification.[3]

Q5: What are the critical safety precautions when working with thionyl chloride and Vilsmeier reagents?

Thionyl chloride is a toxic, corrosive, and moisture-sensitive chemical that reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8][9][10] Vilsmeier reagents are also corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7][8][10] Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: Thionyl chloride and Vilsmeier reagents decompose rapidly in the presence of water.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (N₂ or Ar).
2. Reagent Decomposition: Improper storage of thionyl chloride can lead to degradation.- Use a fresh bottle of thionyl chloride or distill it before use.
3. Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will result in incomplete conversion.- Use a slight excess (typically 1.1-1.5 equivalents) of the chlorinating agent.
4. Reaction Temperature Too Low: The reaction rate may be too slow at very low temperatures.- For SOCl₂/pyridine, a common temperature range is 0-5°C for the initial addition, followed by warming.[11] For Vilsmeier reagents, temperatures may range up to 60°C.[5]
Low Optical Purity / Racemization 1. Absence of Base/Solvent to force S_N2: Without pyridine or a suitable solvent, the S_Ni mechanism (retention) can compete, or racemization can occur.[12]- Ensure pyridine is used when inversion is desired with SOCl₂. The pyridine helps ensure a clean S_N2 inversion.[1][4]
2. Elevated Reaction Temperature or Prolonged Time: Higher temperatures can promote side reactions and racemization.- Maintain the recommended reaction temperature. Monitor the reaction by TLC or GC to avoid unnecessarily long reaction times.
3. Acidic Conditions During Workup: Residual acid can potentially catalyze racemization.- Neutralize the reaction mixture promptly during the aqueous workup with a mild base like sodium bicarbonate solution.
Product is Dark-Colored 1. Impurities in Starting Material: R-methyl lactate can contain impurities that decompose under the reaction conditions.- Purify the starting R-methyl lactate by distillation if its purity is questionable.
2. Reaction Temperature Too High: Overheating can lead to the decomposition of the product or starting material.- Maintain careful temperature control throughout the addition and reaction period.
3. Side Reactions: The chlorinating agent may react with impurities or the solvent at elevated temperatures.- Ensure the use of high-purity, appropriate solvents.
Difficult Purification 1. Formation of Byproducts with Similar Boiling Points. - Optimize reaction conditions to minimize side reactions.- Use fractional distillation with an efficient column for purification.
2. Residual High-Boiling Solvent (e.g., DMF, Pyridine). - Remove the majority of the solvent under reduced pressure before distillation.- Wash the crude product thoroughly with water and brine to remove water-soluble impurities like pyridine hydrochloride.

Data on Chlorination Methods

The following table summarizes common conditions for the chlorination of R-methyl lactate to achieve stereochemical inversion.

Method Reagents & Solvents Typical Temp. Typical Yield Optical Purity (e.e.) Key Advantage
Thionyl Chloride / Pyridine SOCl₂, Pyridine0°C to 75°C[13]~95%[11]>95%[13]Well-established method for S_N2 inversion.
Vilsmeier Reagent (from BTC) Bis(trichloromethyl)carbonate (BTC), DMF, R-methyl lactate0°C to 60°C[5]90%[5]97%[5]High yield and optical purity under mild conditions.
Vilsmeier Reagent (from SOCl₂) SOCl₂, DMF, R-methyl lactate5°C to 60°C[6]86%[6]87%[6]Avoids the use of more hazardous reagents like phosgene.

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride and Pyridine

Safety: This procedure must be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, a face shield, and chemical-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water.

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler and a gas trap (e.g., containing NaOH solution) to neutralize HCl and SO₂ fumes.

  • Reagents: To the flask, add anhydrous pyridine (1.2 equivalents). Cool the flask to 0-5°C in an ice-salt bath.

  • Addition: Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[11]

  • Reaction: After the addition of thionyl chloride is complete, add R-methyl lactate (1.0 equivalent) dropwise, maintaining the temperature at 0-5°C.

  • Completion: Once the addition is complete, slowly warm the mixture to 40-45°C and stir for 4-5 hours, or until the reaction is complete as monitored by TLC or GC.[11]

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and water. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Chlorination using a Vilsmeier Reagent (from SOCl₂ and DMF)

Safety: This procedure involves corrosive and moisture-sensitive reagents and must be conducted in a certified chemical fume hood with appropriate PPE.

  • Vilsmeier Reagent Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 5-10°C in an ice bath.[6] Slowly add thionyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 15°C. Stir the mixture for 1-2 hours at this temperature to form the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add R-methyl lactate (1.0 equivalent) dropwise at a temperature of 20-30°C. An exotherm and gas evolution will be observed.

  • Completion: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 5-8 hours.[6] Monitor the reaction progress by GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to ice-water.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure (S)-(-)-methyl 2-chloropropionate.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Purification Start Dry Glassware & Assemble (Inert Atmosphere) Reagents Charge R-Methyl Lactate & Anhydrous Solvent Start->Reagents Cool Cool to 0-5°C Reagents->Cool Add Slowly Add Chlorinating Agent (e.g., SOCl₂/Pyridine) Cool->Add React Stir at Controlled Temp. (Monitor by TLC/GC) Add->React Quench Quench with Ice-Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Acid, Base, Brine) Extract->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Distill Fractional Distillation Dry->Distill Product Pure S-Methyl 2-Chloropropionate Distill->Product

Caption: General experimental workflow for the chlorination of R-methyl lactate.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Were all reagents and solvents anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the chlorinating agent fresh/pure? A1_Yes->Q2 Sol1 Root Cause: Reagent decomposition by water. Solution: Thoroughly dry all glassware, use anhydrous grade solvents, and run under inert gas. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction temperature correct? A2_Yes->Q3 Sol2 Root Cause: Degraded chlorinating agent. Solution: Use a new bottle or distill the reagent before use. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was reaction monitored to completion? A3_Yes->Q4 Sol3 Root Cause: Reaction too slow (too cold) or side reactions (too hot). Solution: Maintain strict temperature control as per protocol. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Review Stoichiometry & Procedure A4_Yes->End Sol4 Root Cause: Incomplete conversion. Solution: Increase reaction time and monitor by TLC or GC until starting material is consumed. A4_No->Sol4

Caption: Troubleshooting decision tree for low reaction yield.

Stereochemical_Pathways cluster_main Chlorination of R-Methyl Lactate with SOCl₂ cluster_sn2 S_N2 Pathway cluster_sni S_Ni Pathway Start R-Methyl Lactate + SOCl₂ Intermediate Alkyl Chlorosulfite Intermediate Start->Intermediate Pyridine + Pyridine SN2_Intermediate Pyridinium Salt Intermediate->SN2_Intermediate  + Pyridine  - SO₂ NoPyridine No Base (e.g., in Ether) SNi_Intermediate Tight Ion Pair Intermediate->SNi_Intermediate  - SO₂ Inversion S-Methyl 2-Chloropropionate (Inversion) SN2_Intermediate->Inversion Backside attack by Cl⁻ Retention R-Methyl 2-Chloropropionate (Retention) SNi_Intermediate->Retention Internal return of Cl⁻

Caption: Competing S_N2 and S_Ni pathways determining stereochemical outcome.

References

Technical Support Center: Purification of Crude (R)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (R)-methyl 2-chloropropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from (R)-methyl lactate?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted (R)-methyl lactate.

  • Reagents: Residual chlorinating agents such as thionyl chloride (SOCl₂) or reagents from the formation of Vilsmeier reagent (e.g., N,N-dimethylformamide).

  • Byproducts:

    • (S)-methyl 2-chloropropanoate: The opposite enantiomer, which can form due to racemization during the reaction.

    • Methyl 2-hydroxypropanoate (methyl lactate): Formed from the hydrolysis of the starting material or product.

    • 2-Chloropropionic acid: Resulting from the hydrolysis of the ester product during workup or storage.

  • Color Impurities: High-molecular-weight byproducts or degradation products that can cause a yellow or brown discoloration.

Q2: What is the boiling point of this compound, and why is it important for purification?

A2: The boiling point of methyl 2-chloropropanoate is approximately 132-134 °C at atmospheric pressure.[1][2] Knowing the precise boiling point is crucial for purification by fractional distillation, as it allows for the separation of the desired product from impurities with different boiling points.

Q3: Can this compound decompose during purification?

A3: Yes, this compound can be susceptible to hydrolysis, especially in the presence of water or acidic/basic conditions, which can lead to the formation of 2-chloropropionic acid and methanol. It is also a flammable liquid and should be handled with care, avoiding high temperatures and sources of ignition.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Issue 1: Poor Separation During Fractional Distillation

Q: I am not getting a good separation of my product from impurities during fractional distillation. What could be the issue?

A: This can be due to several factors. Refer to the following troubleshooting steps:

  • Check Your Distillation Setup:

    • Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column). For impurities with close boiling points, a longer or more efficient column is necessary.

    • Insulation: Properly insulate the distillation column and head to maintain a proper temperature gradient.

    • Distillation Rate: A slow and steady distillation rate is crucial for good separation. A rate of 1-2 drops per second for the collected distillate is a good starting point.

  • Verify Boiling Points: Confirm the boiling points of the expected impurities. If an impurity has a boiling point very close to that of the product, fractional distillation may not be sufficient.

  • Consider Vacuum Distillation: If the product is degrading at its atmospheric boiling point, consider performing the distillation under reduced pressure. This will lower the boiling point and minimize thermal decomposition.

Issue 2: Product is Discolored (Yellow or Brown)

Q: My purified this compound is still yellow/brown. How can I remove the color?

A: Discoloration is often due to trace amounts of high-molecular-weight byproducts or degradation products.

  • Activated Carbon Treatment: Treating the crude product with activated carbon can effectively adsorb these color impurities. See the detailed protocol below.

  • Chromatography: If activated carbon treatment is insufficient, column chromatography over silica gel may be necessary to remove the color bodies.

Issue 3: Low Enantiomeric Excess (ee) After Purification

Q: The enantiomeric excess of my this compound is lower than expected after purification. What can I do?

A: Improving the enantiomeric excess often requires specialized chiral separation techniques, as standard distillation or chromatography may not separate enantiomers.

  • Chiral HPLC/GC: Preparative chiral chromatography is a powerful technique for separating enantiomers. This requires screening different chiral stationary phases and mobile phases to find optimal separation conditions.

  • Enzymatic Kinetic Resolution: This technique uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, desired enantiomer.

  • Crystallization: In some cases, diastereomeric salt formation and crystallization can be used to separate enantiomers, though this would require hydrolysis to the acid, resolution, and re-esterification.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol describes the purification of crude this compound by fractional distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head, condenser, and receiving flasks

  • Thermometer

  • Heating mantle with magnetic stirring

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • Collect the initial fraction (forerun) that comes over at a lower temperature. This will contain volatile impurities.

    • Slowly increase the heating to distill the main fraction at a stable temperature corresponding to the boiling point of this compound (132-134 °C at atmospheric pressure).

    • Collect the purified product in a pre-weighed receiving flask.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Quantitative Data:

ParameterTypical Value
Purity Before Distillation 85-95% (GC)
Purity After Distillation >98% (GC)[1]
Typical Yield 70-85%
Boiling Point 132-134 °C (atmospheric pressure)[1][2]
Protocol 2: Color Removal with Activated Carbon

This protocol details the use of activated carbon to decolorize crude this compound.

Materials and Equipment:

  • Discolored crude this compound

  • Activated carbon (powdered)

  • Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper (or a pad of celite)

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable anhydrous organic solvent.

  • Treatment: Add activated carbon to the solution (typically 1-5% w/w of the crude product).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Filtration: Filter the mixture through a pad of celite or fluted filter paper to remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.

  • Further Purification: The decolorized product can then be further purified by fractional distillation.

Visualizations

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_final Final Product Crude Crude (R)-methyl 2-chloropropanoate Decolorization Color Removal (Activated Carbon) Crude->Decolorization if colored Distillation Fractional Distillation Crude->Distillation if not colored Decolorization->Distillation ChiralSep Chiral Separation (e.g., Prep HPLC/GC) Distillation->ChiralSep if low ee PureProduct Pure (R)-methyl 2-chloropropanoate Distillation->PureProduct if high ee ChiralSep->PureProduct

Caption: General purification workflow for crude this compound.

TroubleshootingLogic Start Crude Product Analysis Impurity High Impurity Level? Start->Impurity Color Product Discolored? Impurity->Color No Distill Perform Fractional Distillation Impurity->Distill Yes EE Low Enantiomeric Excess? Color->EE No ActivatedCarbon Treat with Activated Carbon Color->ActivatedCarbon Yes ChiralPurify Perform Chiral Purification EE->ChiralPurify Yes FinalProduct Pure Product EE->FinalProduct No Distill->Color ActivatedCarbon->EE ChiralPurify->FinalProduct

Caption: Troubleshooting decision tree for purification of this compound.

References

Common side products in (R)-methyl 2-chloropropanoate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-methyl 2-chloropropanoate.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Increase reaction time or temperature according to the protocol. Monitor reaction progress using TLC or GC.
Reagent degradation: Moisture-sensitive reagents (e.g., thionyl chloride) may have degraded.Use freshly opened or distilled reagents. Ensure all glassware is thoroughly dried.
Equilibrium not shifted (Fischer esterification): Insufficient excess of methanol or inefficient water removal.Use a larger excess of methanol (can be used as the solvent).[1][2] Use a Dean-Stark apparatus to remove water azeotropically.[2]
Loss during workup: Product lost during extraction or distillation steps.Perform extractions with care to avoid emulsion formation. Use appropriate distillation techniques (e.g., fractional distillation under reduced pressure) to minimize loss of the volatile product.
Low Optical Purity (Racemization) High reaction temperature: Particularly in SN2 reactions (e.g., from methyl lactate), high temperatures can lead to racemization.[3]Maintain strict temperature control as specified in the protocol, often at or below room temperature.[3][4]
SN1 character in reaction: The reaction mechanism may have some SN1 character, leading to a carbocation intermediate that can be attacked from either face.[5][6]Use aprotic solvents and good nucleophiles to favor the SN2 pathway.
Contaminated starting material: The chiral precursor (e.g., (L)-methyl lactate or (L)-alanine) may not be enantiomerically pure.Verify the enantiomeric purity of the starting material before use.
Racemization during purification: Exposure to acidic or basic conditions for prolonged periods during workup can sometimes cause racemization.Minimize the duration of exposure to harsh pH conditions. Neutralize the reaction mixture promptly after the reaction is complete.
Presence of Impurities Unreacted starting materials: Incomplete conversion.See "Low Yield" section. Optimize reaction conditions to drive the reaction to completion.
Formation of side products: See the detailed FAQs for specific synthetic routes below.Adjust reaction conditions (temperature, reagent addition rate, solvent) to minimize the formation of specific side products.
Inefficient purification: The purification method may not be adequate to remove all impurities.Employ fractional distillation under reduced pressure for volatile impurities. Consider column chromatography for non-volatile impurities. Wash the organic phase thoroughly during workup to remove water-soluble byproducts and catalysts.

Frequently Asked Questions (FAQs) by Synthetic Route

Route 1: From (L)-Methyl Lactate using Thionyl Chloride (with Walden Inversion)

This is a common and effective method involving an S(_N)2 reaction that inverts the stereocenter.

Q1: What are the most common side products when using thionyl chloride with (L)-methyl lactate?

A1: The primary side products include:

  • (S)-methyl 2-(chlorosulfinyloxy)propanoate: This is the intermediate chlorosulfinate ester. Its presence indicates an incomplete reaction.

  • Methyl acrylate: Formed via an E2 elimination reaction, which can be promoted by higher temperatures or the presence of a base.

  • (S)-methyl 2-chloropropanoate: The enantiomer of the desired product, resulting from racemization. This can occur if the reaction temperature is too high, or if there is a competing S(_N)1-type mechanism.[3][7]

  • Unreacted (L)-methyl lactate: Due to incomplete reaction.

  • Acidic byproducts: Gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl) are generated, which are typically removed during workup.[3]

Q2: How can I minimize the formation of these side products?

A2:

  • Temperature Control: Maintain a low reaction temperature (typically between 0°C and 65°C) during the addition of reagents to suppress elimination and racemization.[3] However, a subsequent heating step (e.g., to 75°C) is often required to decompose the chlorosulfinate intermediate to the final product.[3]

  • Reagent Stoichiometry and Addition: Use a slight excess of thionyl chloride to ensure complete conversion of the methyl lactate.[3] Add the methyl lactate dropwise to the thionyl chloride to maintain an excess of the chlorinating agent throughout the addition.[3]

  • Use of a Catalyst: A catalytic amount of an organic base like pyridine can be used to facilitate the reaction, but it can also promote elimination if not carefully controlled.[3][8]

  • Thorough Workup: After the reaction, it is crucial to wash the crude product to remove any remaining acid and water-soluble impurities. Distillation under reduced pressure is effective for separating the product from less volatile impurities.[9]

Route 2: Fischer Esterification of (R)-2-Chloropropionic Acid

This method involves the acid-catalyzed esterification of the corresponding carboxylic acid.

Q1: What are the main challenges and side products in the Fischer esterification of (R)-2-chloropropionic acid?

A1: The main challenge is that the reaction is an equilibrium.[1][2][10] The primary "side product" is simply unreacted (R)-2-chloropropionic acid . Other potential issues include:

  • Water: As a product of the reaction, its presence will shift the equilibrium back towards the starting materials.[2]

  • Side reactions from the acid catalyst: Strong acid catalysts like sulfuric acid can potentially cause minor degradation or elimination at high temperatures, though this is less common for this substrate.

Q2: How can I maximize the yield of this compound in a Fischer esterification?

A2: To drive the equilibrium toward the product, you should:

  • Use a large excess of methanol: Often, methanol is used as the solvent, providing a large molar excess that pushes the equilibrium forward according to Le Châtelier's principle.[1][2]

  • Remove water: This can be achieved by using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed.[2] Alternatively, including a dehydrating agent can also be effective.

  • Choose the right catalyst: Sulfuric acid or p-toluenesulfonic acid are common choices.[11]

  • Allow sufficient reaction time: These reactions can be slow, often requiring heating under reflux for several hours to reach equilibrium.[1]

Route 3: From (L)-Alanine via Diazotization

This route involves converting the amino group of alanine into a diazonium salt, which is then displaced by a chloride ion.

Q1: This reaction is known to be low-yielding. What are the major side products?

A1: The diazotization of primary aliphatic amines generates a highly unstable diazonium salt that can decompose into a carbocation. This intermediate can then undergo several competing reactions:[12]

  • (S)-Lactic acid and its methyl ester: Formed if water or methanol acts as a nucleophile, attacking the carbocation. This is often the major byproduct.[13]

  • Methyl acrylate: Resulting from elimination.

  • Rearrangement products: Although less likely for this simple substrate, carbocation rearrangements are a possibility in other systems.

  • Racemization: The carbocation intermediate is planar, so nucleophilic attack can occur from either face, leading to a loss of stereochemical integrity.

Q2: How can I improve the yield and selectivity for this compound?

A2:

  • Strict Temperature Control: The reaction must be carried out at low temperatures (typically below 5°C) to minimize the decomposition of the diazonium salt into the carbocation and to reduce the rate of side reactions.[14]

  • High Chloride Concentration: Using a high concentration of hydrochloric acid as the solvent ensures a large excess of chloride ions are available to trap the carbocation, competing with water.

  • Slow Reagent Addition: Add the sodium nitrite solution slowly and with vigorous stirring to maintain a low concentration of nitrous acid and control the exothermic reaction.[14]

  • Use of alternative diazotizing agents: Some modern protocols use reagents like nitrosyl chloride in an effort to improve selectivity and yield.[15]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound from (L)-methyl lactate

This protocol is based on the chlorination using thionyl chloride, which proceeds with inversion of configuration.

Methodology:

  • To a stirred solution of thionyl chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or no solvent), add a catalytic amount of pyridine (e.g., 0.01 equivalents).

  • Cool the mixture in an ice bath to 0-5°C.

  • Add (L)-methyl lactate (1.0 equivalent) dropwise via an addition funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (e.g., 60-75°C) for 2-4 hours until gas evolution (SO₂ and HCl) ceases.[3]

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Separate the organic layer. If no solvent was used, extract the aqueous mixture with an organic solvent like dichloromethane or ether.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

G cluster_main Main SN2 Pathway cluster_side Side Reactions A (L)-Methyl Lactate B Intermediate (S)-Chlorosulfinate A->B + SOCl2 D Methyl Acrylate (Elimination Product) A->D High Temp / Base C This compound (Product - Inversion) B->C Δ, -SO2 B->D High Temp / Base E (S)-Methyl 2-chloropropanoate (Racemization Product) C->E High Temp (SN1-like)

Caption: SN2 synthesis of this compound and common side products.

Protocol 2: Fischer Esterification of (R)-2-Chloropropionic Acid

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (R)-2-chloropropionic acid (1.0 equivalent) in a large excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[16]

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic solution with water, then with a saturated sodium bicarbonate solution to remove the unreacted carboxylic acid and the acid catalyst, and finally with brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the product by distillation under reduced pressure.

G A (R)-2-Chloropropionic Acid C Protonated Carbonyl A->C + H+ E This compound A->E Equilibrium Reaction (driven by excess MeOH or H2O removal) B Methanol (MeOH) D Tetrahedral Intermediate C->D + MeOH D->E - H2O, -H+ E->D + H2O, +H+ F Water

Caption: Equilibrium in the Fischer esterification of (R)-2-chloropropionic acid.

References

Troubleshooting low enantiomeric excess in chiral resolutions of methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low enantiomeric excess (ee) during the chiral resolution of methyl 2-chloropropionate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It quantifies how much more of one enantiomer is present compared to the other. It is calculated as:

% ee = ([R] - [S] / [R] + [S]) x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. In the pharmaceutical and agrochemical industries, achieving high enantiomeric excess is critical because often only one enantiomer of a chiral molecule exhibits the desired therapeutic or biological activity, while the other may be inactive or even cause harmful side effects.[1]

Q2: What is enzymatic kinetic resolution and what is its main limitation?

Enzymatic kinetic resolution is a technique that uses an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other.[2] This difference in reaction rates allows for the separation of the two enantiomers, as one is converted into a new product while the other remains largely unreacted.[3] The primary limitation of kinetic resolution is that the maximum theoretical yield for a single desired enantiomer (either the product or the unreacted substrate) is 50%.[4][5]

Q3: What are the most common methods for the chiral resolution of methyl 2-chloropropionate?

The most prevalent methods include:

  • Enzymatic Kinetic Resolution: This is a widely used "green" chemistry approach.[3] Lipases and esterases are commonly employed to selectively hydrolyze one enantiomer of the racemic ester to the corresponding 2-chloropropionic acid, or to selectively esterify one enantiomer of racemic 2-chloropropionic acid.[6][7][8]

  • Chemical Resolution: This classical method involves using a pure chiral resolving agent, such as an optically active amine like 1-(1-naphthyl)ethylamine, to form a pair of diastereomeric salts with racemic 2-chloropropionic acid (obtained by hydrolysis of the methyl ester).[9][10] These diastereomers have different physical properties, such as solubility, and can be separated by methods like fractional crystallization.[11]

Section 2: Troubleshooting Guide for Low Enantiomeric Excess

Q4: My lipase-catalyzed resolution of methyl 2-chloropropionate resulted in low ee. What are the potential causes and solutions?

Low enantiomeric excess in an enzymatic resolution is a common problem that can stem from several factors related to reaction kinetics, enzyme properties, and experimental conditions. The following guide will help you diagnose and address the issue.

Use the following workflow to systematically identify the root cause of low enantiomeric excess.

TroubleshootingWorkflow start Start: Low Enantiomeric Excess (ee) check_conversion 1. Analyze Reaction Conversion start->check_conversion conversion_decision Is conversion ~50%? check_conversion->conversion_decision high_conversion Issue: Conversion > 55-60% The slower-reacting enantiomer is being consumed, lowering product ee. conversion_decision->high_conversion No low_conversion Issue: Conversion < 40% Not enough product has formed for significant enrichment. conversion_decision->low_conversion No check_enzyme 2. Evaluate Enzyme & Selectivity (E-value) conversion_decision->check_enzyme Yes solve_high_conv Solution: - Stop reaction earlier. - Perform a time-course study to find optimal endpoint. high_conversion->solve_high_conv solve_low_conv Solution: - Increase reaction time. - Check enzyme activity. low_conversion->solve_low_conv enzyme_decision Is the enzyme's E-value > 20 for this substrate? check_enzyme->enzyme_decision low_selectivity Issue: Poor Enzyme Selectivity The enzyme does not differentiate well between enantiomers. enzyme_decision->low_selectivity No denaturation Issue: Enzyme Denaturation/Inhibition Activity is low or selectivity is compromised. enzyme_decision->denaturation Maybe check_conditions 3. Optimize Reaction Conditions enzyme_decision->check_conditions Yes solve_selectivity Solution: - Screen different lipases (e.g., CALB, PCL, PFL). - Consult literature for enzymes specific to 2-halopropionic esters. low_selectivity->solve_selectivity denaturation->check_conditions solve_conditions Solution: - Optimize pH (typically ~7.0 for hydrolysis). - Optimize Temperature (often 30-50°C). - Screen organic co-solvents (e.g., MTBE, Hexane). - Ensure proper enzyme loading (10-20% w/w). check_conditions->solve_conditions

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem Area 1: Reaction Conversion

Q: How does reaction conversion affect enantiomeric excess?

In kinetic resolutions, the ee of both the product and the unreacted starting material changes as the reaction progresses.[4] The highest ee for the product is typically observed at lower conversions, while the ee of the unreacted starting material increases with conversion, approaching 100% only as the reaction nears completion.[2] For an optimal balance of yield and ee, reactions are ideally stopped at or near 50% conversion.[12] Running the reaction for too long will cause the enzyme to start consuming the less-reactive enantiomer, which drastically lowers the ee of the product.

Problem Area 2: Enzyme Selection and Condition

Q: My conversion is optimal (~50%), but the ee is still low. Could it be the enzyme?

Yes, this strongly points to an issue with the enzyme's intrinsic selectivity or its activity under your conditions.

  • Low Enantioselectivity (E-value): The enantioselectivity of an enzyme is quantified by the enantiomeric ratio (E). An E-value of 1 means no selectivity, while values above 20 are generally considered useful for preparative synthesis. If the chosen lipase has a low E-value for methyl 2-chloropropionate, you will not achieve high ee regardless of other conditions.

    • Solution: Screen a variety of commercially available lipases. Lipases from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (PFL) are excellent starting points and have shown high selectivity for similar substrates.[12][13]

  • Enzyme Denaturation: Lipases are sensitive to their environment. Extreme pH, high temperatures, or certain organic solvents can denature the enzyme, leading to a loss of both activity and selectivity.[14]

    • Solution: Ensure the reaction temperature is within the optimal range for the specific lipase (typically 30-50°C).[15] Maintain the pH of the medium, especially in hydrolysis reactions where acid is produced; a buffer (e.g., phosphate buffer, pH 7) is essential.[12]

Problem Area 3: Reaction Conditions

Q: I'm using a highly selective enzyme, but my results are poor. What reaction parameters should I optimize?

Even with the right enzyme, sub-optimal conditions can severely hamper a resolution.

  • pH: For hydrolysis reactions, the production of 2-chloropropionic acid will lower the pH of the medium, which can inhibit or denature the enzyme.

    • Solution: Use a phosphate buffer (pH 7.0-7.5) to maintain a stable pH throughout the reaction.[6]

  • Temperature: Temperature affects reaction rate and enzyme stability.

    • Solution: Optimize the temperature. While higher temperatures increase the reaction rate, they can also decrease enzyme stability and sometimes selectivity. A range of 30-40°C is a common starting point.[3][15]

  • Solvent/Co-solvent: In non-aqueous resolutions (esterification or transesterification), the choice of solvent is critical. The solvent can affect enzyme conformation and substrate solubility.

    • Solution: Screen a range of anhydrous organic solvents. Common choices include hexane, methyl tert-butyl ether (MTBE), and tetrahydrofuran (THF).[3][12] In some cases, adding a small amount of a co-solvent to an aqueous hydrolysis can improve results.[13]

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can sometimes inhibit the enzyme, slowing the reaction and affecting its performance.

    • Solution: Experiment with different initial substrate concentrations. A concentration of 50-100 mmol/L is often a good starting point.[6]

Section 3: Experimental Protocols

Protocol: Lipase-Catalyzed Hydrolytic Kinetic Resolution of (±)-Methyl 2-chloropropionate

This protocol provides a general methodology for the kinetic resolution of racemic methyl 2-chloropropionate via hydrolysis using an immobilized lipase.

  • Materials:

    • (±)-Methyl 2-chloropropionate (substrate)

    • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

    • Phosphate Buffer (e.g., 0.1 M, pH 7.5)

    • Organic co-solvent (optional, e.g., acetonitrile)

    • Reaction vessel with magnetic stirring and temperature control.

    • Quenching agent (e.g., HCl to stop the reaction by lowering pH)

    • Extraction solvent (e.g., ethyl acetate)

  • Procedure:

    • To a temperature-controlled reaction vessel, add phosphate buffer (e.g., 50 mL). If using a co-solvent, add it at this stage (e.g., 10% v/v).[13]

    • Add (±)-methyl 2-chloropropionate to the desired concentration (e.g., to achieve 80 mM).[6]

    • Begin stirring the mixture at the desired temperature (e.g., 35°C).

    • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).[3]

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • For each aliquot, quench the reaction (e.g., by adding a drop of HCl), extract with ethyl acetate, and analyze by chiral GC or HPLC to determine the conversion and the ee of the remaining substrate and the product acid.

    • Stop the reaction when the conversion is close to 50% by filtering off the immobilized lipase. The enzyme can often be washed with solvent, dried, and reused.[3]

    • Acidify the filtrate to pH ~2 with dilute HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (R)-methyl 2-chloropropionate and the produced (S)-2-chloropropionic acid.

    • The two compounds can then be separated, for example, by silica gel column chromatography.[3]

Section 4: Data Presentation

Table 1: Influence of Enzyme Source on Kinetic Resolution
Enzyme SourceSubstrateReaction TypeConversion (%)Product ee (%)E-valueReference
Esterase EstC10(±)-Methyl 2-chloropropionateHydrolysis~50>99 (for R-ester)High[6]
Pseudomonas fluorescens Lipaserac-aryloxy-propan-2-yl acetateHydrolysis50>99>200[13]
Candida antarctica Lipase B (CAL-B)rac-aryloxy-propan-2-yl acetateHydrolysis50>99>200[13]
Pseudomonas cepacia Lipase (PCL)Morita-Baylis-Hillman acetatesHydrolysis499253[12]

Note: Data for analogous substrates are included to show general lipase performance.

Table 2: Effect of Reaction Parameters on Enantioselectivity
ParameterCondition VariedObservationPotential Impact on Low eeReference
Temperature 40°C → 60°C → 65°CYield increased up to 60°C, then decreased.Temperatures above optimum can cause denaturation and loss of selectivity.[14]
pH pH 4 → pH 7 → pH 9Highest conversion and ee observed at pH 9 for a specific esterification.Sub-optimal pH reduces enzyme activity and can lead to denaturation.[1]
Co-solvent 0% → 20% → 30% DMSOActivity can increase or decrease depending on concentration.High concentrations of organic solvents can strip essential water from the enzyme or denature it.[16]
Substrate Conc. 10 mM → 80 mM → >80 mMOptimal concentration exists; too high can lead to inhibition.High substrate concentration may cause enzyme inhibition.[6]

Section 5: Visual Guides

Principle of Enzymatic Kinetic Resolution

The diagram below illustrates the fundamental principle of kinetic resolution, where a chiral catalyst (enzyme) reacts at different rates with the two enantiomers of a racemic starting material.

KineticResolution cluster_products Reaction Products at ~50% Conversion Racemate Racemic Mixture (R)-Substrate + (S)-Substrate Racemate->p1 Racemate->p2 Enzyme Chiral Catalyst (e.g., Lipase) Product Enantioenriched Product (e.g., S-Acid) Unreacted Enantioenriched Substrate (e.g., R-Ester) p1->Enzyme p1->Product Fast Reaction (k_fast) p2->Enzyme p2->Unreacted Slow Reaction (k_slow)

Caption: The principle of enzymatic kinetic resolution.

References

Technical Support Center: Safe Disposal of (R)-methyl 2-chloropropanoate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures and answers to frequently asked questions regarding the safe disposal of (R)-methyl 2-chloropropanoate waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation.[2] Inhalation of high concentrations of its vapors may have a narcotic effect.[2][3] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).[4]

Q2: What are the general regulatory requirements for disposing of this compound waste?

A2: As a flammable and halogenated organic compound, this compound waste is typically classified as hazardous waste.[2][5] Disposal must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) in the United States.[5] This generally involves collecting the waste in designated, properly labeled, and sealed containers for pickup by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.[6]

Q3: Can I neutralize this compound waste in the lab before disposal?

A3: Yes, small quantities of this compound waste can be chemically degraded in the laboratory through base-catalyzed hydrolysis (saponification) to form less hazardous products. This process converts the ester into methanol and the sodium salt of 2-chloropropanoic acid. However, the resulting mixture must still be disposed of as hazardous waste, though it may be less volatile and reactive. Always consult your institution's environmental health and safety (EHS) office before proceeding with any in-lab treatment of hazardous waste.

Q4: What immediate steps should I take in case of a spill?

A4: In the event of a spill, immediately alert others in the area and evacuate if necessary. Remove all sources of ignition.[4] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For small spills, absorb the material with a non-combustible absorbent, such as sand or vermiculite.[1] Collect the absorbed material in a sealed container for hazardous waste disposal.[1] Do not use combustible materials like paper towels to absorb the spill. For large spills, evacuate the area and contact your institution's EHS department.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Incomplete Hydrolysis Reaction Insufficient base, low temperature, or inadequate reaction time.Ensure the molar ratio of sodium hydroxide to the ester is at least 1:1. Gently warm the mixture if the reaction is slow, and allow for sufficient reaction time with continuous stirring.
Precipitate forms during neutralization The sodium salt of 2-chloropropanoic acid may have limited solubility in the reaction mixture.This is generally not a concern for the disposal procedure. The precipitate can be collected and disposed of along with the liquid waste.
Strong odor persists after disposal procedure Residual unreacted ester or volatile byproducts.Ensure the hydrolysis reaction has gone to completion. Perform the procedure in a well-ventilated fume hood. The final neutralized solution should have a significantly reduced odor.

Quantitative Data Summary

ParameterValue/RangeNotes
Molar Ratio for Hydrolysis 1:1 (ester to NaOH)A slight excess of NaOH can be used to ensure complete reaction.
Reaction Temperature Ambient to 40°CThe reaction is exothermic; gentle cooling may be necessary for larger quantities.
Approximate Reaction Time 1-2 hoursReaction completion can be monitored by the disappearance of the ester layer (as it is insoluble in water).
pH of final solution >12 (before neutralization)The final solution should be strongly basic, indicating excess NaOH.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound Waste

This protocol describes a method for the chemical degradation of small quantities (up to 100 mL) of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) pellets or concentrated solution (e.g., 10 M)

  • Water

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Fume hood

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.

  • Dilution: Place the this compound waste in a beaker or flask equipped with a stir bar. For every 1 volume of waste, add approximately 2 volumes of water.

  • Addition of Base: While stirring, slowly add a stoichiometric amount or slight excess of sodium hydroxide. For every 1 mole of the ester, you will need 1 mole of NaOH. For example, for 10 mL of this compound (approx. 0.09 moles), you would need approximately 3.6 grams of solid NaOH or 9 mL of a 10 M NaOH solution. The addition of NaOH is exothermic and may cause the solution to warm.

  • Reaction: Continue stirring the mixture. The this compound is not very soluble in water and will initially form a separate layer. As the hydrolysis proceeds, the ester will be converted to the water-soluble sodium 2-chloropropanoate and methanol, and the separate layer will disappear. This may take 1-2 hours.

  • Cooling and Neutralization (Optional, consult EHS): Once the reaction is complete, allow the solution to cool to room temperature. Your institutional EHS may require the final waste to be neutralized before pickup. If so, slowly add a dilute acid (e.g., 1 M HCl) while monitoring the pH until it is in the desired range (typically 6-8).

  • Disposal: Transfer the final solution to a properly labeled hazardous waste container. The label should indicate the contents (e.g., "Hydrolyzed methyl 2-chloropropanoate waste, contains methanol and sodium 2-chloropropanoate"). Arrange for pickup by your institution's hazardous waste management service.

Visualizations

Disposal_Decision_Tree start Waste this compound small_quantity Small Quantity (<100 mL)? start->small_quantity large_quantity Large Quantity (>=100 mL) small_quantity->large_quantity No in_lab_treatment In-Lab Treatment (Hydrolysis) small_quantity->in_lab_treatment Yes direct_disposal Direct Disposal via EHS large_quantity->direct_disposal final_disposal Dispose of Treated Waste via EHS in_lab_treatment->final_disposal

Caption: Decision tree for selecting a disposal method.

Hydrolysis_Workflow start Start: this compound Waste dilute Dilute with Water start->dilute add_base Slowly Add NaOH with Stirring dilute->add_base react Stir for 1-2 hours at Room Temp add_base->react cool Cool to Room Temperature react->cool neutralize Neutralize (Optional, per EHS) cool->neutralize dispose Transfer to Hazardous Waste Container neutralize->dispose

Caption: Experimental workflow for hydrolysis.

Troubleshooting_Logic issue Issue: Incomplete Reaction check_base Check NaOH Amount issue->check_base check_time Check Reaction Time issue->check_time check_temp Check Temperature issue->check_temp solution_base Add more NaOH check_base->solution_base solution_time Increase Stirring Time check_time->solution_time solution_temp Gently Warm Mixture check_temp->solution_temp

References

Managing flammability and reactivity hazards of (R)-methyl 2-chloropropanoate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on managing the flammability and reactivity hazards of (R)-methyl 2-chloropropanoate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards associated with this compound?

A1: this compound is a flammable liquid and vapor (H226).[1][2][3][4] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5][6][7] Containers of this chemical may explode when heated.[4][5][6][7]

Q2: What are the main reactivity hazards I should be aware of?

A2: this compound is a halogenated ester. It can react exothermically with bases and with acids, it liberates heat along with alcohols and acids.[1][8][9] Strong oxidizing acids may cause a vigorous, exothermic reaction sufficient to ignite the products.[1][8][9] It is also incompatible with alkali metals and hydrides, which can generate flammable hydrogen gas.[1][8][9]

Q3: What are the hazardous decomposition products of this compound?

A3: When heated to decomposition, it emits toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]

Q4: How should I properly store this compound in the lab?

A4: Store in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[1][2][6] Keep the container tightly closed and in a designated flammables area.[5][6] It should be stored apart from incompatible materials such as acids, bases, and strong oxidizing agents.[1][6]

Q5: What personal protective equipment (PPE) is required when handling this chemical?

A5: Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses or face shield).[1][10] All handling should be done in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[1][10]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Faint sweet/acrid odor detected in the lab. Minor spill or leak from the container.Immediately ensure adequate ventilation. Wearing appropriate PPE, locate the source of the leak. If it is a small spill, absorb it with an inert material (e.g., sand, silica gel), and dispose of it in a sealed container for hazardous waste.[6]
Visible corrosion or degradation of storage container. Incompatible storage material or exposure to moisture.Immediately inspect the container for any leaks. If the container integrity is compromised, transfer the chemical to a new, appropriate, and properly labeled container in a fume hood. Ensure the new container is made of a compatible material.
A reaction is generating more heat than expected. Unforeseen reaction with an incompatible substance or a runaway reaction.Immediately cool the reaction vessel with an ice bath. If the reaction is uncontrollable, evacuate the area and follow your laboratory's emergency procedures. Inform your lab supervisor or safety officer at once.
Sparking observed from equipment near handling area. Static discharge or faulty electrical equipment.Cease all work with the flammable liquid immediately. Eliminate the source of ignition. Ensure all equipment is properly grounded and bonded.[1][2] Use only non-sparking tools and explosion-proof equipment.[1][2][6]

Quantitative Data Summary

PropertyValue
GHS Classification Flammable liquids, Category 3.[1][5]
Flash Point 38 °C (101 °F)[5]
Boiling Point 132-133 °C[7][10]
Vapor Density 4.22 (vs air)[5]
Specific Gravity 1.075 g/mL at 25 °C[7]
Water Solubility Insoluble/Immiscible[1][5]

Experimental Protocols

Standard Handling Protocol for this compound
  • Preparation :

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.[6]

    • Confirm that all equipment to be used is clean, dry, and free of any incompatible residues.

    • Use only non-sparking tools and explosion-proof electrical equipment.[6]

    • Ensure proper grounding and bonding of all containers and receiving equipment to prevent static discharge.[1][2]

  • Personal Protective Equipment (PPE) :

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[10]

  • Handling Procedure :

    • Conduct all work in a well-ventilated chemical fume hood.[1]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid inhalation of vapors and contact with skin and eyes.[10]

    • Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2] No smoking is permitted in the handling area.[1][2]

  • Waste Disposal :

    • Dispose of waste and contaminated materials in a designated, properly labeled hazardous waste container.[1]

    • Do not dispose of the chemical down the drain.[10]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Emergency Procedures :

    • In case of skin contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2][11]

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • In case of fire : Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[4][8] Do not use a solid stream of water as it may spread the fire.[4][8]

Hazard Management Workflow

HazardManagementWorkflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Response A Review SDS & Procedures B Identify Hazards: - Flammable Liquid - Reactivity with acids/bases A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Prepare Work Area: - Fume Hood - Grounding/Bonding - No Ignition Sources B->D E Dispense Chemical in Fume Hood D->E F Keep Container Closed E->F G Monitor Reaction for Exotherms E->G H Use Non-Sparking Tools E->H I Store in Flammables Cabinet G->I K Dispose as Hazardous Waste G->K J Segregate from Incompatibles I->J L Spill O Evacuate & Alert L->O P Use Spill Kit L->P M Fire M->O Q Use Fire Extinguisher (CO2, Dry Chemical) M->Q N Exposure N->O R First Aid & Seek Medical Attention N->R

References

Improving the stability of (R)-methyl 2-chloropropanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of (R)-methyl 2-chloropropanoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.

Troubleshooting Guide

Encountering degradation of this compound during storage can compromise experimental results and product quality. The following table summarizes common issues, their potential causes, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Actions Analytical Method(s) for Verification
Decrease in chemical purity over time Hydrolysis: Reaction with water (moisture) to form 2-chloropropionic acid and methanol. This is accelerated by acidic or basic conditions.- Store in a tightly sealed container in a dry environment (desiccator or glove box). - Use an inert gas (e.g., argon, nitrogen) overlay. - Consider adding a neutral acid scavenger like epoxidized soybean oil (ESO) for long-term storage.- GC-FID for purity assay. - HPLC-UV to detect the formation of 2-chloropropionic acid.
Loss of enantiomeric excess (e.e.) Racemization: Interconversion of the (R)-enantiomer to the (S)-enantiomer, leading to a racemic mixture. This can be catalyzed by heat, acids, or bases.- Store at recommended low temperatures (refrigerated, 2-8 °C). - Avoid contact with acidic or basic residues. Ensure storage containers are neutral. - Use aprotic solvents if preparing solutions for storage.- Chiral HPLC or Chiral GC to determine enantiomeric excess.
Discoloration (e.g., yellowing) Photodegradation: Decomposition upon exposure to light, particularly UV light, which can generate radical species.- Store in an amber glass vial or a container protected from light. - For highly sensitive applications, consider adding a radical scavenger/antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).- UV-Vis spectroscopy to check for the appearance of chromophores. - GC-MS to identify potential degradation products.
Inconsistent analytical results - Improper sample handling. - Non-validated analytical method. - Contamination of storage container.- Ensure consistent sample preparation and handling procedures. - Validate analytical methods for linearity, precision, and accuracy. - Use clean, inert storage containers (e.g., glass with PTFE-lined caps).- Method validation according to ICH guidelines. - Analysis of blank samples to check for contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are hydrolysis and racemization. Hydrolysis involves the reaction with water to yield 2-chloropropionic acid and methanol. Racemization is the loss of stereochemical purity, where the (R)-enantiomer converts to the (S)-enantiomer, leading to a racemic mixture. Photodegradation can also occur upon exposure to light.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a cool, dry, and dark place.[1][2] Recommended storage is in a tightly sealed, amber glass container at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, light, and oxygen.

Q3: Can I store this compound in a plastic container?

A3: It is generally not recommended to store this compound in plastic containers for long periods. Plasticizers or other additives may leach into the compound, and some plastics may be permeable to moisture and gases. Glass containers with polytetrafluoroethylene (PTFE)-lined caps are preferred.

Q4: How can I prevent racemization during storage and handling?

A4: Racemization can be minimized by storing the compound at low temperatures and avoiding contact with acids and bases, which can catalyze the process.[3][4] When working with solutions, use neutral, aprotic solvents and minimize the time the compound is at elevated temperatures.

Q5: Are there any chemical stabilizers that can be added to improve the stability of this compound?

A5: Yes, for long-term storage, the addition of stabilizers can be beneficial. An acid scavenger, such as epoxidized soybean oil (ESO), can neutralize acidic impurities that may form and catalyze further degradation.[5][6] An antioxidant, like Butylated Hydroxytoluene (BHT), can inhibit autoxidation processes.[7][8][9] The choice and concentration of a stabilizer should be carefully considered based on the intended application of the compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the chemical purity of this compound and detecting volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working standards of known concentrations.

  • Prepare the sample for analysis by dissolving a known amount in the same solvent to achieve a similar concentration as the stock solution.

Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method).

  • For a more accurate quantification, use a calibration curve generated from the working standards.

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the (R)- and (S)-enantiomers of methyl 2-chloropropanoate to determine the enantiomeric excess.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column like Chiralcel OD-H or similar).

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • If available, prepare a solution of the racemic mixture to confirm the retention times of both enantiomers.

Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizations

cluster_degradation Degradation Pathways R_MCP This compound Hydrolysis_Products 2-Chloropropionic Acid + Methanol R_MCP->Hydrolysis_Products Moisture (H2O) (Acid/Base catalyzed) Racemic_Mixture (R,S)-methyl 2-chloropropanoate R_MCP->Racemic_Mixture Heat, Acid, or Base Photodegradation_Products Radical Species + Other Products R_MCP->Photodegradation_Products Light (UV)

Caption: Primary degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Stability Issues Start Stability Issue Observed Identify_Issue Identify Nature of Degradation (Purity Loss, Racemization, Discoloration) Start->Identify_Issue Purity_Loss Purity Loss (Hydrolysis) Identify_Issue->Purity_Loss Chemical Impurities Racemization Racemization Identify_Issue->Racemization Loss of e.e. Discoloration Discoloration (Photodegradation) Identify_Issue->Discoloration Color Change Check_Moisture Check for Moisture Exposure Purity_Loss->Check_Moisture Check_Temp_pH Check Storage Temperature and pH Racemization->Check_Temp_pH Check_Light Check for Light Exposure Discoloration->Check_Light Implement_Dry Implement Dry Storage (Desiccator, Inert Gas) Check_Moisture->Implement_Dry Yes Implement_Temp_pH Store at 2-8 °C Use Neutral Containers Check_Temp_pH->Implement_Temp_pH Yes Implement_Light Use Amber Vials Store in Dark Check_Light->Implement_Light Yes Reanalyze Re-analyze Sample Implement_Dry->Reanalyze Implement_Temp_pH->Reanalyze Implement_Light->Reanalyze End Stability Improved Reanalyze->End

Caption: A logical workflow for troubleshooting stability issues.

cluster_storage Relationship Between Storage Conditions and Stability cluster_conditions Storage Conditions cluster_prevention Prevents Optimal_Stability Optimal Stability Low_Temp Low Temperature (2-8 °C) Slows_Racemization Slows Racemization Low_Temp->Slows_Racemization Dry_Environment Dry Environment (Low Humidity) Prevents_Hydrolysis Prevents Hydrolysis Dry_Environment->Prevents_Hydrolysis Darkness Absence of Light (Amber Vial) Prevents_Photodegradation Prevents Photodegradation Darkness->Prevents_Photodegradation Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inhibits_Oxidation Inhibits Oxidation Inert_Atmosphere->Inhibits_Oxidation Slows_Racemization->Optimal_Stability Prevents_Hydrolysis->Optimal_Stability Prevents_Photodegradation->Optimal_Stability Inhibits_Oxidation->Optimal_Stability

Caption: Key storage conditions and their impact on stability.

References

Selecting the optimal solvent system for reactions involving (R)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (R)-methyl 2-chloropropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider when selecting a solvent?

A1: this compound is a colorless liquid with limited solubility in water but is soluble in many common organic solvents.[1][2] It is a chiral alpha-chloro ester, making it susceptible to nucleophilic substitution and elimination reactions. Its key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₄H₇ClO₂
Molecular Weight122.55 g/mol
Boiling Point132-133 °C
Density1.075 g/mL at 25 °C
SolubilitySoluble in chloroform, ethyl acetate, methanol, ethanol, ether. Insoluble in water.[1][2]
StabilityStable under recommended storage conditions. Incompatible with strong oxidizing agents, acids, and bases.[1]

Q2: Which type of solvent is generally recommended for nucleophilic substitution reactions with this compound?

A2: For nucleophilic substitution reactions, particularly those proceeding via an S(_N)2 mechanism, polar aprotic solvents are generally recommended. These solvents can dissolve the reactants but do not significantly solvate the nucleophile, leaving it more reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.

Q3: What are the main side reactions to be aware of when working with this compound?

A3: The primary side reactions are racemization and elimination. Racemization, the loss of stereochemical purity, can occur, especially in the presence of acidic or basic impurities which can catalyze enolization. Elimination reactions, leading to the formation of methyl acrylate, are more likely to occur with strong, sterically hindered bases and at higher temperatures.

Q4: How can I minimize racemization during a reaction?

A4: To minimize racemization, it is crucial to maintain neutral or slightly acidic reaction conditions and use non-basic nucleophiles where possible. The choice of solvent can also play a role; less polar solvents may reduce the rate of enolization. Additionally, shorter reaction times and lower temperatures are generally preferred. One study noted that racemization of a similar compound occurred in the presence of a chloride ion catalyst, proceeding through an S(_N)2 mechanism.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Inappropriate solvent choice leading to poor solubility or slow reaction rate.- Competing elimination side reaction.- Deactivation of the nucleophile.- Screen a range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).- Use a less sterically hindered, weaker base if elimination is observed.- Ensure the nucleophile is not protonated by an acidic solvent or impurity.
Racemization - Presence of acidic or basic impurities.- Prolonged reaction time or elevated temperature.- The reaction mechanism has some S(_N)1 character.- Use anhydrous, high-purity solvents.- Add a non-nucleophilic weak base to scavenge any acid generated.- Optimize the reaction to proceed at the lowest possible temperature for the shortest time.- Favor conditions that promote an S(_N)2 mechanism (polar aprotic solvent, good nucleophile).
Elimination Product Observed - Use of a strong, sterically hindered base.- High reaction temperature.- Switch to a weaker, less hindered base.- Lower the reaction temperature.- Consider a solvent that disfavors E2 reactions (e.g., a less polar solvent if the nucleophile is charged).
Incomplete Reaction - Insufficient reaction time or temperature.- Poor solubility of reactants.- Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.- Cautiously increase the temperature, being mindful of potential side reactions.- Select a solvent that provides good solubility for all reactants at the desired reaction temperature.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an optimal solvent system for a nucleophilic substitution reaction with this compound.

SolventSelectionWorkflow Solvent Selection Workflow for Nucleophilic Substitution start Define Reaction Type (e.g., S_N2, S_N1) sn2 S_N2 Pathway Favored (Strong Nucleophile) start->sn2 Strong Nucleophile sn1 S_N1 Pathway Possible (Weak Nucleophile, Stabilizing Groups) start->sn1 Weak Nucleophile polar_aprotic Select Polar Aprotic Solvent (e.g., DMF, DMSO, Acetone) sn2->polar_aprotic polar_protic Select Polar Protic Solvent (e.g., Alcohols, Water) sn1->polar_protic solubility_check1 Check Reactant Solubility polar_aprotic->solubility_check1 solubility_check2 Check Reactant Solubility polar_protic->solubility_check2 solubility_check1->polar_aprotic Insoluble optimize Optimize Reaction Conditions (Temperature, Concentration) solubility_check1->optimize Soluble solubility_check2->polar_protic Insoluble solubility_check2->optimize Soluble analyze Analyze Yield and Stereochemical Purity optimize->analyze analyze->start Optimal troubleshoot Troubleshoot (Racemization, Low Yield) analyze->troubleshoot Issues Detected troubleshoot->start Re-evaluate

Caption: A logical workflow for selecting a suitable solvent for nucleophilic substitution reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (S(_N)2)

This protocol is a general guideline and should be optimized for specific amine nucleophiles.

  • Materials:

    • This compound

    • Amine nucleophile (1.1 equivalents)

    • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

    • Inert gas (e.g., nitrogen or argon)

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the amine nucleophile and the anhydrous polar aprotic solvent.

    • Stir the solution at room temperature.

    • Slowly add this compound (1.0 equivalent) to the solution.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the yield and enantiomeric excess (e.e.) of the product.

Troubleshooting Racemization

The following diagram illustrates the mechanism of racemization and key factors influencing it.

RacemizationMechanism Racemization Mechanism and Influencing Factors cluster_factors Key Factors r_ester This compound enolate Achiral Enolate Intermediate r_ester->enolate Deprotonation racemic Racemic Mixture enolate->r_ester Reprotonation s_ester (S)-methyl 2-chloropropanoate enolate->s_ester Reprotonation s_ester->enolate Deprotonation catalyst Catalyzed by: - Acids - Bases conditions Influenced by: - Solvent Polarity - Temperature - Reaction Time

Caption: Mechanism of racemization via an achiral enolate intermediate and key influencing factors.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of (R)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like (R)-methyl 2-chloropropanoate is a critical parameter that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two primary analytical techniques for determining the enantiomeric and chemical purity of this compound: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

This document outlines detailed experimental protocols and presents a comparative summary of their performance characteristics to aid in the selection of the most appropriate method for specific analytical needs.

Method Comparison at a Glance

Both Chiral GC and Chiral HPLC are powerful chromatographic techniques capable of separating the enantiomers of methyl 2-chloropropanoate. The choice between them often depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile enantiomers based on differential partitioning between a gaseous mobile phase and a chiral stationary phase.Separation of enantiomers in a liquid mobile phase based on differential interactions with a chiral stationary phase.
Typical Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Sample Preparation Generally simple, direct injection of a diluted sample in a volatile solvent.Sample must be dissolved in the mobile phase; may require filtration.
Resolution (Rs) Typically high, often achieving baseline separation (Rs > 1.5).Good to excellent, with baseline separation achievable with method optimization.
Limit of Detection (LOD) Generally in the low µg/mL to ng/mL range.Typically in the µg/mL range, can be improved with sensitive detectors.
Limit of Quantification (LOQ) Generally in the µg/mL range.Typically in the µg/mL range.
Analysis Time Often faster due to higher flow rates of the gaseous mobile phase.Can be longer, depending on the complexity of the mobile phase and column length.
Instrumentation Cost Generally lower initial investment.Higher initial investment due to high-pressure pumps and more complex detectors.
Solvent Consumption Minimal, primarily uses inert gases.Higher, uses organic solvents and aqueous buffers, leading to higher costs and waste.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative protocols for the analysis of this compound purity by Chiral GC and Chiral HPLC.

Chiral Gas Chromatography (GC-FID) Method

This method is well-suited for the direct analysis of the enantiomeric purity of the volatile this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: Cyclodextrin-based, such as a Lipodex-E or similar β-cyclodextrin derivative column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler or manual injector.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 140 °C at 5 °C/min.

    • Hold at 140 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of about 100 µg/mL for analysis.

Chiral High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a robust alternative, particularly if there is a need to simultaneously analyze for non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column: Polysaccharide-based, such as a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Column thermostat.

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may be optimized to achieve desired resolution and retention times.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of about 100 µg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative Performance

The following table summarizes the expected performance characteristics for the chiral GC and HPLC methods. The data for the HPLC method is based on typical performance for similar chiral esters and serves as a representative example.

ParameterChiral Gas ChromatographyChiral HPLC (Representative)
Resolution (Rs) between enantiomers > 2.0> 1.5
Limit of Detection (LOD) ~0.5 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~5 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98-102%98-102%

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the purity of this compound using the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample this compound Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chiral GC Column (Cyclodextrin-based) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity and Enantiomeric Excess Integration->Calculation

Workflow for Chiral GC Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample this compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chiral HPLC Column (Polysaccharide-based) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity and Enantiomeric Excess Integration->Calculation

Workflow for Chiral HPLC Analysis.

Conclusion

Both Chiral Gas Chromatography and Chiral High-Performance Liquid Chromatography are highly effective methods for determining the purity of this compound.

Chiral GC is often the preferred method for this specific analyte due to its volatile nature, offering faster analysis times, higher resolution, and lower operational costs.

Chiral HPLC serves as a robust and versatile alternative, particularly valuable when the analysis of non-volatile impurities is also required or when dealing with thermally sensitive compounds.

The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the need for quantitation of other impurities, desired sample throughput, and the analytical instrumentation available in the laboratory. It is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure accurate and reliable results.

A Comparative Guide to the Gas Chromatographic Analysis of (R)-methyl 2-chloropropanoate Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is crucial for ensuring the stereochemical purity and efficacy of chiral molecules. This guide provides a comparative overview of two chiral stationary phases for the gas chromatographic (GC) analysis of (R)-methyl 2-chloropropanoate, a key chiral building block in organic synthesis. The comparison focuses on a β-cyclodextrin-based column, specifically the β-DEX™ 120, and a γ-cyclodextrin-based column, Lipodex®-E.

Data Presentation: Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of enantiomers. The following table summarizes the key parameters and performance characteristics of two commonly employed cyclodextrin-based GC columns for the analysis of methyl 2-chloropropanoate enantiomers.

Featureβ-DEX™ 120Lipodex®-E
Chiral Selector Permethylated β-cyclodextrinOctakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin
Stationary Phase Type Diluted in a polysiloxane matrixDiluted in a polysiloxane matrix
Typical Column Dimensions 30 m x 0.25 mm ID, 0.25 µm filmNot specified in available literature
Carrier Gas HeliumNitrogen
Oven Temperature 70°C (Isothermal)Temperature-dependent studies performed, but a specific optimal program for routine analysis is not detailed in the available literature.[1]
Injector Temperature 250°CNot specified in available literature
Detector Temperature 300°C (FID)Not specified in available literature
Analysis Time Dependent on retention times under specified conditions.Not specified in available literature
Resolution (Rs) Baseline separation is achievable.Enantioselectivity is influenced by the presence of water in the carrier gas.[1]
Elution Order Not specified in available literature(R)-MCP elutes before (S)-MCP.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of enantioselective separations. Below are the experimental protocols for the GC analysis of methyl 2-chloropropanoate on the two compared chiral stationary phases.

Method 1: β-DEX™ 120

This protocol is based on established methods for the separation of methyl 2-chloropropionate on a permethylated β-cyclodextrin column.

  • Column: β-DEX™ 120, 30 m x 0.25 mm ID, 0.25 µm film

  • Carrier Gas: Helium at a linear velocity of 20 cm/sec.

  • Oven Program: 70°C isothermal.

  • Injector: 250°C, split injection (100:1).

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Sample Preparation: Prepare a dilute solution of methyl 2-chloropropanoate in a suitable solvent such as methylene chloride.

Method 2: Lipodex®-E

The following information is derived from research focused on the thermodynamic aspects of the separation of methyl 2-chloropropanoate (MCP) enantiomers on Lipodex®-E.[1] While a specific routine analytical protocol is not provided, the study offers valuable insights into the separation mechanism.

  • Column: Lipodex®-E (Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin)

  • Carrier Gas: Nitrogen. The presence of water in the carrier gas was found to modestly reduce the retention factors of the enantiomers, particularly for the (S)-enantiomer, leading to a decrease in enantioselectivity.[1] For optimal separation, a dry carrier gas is recommended.

  • Oven Program: The study was conducted over a range of temperatures to determine thermodynamic data. A constant temperature should be chosen and optimized to achieve the best balance between resolution and analysis time.

  • Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the (R) and (S) enantiomers using the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC analysis of enantiomeric excess.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched This compound Dilution Dilution in Organic Solvent Sample->Dilution Injector Injector (Vaporization) Dilution->Injector Column Chiral GC Column (Enantioseparation) Injector->Column Detector Detector (FID) (Signal Generation) Column->Detector Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Calculation Enantiomeric Excess Calculation Chromatogram->Calculation

A simplified workflow for the determination of enantiomeric excess by chiral GC.

Objective Comparison and Conclusion

Both β-DEX™ 120 and Lipodex®-E are effective chiral stationary phases for the separation of methyl 2-chloropropanoate enantiomers. The choice between them may depend on the specific requirements of the analysis and available instrumentation.

  • β-DEX™ 120 (Permethylated β-cyclodextrin): This stationary phase provides a well-documented and straightforward method for the separation. The isothermal conditions are simple to implement and are suitable for routine quality control applications where a robust and reproducible method is required.

  • Lipodex®-E (Modified γ-cyclodextrin): Research on this stationary phase provides valuable thermodynamic insights into the chiral recognition mechanism.[1] The enantioselectivity is sensitive to the presence of water, which can be a critical parameter to control for achieving high reproducibility.[1] The elution order on this phase has been determined, with the (R)-enantiomer eluting first.[1] This information is particularly useful in method development for the unequivocal identification of the enantiomers.

References

Interpreting the Mass Spectrum of Methyl 2-Chloropropionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation of small molecules, a thorough understanding of fragmentation patterns is paramount. This guide provides a detailed interpretation of the mass spectrum of methyl 2-chloropropionate, comparing it with the spectra of two analogous esters: methyl propionate and ethyl chloroacetate. This comparative analysis, supported by experimental data, will aid in the confident identification of these compounds in complex matrices.

Mass Spectral Data Comparison

The electron ionization (EI) mass spectra of methyl 2-chloropropionate and its structural analogs reveal distinct fragmentation patterns that are diagnostic of their respective structures. The quantitative data for the most significant fragments are summarized in the tables below.

Table 1: Mass Spectrum of Methyl 2-Chloropropionate [1]

m/zRelative Abundance (%)Proposed Fragment
1222.3[M]⁺ (Molecular Ion, C₄H₇³⁵ClO₂)
1240.8[M+2]⁺ (Isotope Peak, C₄H₇³⁷ClO₂)
918.3[M - OCH₃]⁺
8719.1[M - Cl]⁺
63100.0[C₃H₄Cl]⁺
6531.9[C₃H₄³⁷Cl]⁺
5991.2[COOCH₃]⁺
2747.0[C₂H₃]⁺

Table 2: Mass Spectrum of Methyl Propionate [2][3]

m/zRelative Abundance (%)Proposed Fragment
8830.8[M]⁺ (Molecular Ion, C₄H₈O₂)
5932.0[COOCH₃]⁺
5799.9[CH₃CH₂CO]⁺
29-[CH₃CH₂]⁺

Note: Relative abundances for some fragments of methyl propionate were not consistently reported across all databases.

Table 3: Mass Spectrum of Ethyl Chloroacetate [4][5]

m/zRelative Abundance (%)Proposed Fragment
122-[M]⁺ (Molecular Ion, C₄H₇³⁵ClO₂)
124-[M+2]⁺ (Isotope Peak, C₄H₇³⁷ClO₂)
77-[ClCH₂CO]⁺
49-[CH₂Cl]⁺
29-[CH₃CH₂]⁺

Fragmentation Pathway of Methyl 2-Chloropropionate

The fragmentation of methyl 2-chloropropionate under electron ionization follows several key pathways, as illustrated in the diagram below. The presence of a chlorine atom significantly influences the fragmentation, leading to characteristic isotopic patterns for chlorine-containing fragments.

fragmentation M [C₄H₇ClO₂]⁺˙ m/z = 122/124 F1 [C₃H₄ClO]⁺ m/z = 91/93 M->F1 -OCH₃ F2 [C₄H₇O₂]⁺ m/z = 87 M->F2 -Cl F4 [COOCH₃]⁺ m/z = 59 M->F4 -C₂H₄Cl F3 [C₂H₄Cl]⁺ m/z = 63/65 F1->F3 -CO

Caption: Fragmentation pathway of methyl 2-chloropropionate.

Comparative Analysis

The mass spectrum of methyl 2-chloropropionate is distinguished by the presence of a base peak at m/z 63, corresponding to the [C₂H₄Cl]⁺ fragment.[6][7] The isotopic peak at m/z 65, with an intensity of approximately one-third of the m/z 63 peak, is a clear indicator of the presence of a single chlorine atom. Another significant fragment is observed at m/z 59, representing the methoxycarbonyl group, [COOCH₃]⁺.[1] The molecular ion peak is weak but observable at m/z 122, with its corresponding isotope peak at m/z 124.[1]

In contrast, the mass spectrum of methyl propionate is dominated by a base peak at m/z 57, which arises from the loss of the methoxy group to form the propionyl cation, [CH₃CH₂CO]⁺.[3] The fragment at m/z 59 is also prominent. The molecular ion peak at m/z 88 is more abundant than that of its chlorinated counterpart.[2][3]

The mass spectrum of ethyl chloroacetate , an isomer of methyl 2-chloropropionate, would be expected to show a characteristic fragment at m/z 77, corresponding to the [ClCH₂CO]⁺ ion.[5] Loss of the ethoxy group would also be a likely fragmentation pathway. The presence of the ethyl group would lead to a characteristic fragment at m/z 29.

Experimental Protocol

The mass spectra referenced in this guide were obtained using electron ionization mass spectrometry (EI-MS). While specific instrumental parameters may vary, a general protocol for acquiring such spectra is outlined below.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed for the analysis of volatile compounds like methyl 2-chloropropionate.

Sample Introduction:

  • A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is prepared.

  • A small volume (typically 1 µL) is injected into the gas chromatograph.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[1][3]

  • Source Temperature: 200-230 °C[1]

  • Mass Analyzer: Quadrupole or Ion Trap

  • Scan Range: m/z 20-200

Data Analysis: The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation patterns are analyzed to confirm the structure of the analyte.

This guide provides a foundational understanding of the mass spectral behavior of methyl 2-chloropropionate and its comparison with related structures. By understanding these distinct fragmentation patterns, researchers can more accurately and efficiently identify these compounds in their analytical workflows.

References

A Comparative Guide to (R)-methyl 2-chloropropanoate and Other Chiral Synthons for API Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The chirality of a molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This guide provides a detailed comparison of (R)-methyl 2-chloropropanoate, a versatile chiral synthon, with other common chiral building blocks and synthetic strategies for the preparation of key APIs, focusing on the widely used non-steroidal anti-inflammatory drugs (NSAIDs), (S)-Naproxen and (S)-Ibuprofen.

Introduction to Chiral Synthons in API Synthesis

Chiral synthons, or chiral building blocks, are enantiomerically pure compounds that introduce a stereocenter into a target molecule. Their use is a fundamental strategy in asymmetric synthesis, aiming to maximize the production of the desired enantiomer. The choice of a chiral synthon is critical and depends on factors such as cost, availability, scalability, and the overall efficiency of the synthetic route. This guide will explore three prominent approaches for introducing chirality in the synthesis of profen-class APIs:

  • Direct use of a chiral synthon: Employing this compound.

  • Asymmetric catalysis: Specifically, asymmetric hydrogenation of a prochiral precursor.

  • Use of a chiral auxiliary: Temporarily incorporating a chiral molecule to direct stereoselective transformations.

This comparison will be supported by quantitative data on reaction yields and enantiomeric excess (e.e.), detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Synthetic Routes to (S)-Naproxen

(S)-Naproxen is the active enantiomer of the widely used NSAID, Naproxen. The following sections compare different synthetic strategies to obtain this important API.

Synthetic Strategy Overview

G cluster_0 Route 1: this compound cluster_1 Route 2: Asymmetric Hydrogenation cluster_2 Route 3: Chiral Auxiliary A1 2-bromo-6-methoxynaphthalene A3 Coupling Reaction A1->A3 A2 This compound A2->A3 A4 Hydrolysis A3->A4 A5 (S)-Naproxen A4->A5 B1 2-(6-methoxynaphthalen-2-yl)acrylic acid B2 Asymmetric Hydrogenation (Ru-BINAP catalyst) B1->B2 B3 (S)-Naproxen B2->B3 C1 2-(6-methoxynaphthalen-2-yl)acetyl chloride C3 Acylation C1->C3 C2 Chiral Auxiliary (e.g., Evans auxiliary) C2->C3 C4 Diastereoselective Alkylation C3->C4 C5 Auxiliary Cleavage C4->C5 C6 (S)-Naproxen C5->C6

Figure 1. Synthetic strategies for (S)-Naproxen.
Performance Data Comparison for (S)-Naproxen Synthesis

MethodKey TransformationTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
This compound Nucleophilic substitution70-80% (overall)>98%High enantioselectivity, readily available starting materials.Potential for racemization under harsh conditions.
Asymmetric Hydrogenation Hydrogenation of prochiral alkene>95%>97%High yield and enantioselectivity, catalytic method.Requires high-pressure equipment, expensive catalyst.
Chiral Auxiliary Diastereoselective alkylation60-70% (overall)>99% (diastereomeric excess)High stereocontrol, well-established methodology.Requires additional steps for auxiliary attachment and removal.
Experimental Protocols for (S)-Naproxen Synthesis

Step 1: Synthesis of methyl 2-(6-methoxynaphthalen-2-yl)propanoate. In a nitrogen-purged flask, 2-bromo-6-methoxynaphthalene is converted to its corresponding Grignard reagent by reacting with magnesium turnings in anhydrous THF. This Grignard reagent is then added to a solution of this compound in the presence of a copper catalyst (e.g., CuCl2) at low temperature (-20 °C). The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

Step 2: Hydrolysis to (S)-Naproxen. The crude methyl ester from the previous step is dissolved in a mixture of methanol and water. An excess of a base, such as sodium hydroxide, is added, and the mixture is heated to reflux for 2-3 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate (S)-Naproxen. The solid product is collected by filtration, washed with water, and dried.

Step 1: Synthesis of 2-(6-methoxynaphthalen-2-yl)acrylic acid. This prochiral substrate can be synthesized via various methods, such as the Wittig reaction from 2-acetyl-6-methoxynaphthalene.

Step 2: Asymmetric Hydrogenation. In a high-pressure reactor, 2-(6-methoxynaphthalen-2-yl)acrylic acid is dissolved in a suitable solvent like methanol. A chiral ruthenium-BINAP catalyst (e.g., Ru(OAc)2[(S)-BINAP]) is added. The reactor is pressurized with hydrogen gas (typically 30-135 atm) and stirred at a controlled temperature until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield (S)-Naproxen.[1]

Step 1: Acylation of the Chiral Auxiliary. A chiral auxiliary, such as an Evans oxazolidinone, is deprotonated with a strong base (e.g., n-butyllithium) in an inert solvent like THF at low temperature. 2-(6-methoxynaphthalen-2-yl)acetyl chloride is then added to the solution to form the N-acyloxazolidinone.

Step 2: Diastereoselective Alkylation. The N-acyloxazolidinone is treated with a strong base (e.g., LDA) to form a chiral enolate. The enolate is then alkylated with methyl iodide. The steric hindrance of the chiral auxiliary directs the approach of the methyl iodide, leading to a high diastereomeric excess of the alkylated product.

Step 3: Cleavage of the Auxiliary. The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield (S)-Naproxen. The chiral auxiliary can often be recovered and reused.

Comparison of Synthetic Routes to (S)-Ibuprofen

(S)-Ibuprofen is the more pharmacologically active enantiomer of Ibuprofen. While often sold as a racemate due to in vivo chiral inversion, the synthesis of the pure (S)-enantiomer is of significant interest for developing more potent and potentially safer medications.

Synthetic Strategy Overview

G cluster_0 Route 1: this compound cluster_1 Route 2: Asymmetric Hydrogenation cluster_2 Route 3: Chiral Auxiliary A1 4-isobutylphenylmagnesium bromide A3 Coupling Reaction A1->A3 A2 This compound A2->A3 A4 Hydrolysis A3->A4 A5 (S)-Ibuprofen A4->A5 B1 2-(4-isobutylphenyl)acrylic acid B2 Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst) B1->B2 B3 (S)-Ibuprofen B2->B3 C1 4-isobutylphenylacetic acid C3 Acylation C1->C3 C2 Chiral Auxiliary (e.g., N-acylbornanesultam) C2->C3 C4 Diastereoselective Alkylation C3->C4 C5 Auxiliary Cleavage C4->C5 C6 (S)-Ibuprofen C5->C6

Figure 2. Synthetic strategies for (S)-Ibuprofen.
Performance Data Comparison for (S)-Ibuprofen Synthesis

MethodKey TransformationTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
This compound Nucleophilic substitution~60-70% (overall)>98%High enantioselectivity, straightforward approach.Grignard reagent preparation can be sensitive.
Asymmetric Hydrogenation Hydrogenation of prochiral alkene>97%>97%Excellent yield and enantioselectivity, catalytic process.High-pressure equipment and expensive catalyst required.
Chiral Auxiliary Diastereoselective alkylation~57% (overall)>98% (diastereomeric excess)Very high stereocontrol, applicable to various substrates.Multi-step process with auxiliary attachment and removal.[2]
Experimental Protocols for (S)-Ibuprofen Synthesis

Step 1: Synthesis of methyl 2-(4-isobutylphenyl)propanoate. Similar to the Naproxen synthesis, 4-isobutylphenylmagnesium bromide is prepared from 4-bromo-isobutylbenzene and magnesium. This Grignard reagent is then coupled with this compound in the presence of a suitable catalyst.

Step 2: Hydrolysis to (S)-Ibuprofen. The resulting ester is hydrolyzed using a base, such as sodium hydroxide, in a methanol/water mixture, followed by acidification to yield (S)-Ibuprofen.

Step 1: Synthesis of 2-(4-isobutylphenyl)acrylic acid. This prochiral precursor can be prepared from 4-isobutylacetophenone through various olefination reactions.

Step 2: Asymmetric Hydrogenation. The asymmetric hydrogenation is carried out in a similar manner to the Naproxen synthesis, using a chiral catalyst such as a Ruthenium-BINAP complex under hydrogen pressure to afford (S)-Ibuprofen with high yield and enantioselectivity.

Step 1: Synthesis of N-(4-isobutylphenyl)acetyl bornanesultam. 4-isobutylphenylacetic acid is converted to its acid chloride, which is then reacted with a chiral bornanesultam to form the N-acylbornanesultam.

Step 2: Diastereoselective Alkylation. The N-acylbornanesultam is deprotonated with a strong base to form a chiral enolate, which is then alkylated with methyl iodide. The bulky bornanesultam auxiliary effectively shields one face of the enolate, leading to highly diastereoselective methylation.

Step 3: Cleavage of the Auxiliary. The chiral auxiliary is removed by hydrolysis to give (S)-Ibuprofen. This route has been reported to provide the final product in a 57% overall yield.[2]

Conclusion

The choice of a chiral synthon or synthetic strategy for API development is a multifaceted decision that requires careful consideration of various factors.

  • This compound offers a direct and efficient route to chiral profens with high enantioselectivity. Its commercial availability and the straightforward nature of the coupling and hydrolysis steps make it an attractive option.

  • Asymmetric hydrogenation stands out for its high yields and enantioselectivities, representing a highly efficient catalytic approach. However, the requirement for specialized high-pressure equipment and the cost of the chiral catalysts can be significant considerations, particularly for large-scale production.

  • Chiral auxiliaries provide excellent stereocontrol and are a reliable method for achieving high enantiomeric purity. The main drawback is the need for additional steps to attach and remove the auxiliary, which can lower the overall yield and increase the complexity of the process.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including cost constraints, available equipment, scalability, and the desired purity of the final API. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for their chiral synthesis endeavors.

References

Spectroscopic data (NMR, IR) for the characterization of (R)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic characterization of (R)-methyl 2-chloropropanoate, presenting a comparative analysis with its (S)-enantiomer and racemic mixture. This document provides researchers, scientists, and drug development professionals with essential spectroscopic data (NMR and IR), detailed experimental protocols, and a clear workflow for the characterization of this chiral molecule.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, (S)-methyl 2-chloropropanoate, and the racemic (±)-methyl 2-chloropropanoate. This data is crucial for the identification and chiral purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound1.71Doublet7.0-CH₃
3.79Singlet--OCH₃
4.45Quartet7.0-CHCl
(S)-methyl 2-chloropropanoate1.71Doublet7.0-CH₃
3.79Singlet--OCH₃
4.45Quartet7.0-CHCl
(±)-methyl 2-chloropropanoate1.71Doublet7.0-CH₃
3.79Singlet--OCH₃
4.45Quartet7.0-CHCl

Note: In a standard achiral solvent, the ¹H NMR spectra of the enantiomers and the racemic mixture are identical.

Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmAssignment
This compound21.5-CH₃
52.9-OCH₃
55.0-CHCl
170.2C=O
(S)-methyl 2-chloropropanoate21.5-CH₃
52.9-OCH₃
55.0-CHCl
170.2C=O
(±)-methyl 2-chloropropanoate21.5-CH₃
52.9-OCH₃
55.0-CHCl
170.2C=O

Note: Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers and the racemic mixture are identical in an achiral solvent.

Table 3: IR Spectroscopic Data
CompoundWavenumber (cm⁻¹)Assignment
This compound~2980C-H stretch (alkane)
~1750C=O stretch (ester)
~1200C-O stretch (ester)
~700C-Cl stretch
(S)-methyl 2-chloropropanoate~2980C-H stretch (alkane)
~1750C=O stretch (ester)
~1200C-O stretch (ester)
~700C-Cl stretch
(±)-methyl 2-chloropropanoate~2980C-H stretch (alkane)
~1750C=O stretch (ester)
~1200C-O stretch (ester)
~700C-Cl stretch

Note: The IR spectra of the enantiomers and the racemic mixture are identical as IR spectroscopy is insensitive to stereoisomerism of this nature.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like methyl 2-chloropropanoate is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is then filtered into a clean NMR tube.

  • Instrument Setup: The NMR spectrometer is prepared by inserting the sample, locking onto the deuterated solvent signal, and shimming the magnetic field to achieve optimal resolution.[1]

  • Acquisition of ¹H NMR Spectrum: A standard proton experiment is run. Typical parameters include a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • Acquisition of ¹³C NMR Spectrum: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for carbon signals (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as methyl 2-chloropropanoate, the following procedure is commonly used:

  • Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[2][3][4] The plates are then gently pressed together to form a thin film of the sample.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.[4] The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing and Analysis cluster_characterization Characterization and Comparison Sample This compound NMR NMR Spectroscopy (1H and 13C) Sample->NMR IR IR Spectroscopy Sample->IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR Structure_Verification Structure Verification Process_NMR->Structure_Verification Process_IR->Structure_Verification Comparison Comparison with Alternatives ((S)-enantiomer, racemate) Structure_Verification->Comparison

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its related stereoisomers. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this important chiral building block.

References

A Comparative Guide to the Synthetic Efficiency of (R)-methyl 2-chloropropanoate Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-methyl 2-chloropropanoate is a crucial chiral building block in the synthesis of various agrochemicals and pharmaceuticals, particularly a class of aryloxyphenoxypropionate herbicides. The stereochemistry at the C2 position is critical for its biological activity. Consequently, the development of efficient, stereoselective, and cost-effective synthetic routes to obtain this compound in high enantiomeric purity is of significant academic and industrial interest. This guide provides a comparative analysis of common synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired optical purity, scalability, and economic viability. The following diagram illustrates a logical workflow for evaluating and choosing a synthetic pathway.

G cluster_chiral Chiral Synthesis cluster_racemic Resolution start Define Synthesis Goal This compound chiral_pool Chiral Pool Starting Materials start->chiral_pool racemic_route Racemic Starting Material start->racemic_route lactic_acid Route 1: From (S)-Lactic Acid Derivatives chiral_pool->lactic_acid alanine Route 2: From D-Alanine chiral_pool->alanine kinetic_res Route 3: Enzymatic Kinetic Resolution racemic_route->kinetic_res evaluation Evaluate Efficiency Metrics: - Yield (%) - Enantiomeric Excess (ee%) - Cost & Scalability - Reaction Conditions lactic_acid->evaluation alanine->evaluation kinetic_res->evaluation decision Select Optimal Route evaluation->decision

Caption: Workflow for selecting a synthetic route to this compound.

Quantitative Comparison of Synthetic Routes

The efficiency of a synthetic route is determined by multiple factors. The following table summarizes key quantitative data for the most common methods to produce this compound.

Route Starting Material Key Reagents Yield (%) Enantiomeric Excess (ee%) Key Advantages Key Disadvantages
1. Chlorination with Inversion Methyl (S)-lactateThionyl chloride (SOCl₂), Pyridine or Vilsmeier Reagent (e.g., from DMF)62 - 95%[1][2]90 - >99%[2]High yield, excellent stereocontrol (Sɴ2 inversion), readily available starting material.Use of toxic and corrosive reagents (SOCl₂, phosgene derivatives).
2. Diazotization with Retention D-AlanineSodium nitrite (NaNO₂), Hydrochloric acid (HCl)~73% (for Alanine)[3]>98%[3]Good stereochemical retention, inexpensive starting materials.Requires less common D-alanine for (R)-product; generation of nitrous acid.
3. Enzymatic Kinetic Resolution Racemic methyl 2-chloropropanoateEsterase (e.g., EstC10, EST12-7), Water~45-50% (theoretical max is 50%)>99%[4]Extremely high enantioselectivity, mild "green" conditions, ambient temperature/pressure.Maximum theoretical yield is 50%, requires separation of product from unreacted enantiomer and hydrolyzed acid.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.

Route 1: Synthesis from Methyl (S)-lactate via Chlorination with Inversion

This protocol utilizes a Vilsmeier-type reagent for the chlorination of methyl (S)-lactate, which proceeds through an Sɴ2 mechanism, resulting in an inversion of stereochemistry to yield the (R)-product.

1. Preparation of Vilsmeier Reagent:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N,N-dimethylformamide (DMF, 0.41 mol).[1]

  • While maintaining the temperature between 60-70°C, slowly add a chlorinating agent such as pentachlorophosphorus (PCl₅, 0.05 mol) or triphosgene.[1][5]

  • The reaction is typically complete in 15-20 minutes.[1]

  • Cool the mixture to below 0°C. The resulting white crystalline Vilsmeier reagent can be washed with anhydrous ether.[1]

2. Synthesis of this compound:

  • To the prepared Vilsmeier reagent, add a suitable solvent such as dioxane.[1][5]

  • Cool the mixture and slowly add methyl (S)-lactate (1.0 mol) dropwise, ensuring the reaction temperature is maintained below 25°C as the reaction is exothermic.[1]

  • After the addition is complete, raise the temperature to 40-60°C and stir for 4-8 hours until the reaction is complete (monitored by GC).[1][5]

  • Upon completion, cool the reaction mixture. Wash with water and saturated saline solution.[1]

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).[1]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield this compound. A yield of 95% and high purity (>99%) have been reported for this type of procedure.[1]

Route 3: Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

This method employs an esterase to selectively hydrolyze the (S)-enantiomer from a racemic mixture, leaving the desired (R)-enantiomer unreacted and thus enriched.

1. Enzyme Preparation and Immobilization (Optional but Recommended):

  • An esterase, such as one isolated from a marine microbe (e.g., Pseudonocardia antitumoralis), is used.[4]

  • The enzyme can be immobilized on a carrier like silica gel to improve stability and reusability.[1] A typical loading would be a 1:3 mass ratio of enzyme to carrier.[1]

2. Hydrolysis Reaction:

  • Prepare a buffered solution (e.g., phosphate buffer, pH 7.2).[1]

  • Disperse the racemic methyl 2-chloropropanoate in the buffer to a desired concentration (e.g., 5-80 mmol/L).[4]

  • Add the free or immobilized esterase to the mixture.

  • Maintain the reaction at a constant temperature (e.g., 40°C) with stirring.[1]

  • Monitor the reaction progress by measuring the conversion and the enantiomeric excess (ee) of the remaining ester over time using chiral GC.

  • The reaction should be stopped when the conversion reaches approximately 50% to achieve the maximum ee for the (R)-ester. With certain enzymes, an ee of >99% for this compound can be achieved.[4]

3. Product Isolation:

  • Once the desired conversion is reached, remove the enzyme (by filtration if immobilized).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate) to isolate the unreacted this compound from the aqueous solution containing the hydrolyzed (S)-2-chloropropanoic acid.

  • Wash, dry, and concentrate the organic phase to obtain the enriched (R)-ester. Further purification can be achieved by distillation.

References

Comparative Study of Biocatalysts for the Resolution of Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic kinetic resolution of a key chiral intermediate.

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, where often only one enantiomer of a chiral compound exhibits the desired biological activity. Methyl 2-chloropropionate is a valuable chiral building block, and its resolution into enantiomerically pure forms is a critical step in the synthesis of various active ingredients. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for chiral resolution, offering high selectivity under mild reaction conditions. This guide provides a comparative analysis of different biocatalysts employed for the kinetic resolution of racemic methyl 2-chloropropionate, supported by experimental data and detailed protocols.

Performance Comparison of Biocatalysts

The selection of an appropriate biocatalyst is crucial for achieving high enantioselectivity and conversion in the kinetic resolution of methyl 2-chloropropionate. This section compares the performance of several esterases, a lipase, and a sequential enzymatic system.

BiocatalystSource OrganismPreferred EnantiomerEnantiomeric Excess (e.e.)Conversion (c)Optimal Substrate Conc.Key Reaction Conditions
Esterase EST12-7 Pseudonocardia antitumoralis(R)-methyl 2-chloropropionate>99%~50%50 mMpH 8.0, 40°C, aqueous buffer
Esterase EstC10 Bacillus sp. CX01(R)-methyl 2-chloropropionate>99%~50%80 mMpH 8.0, 45°C, aqueous buffer
Esterase WDEst9 Dactylosporangium aurantiacum(S)-methyl 2-chloropropionate>98%HighNot specifiedOptimized process parameters
Candida rugosa Lipase Candida rugosa(S)-2-chloropropionic acidModerate to HighVariableNot specifiedBiphasic system (e.g., water-organic solvent)
Sequential System Carboxylesterase NP & DL-dehalogenase(R)-2-chloropropionic acidEnhancedHigh16 mMpH 7.0, 25°C, aqueous buffer

Table 1: Comparative Performance of Biocatalysts for the Resolution of Methyl 2-Chloropropionate. This table summarizes the key performance indicators for different enzymatic systems, highlighting their stereoselectivity and optimal reaction parameters.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of biocatalytic resolutions. This section provides methodologies for the key experiments cited in this guide.

Kinetic Resolution using Esterases (EST12-7, EstC10, and WDEst9)

a. Enzyme Preparation: The respective esterase (EST12-7, EstC10, or WDEst9) is typically produced recombinantly in E. coli and purified using standard chromatographic techniques. The purified enzyme solution's concentration and specific activity are determined before use.

b. Reaction Setup: A typical reaction mixture contains the racemic methyl 2-chloropropionate substrate dissolved in a suitable buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH and concentration as indicated in Table 1. The reaction is initiated by the addition of the purified esterase to a final concentration that allows for a reasonable reaction rate.

c. Reaction Conditions: The reaction is carried out in a temperature-controlled shaker to ensure adequate mixing and to maintain the optimal temperature for the specific esterase. The progress of the reaction (conversion and enantiomeric excess) is monitored over time by taking aliquots from the reaction mixture.

d. Work-up and Analysis: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the unreacted ester and the product acid. For analysis of the remaining ester, the reaction can be stopped by acidification followed by extraction. The enantiomeric excess of the remaining methyl 2-chloropropionate and the produced 2-chloropropionic acid is determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Kinetic Resolution using Candida rugosa Lipase in a Biphasic System

a. Enzyme and Substrate Preparation: Commercially available Candida rugosa lipase (CRL) is used. The racemic methyl 2-chloropropionate is dissolved in a water-immiscible organic solvent (e.g., toluene, hexane).

b. Reaction Setup: The reaction is performed in a biphasic system consisting of an aqueous phase (buffer, e.g., phosphate buffer at a specific pH) containing the lipase and an organic phase containing the substrate. Vigorous stirring is required to ensure sufficient interfacial area for the reaction.

c. Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30-40°C). The pH of the aqueous phase is monitored and adjusted as necessary, as the hydrolysis of the ester produces acid, which can lower the pH and affect enzyme activity.

d. Work-up and Analysis: After the desired conversion is reached, the two phases are separated. The organic phase contains the unreacted ester, and the aqueous phase contains the 2-chloropropionic acid product. Both fractions are analyzed for enantiomeric excess using chiral GC or HPLC.

Sequential Kinetic Resolution using Carboxylesterase NP and DL-dehalogenase

a. Enzyme Preparation: Carboxylesterase NP and DL-dehalogenase are prepared and their activities are determined.

b. Reaction Setup: The reaction is conducted in an aqueous buffer (e.g., Tris-HCl, pH 7.0). Racemic methyl 2-chloropropionate is added as the starting substrate. Both carboxylesterase NP and DL-dehalogenase are added to the reaction mixture.

c. Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 25°C) with stirring. The concentrations of both enzymes are optimized to ensure that the conversion rates of the faster-reacting enantiomers in both steps are similar, which is crucial for achieving high enantiomeric excess of the final product.[1]

d. Work-up and Analysis: Samples are taken at different time points. To analyze the remaining methyl 2-chloropropionate, the reaction is stopped by acidification, and the ester is extracted with dichloromethane.[1] For the analysis of 2-chloropropionate and the final lactate product, the enzymatic reaction is terminated, and the remaining ester is hydrolyzed by adding a strong base.[1] The enantiomeric composition of the substrate and products is determined using appropriate chiral analytical methods.

Visualization of Workflows and Relationships

To better understand the experimental processes and the factors influencing the outcome of the biocatalytic resolution, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_output Output racemic_substrate Racemic Methyl 2-Chloropropionate reaction_vessel Reaction Vessel racemic_substrate->reaction_vessel biocatalyst Biocatalyst (Esterase/Lipase/Sequential) biocatalyst->reaction_vessel buffer Buffer Solution buffer->reaction_vessel incubation Incubation (Controlled Temperature & Agitation) reaction_vessel->incubation termination Reaction Termination incubation->termination extraction Extraction termination->extraction analysis Chiral Analysis (GC/HPLC) extraction->analysis enantioenriched_substrate Enantioenriched Substrate analysis->enantioenriched_substrate enantiopure_product Enantiopure Product analysis->enantiopure_product

Caption: General experimental workflow for the biocatalytic resolution of methyl 2-chloropropionate.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Performance Outcomes biocatalyst Biocatalyst Choice (Esterase, Lipase, etc.) enantioselectivity Enantioselectivity (E) biocatalyst->enantioselectivity determines specific_activity Specific Activity biocatalyst->specific_activity enzyme_conc Enzyme Concentration conversion Conversion (c) enzyme_conc->conversion affects rate substrate_conc Substrate Concentration substrate_conc->conversion affects rate temperature Temperature temperature->enantioselectivity temperature->specific_activity optimizes ph pH ph->enantioselectivity ph->specific_activity optimizes solvent Solvent/Biphasic System solvent->enantioselectivity can enhance solvent->specific_activity reaction_time Reaction Time reaction_time->conversion determines ee Enantiomeric Excess (e.e.) conversion->ee inversely related (for substrate) enantioselectivity->ee

References

Validating the Absolute Configuration of Synthesized (R)-methyl 2-chloropropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring the safety, efficacy, and novelty of a synthesized compound. This guide provides a comprehensive comparison of methods to validate the absolute configuration of synthesized (R)-methyl 2-chloropropanoate, a key chiral building block in the synthesis of various pharmaceuticals and agrochemicals.

This document outlines several robust analytical techniques, from classical polarimetry to modern spectroscopic and chromatographic methods. Each method's principles, advantages, and limitations are discussed, supported by experimental protocols and data presentation formats to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Methods for Absolute Configuration Determination

The selection of a suitable analytical method depends on factors such as the availability of standards, instrumentation, sample quantity, and the desired level of confidence. The following table summarizes and compares the most common techniques for validating the absolute configuration of this compound.

MethodPrincipleAdvantagesDisadvantagesExpected Result for this compound
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule in solution.Rapid, non-destructive, and requires relatively simple instrumentation.Requires a pure sample, concentration-dependent, and the sign of rotation can be solvent-dependent. The magnitude of rotation is often small.Positive specific rotation (+)[1][2].
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers on a chiral stationary phase (CSP) based on differential interactions.High resolving power, accurate determination of enantiomeric excess (e.e.), and can be used for preparative separation.[3]Requires a suitable chiral column and method development. Absolute configuration is determined by comparison to a known standard.A single peak with a retention time corresponding to a certified (R)-standard.
Chiral Gas Chromatography (GC) Separates volatile enantiomers on a chiral stationary phase.High resolution and sensitivity, suitable for volatile compounds.Requires a suitable chiral column and derivatization may be necessary for non-volatile compounds. Absolute configuration is determined by comparison to a known standard.[4]A single peak with a retention time corresponding to a certified (R)-standard.[4]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Provides a detailed fingerprint of the absolute configuration. Does not require a reference standard of the opposite enantiomer.[5][6]Requires specialized instrumentation and theoretical calculations (e.g., DFT) to predict the spectrum for comparison.The experimental VCD spectrum will match the theoretically predicted spectrum for the (R)-enantiomer.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.Highly sensitive, particularly for molecules with chromophores near the chiral center. Does not require a reference standard of the opposite enantiomer.[7]Requires a chromophore near the stereocenter for a strong signal. Interpretation often requires theoretical calculations.The experimental ECD spectrum will match the theoretically predicted spectrum for the (R)-enantiomer.
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) The chiral analyte is reacted with a chiral derivatizing agent to form diastereomers, which exhibit distinct NMR signals.[8][9][10]Widely available instrumentation (NMR). The relative integration of diastereomeric signals can determine enantiomeric excess.Requires chemical modification of the analyte, which may be difficult or introduce impurities. The choice of CDA is crucial.[8]Formation of a single diastereomer when reacted with an enantiopure CDA, with characteristic chemical shifts predictable for the (R)-configuration.

Experimental Protocols

Polarimetry

Objective: To measure the specific rotation of the synthesized this compound and compare it to the literature value.

Methodology:

  • Prepare a solution of the synthesized this compound of a known concentration (e.g., c = 1, neat or in a specified solvent like chloroform).

  • Calibrate the polarimeter with a blank (the pure solvent).

  • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Measure the optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length of the cell in decimeters and c is the concentration in g/mL.

  • Compare the obtained specific rotation with the literature value for this compound. A positive sign is expected.[1][2]

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity and confirm the absolute configuration of the synthesized product by comparison with an authentic standard.

Methodology:

  • Standard Preparation: Prepare a solution of a certified this compound standard and a solution of a racemic methyl 2-chloropropionate standard in the mobile phase.

  • Sample Preparation: Prepare a solution of the synthesized product in the mobile phase at a similar concentration to the standards.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H).[4]

    • Mobile Phase: A pre-determined mixture of solvents, such as hexane and isopropanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

    • Column Temperature: Controlled, e.g., 25°C.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the (R)-standard to confirm the elution order.

    • Inject the synthesized sample and compare its retention time to that of the (R)-standard. A single peak matching the retention time of the (R)-standard confirms the absolute configuration and high enantiomeric purity.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the absolute configuration of synthesized this compound.

Validation Workflow cluster_synthesis Synthesis cluster_validation Validation Methods cluster_comparison Comparison & Confirmation cluster_conclusion Conclusion Synthesis Synthesized (R)-methyl 2-chloropropanoate Polarimetry Polarimetry Synthesis->Polarimetry Chiral_HPLC Chiral HPLC/GC Synthesis->Chiral_HPLC VCD_ECD VCD/ECD Spectroscopy Synthesis->VCD_ECD NMR_CDA NMR with CDA Synthesis->NMR_CDA Literature_Value Literature Data (e.g., specific rotation) Polarimetry->Literature_Value Authentic_Standard (R)- and (S)-Standards Chiral_HPLC->Authentic_Standard Theoretical_Spectrum Predicted Spectrum (DFT) VCD_ECD->Theoretical_Spectrum Diastereomer_Signal Expected Diastereomer NMR Signals NMR_CDA->Diastereomer_Signal Conclusion Absolute Configuration Validated as (R) Literature_Value->Conclusion Authentic_Standard->Conclusion Theoretical_Spectrum->Conclusion Diastereomer_Signal->Conclusion

Caption: Workflow for validating the absolute configuration.

Comparison Logic cluster_sample Synthesized Sample cluster_methods Analytical Techniques cluster_outcomes Expected Outcomes Sample Synthesized Methyl 2-chloropropanoate Polarimetry Polarimetry Sample->Polarimetry Chiral_Chromatography Chiral HPLC/GC Sample->Chiral_Chromatography R_Outcome_Polarimetry Positive Rotation (+) Polarimetry->R_Outcome_Polarimetry If (R) S_Outcome_Polarimetry Negative Rotation (-) Polarimetry->S_Outcome_Polarimetry If (S) R_Outcome_Chiral Retention Time = R-Standard Chiral_Chromatography->R_Outcome_Chiral If (R) S_Outcome_Chiral Retention Time = S-Standard Chiral_Chromatography->S_Outcome_Chiral If (S)

Caption: Logic of comparison for configuration assignment.

Conclusion

Validating the absolute configuration of a chiral molecule such as this compound is a multi-faceted process that can be approached with varying levels of certainty and instrumental requirements. For routine confirmation, a combination of polarimetry and chiral chromatography against a known standard provides a high degree of confidence. For de novo structure elucidation or when standards are unavailable, advanced spectroscopic techniques like VCD or ECD, coupled with theoretical calculations, are indispensable. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and execute the validation of their synthesized chiral compounds with rigor and precision.

References

Benchmarking the Efficacy of Herbicides Derived from (R)-methyl 2-chloropropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of aryloxyphenoxypropionate herbicides, comparing their performance against common grassy weeds and outlining the experimental protocols for their evaluation.

Herbicides derived from (R)-methyl 2-chloropropanoate, belonging to the aryloxyphenoxypropionate (FOPs) class, are pivotal in post-emergence control of grassy weeds in various broadleaf crops. Their efficacy stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis in grasses.[1] This guide provides a comparative analysis of the efficacy of three prominent herbicides in this class: fenoxaprop-P-ethyl, clodinafop-propargyl, and quizalofop-P-ethyl, supported by experimental data.

Comparative Efficacy Data

The herbicidal efficacy of these compounds is typically quantified by metrics such as the effective dose for 50% growth reduction (GR50) or 50% mortality (LD50). The following table summarizes available data on the efficacy of fenoxaprop-P-ethyl, clodinafop-propargyl, and quizalofop-P-ethyl against several economically important grass weed species. It is important to note that efficacy can be influenced by factors such as weed growth stage, environmental conditions, and the presence of herbicide resistance.

HerbicideWeed SpeciesEfficacy MetricValue (g a.i./ha)Reference
Fenoxaprop-P-ethyl Echinochloa crus-galli (Susceptible)GR503[2][3]
Echinochloa crus-galli (Resistant)GR5036.2[2][3]
Clodinafop-propargyl Lolium rigidum (Susceptible)GR5020.76[4]
Lolium rigidum (Resistant)GR50530.92 - 638.94[4]
Avena fatua (Resistant)LD5073.49 - 94.25[5]
Quizalofop-P-ethyl Avena fatua-Effective control reported[6]
Echinochloa crus-galli-Effective control reported[7]
Setaria viridis-Effective control reported[8]

Note: "a.i./ha" stands for active ingredient per hectare. Data for quizalofop-P-ethyl is presented qualitatively due to the lack of directly comparable GR50/LD50 values in the searched literature for susceptible populations alongside the other two herbicides. Several studies confirm its effectiveness against a range of grass weeds.[6][9]

Mechanism of Action: ACCase Inhibition

The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. By blocking ACCase, these herbicides disrupt the production of lipids, which are essential for building cell membranes and for energy storage. This leads to a cessation of growth, particularly in the meristematic tissues, followed by chlorosis, necrosis, and ultimately the death of the susceptible grass plant.

ACCase_Inhibition_Pathway Herbicide Herbicide ACCase_Enzyme ACCase Enzyme Herbicide->ACCase_Enzyme Inhibits Malonyl_CoA Malonyl-CoA Fatty_Acid_Synthesis Fatty Acid Biosynthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Malonyl_CoA->Fatty_Acid_Synthesis Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Plant_Death Plant Death Plant_Growth Plant Growth Membrane_Integrity->Plant_Growth Plant_Growth->Plant_Death Leads to

ACCase Inhibition Signaling Pathway

Experimental Protocols

To ensure objective and reproducible comparisons of herbicide efficacy, standardized experimental protocols are essential. The following outlines a typical whole-plant pot bioassay methodology for determining the GR50 or LD50 of a herbicide.

Whole-Plant Pot Bioassay Protocol
  • Plant Material and Growth Conditions:

    • Seeds of the target weed species are sown in pots containing a standardized soil or potting mix.

    • Pots are placed in a controlled environment (greenhouse or growth chamber) with consistent temperature, light, and humidity.

    • Plants are grown to a specific growth stage (e.g., 2-3 leaf stage) before herbicide application.

  • Herbicide Application:

    • A range of herbicide doses, including a non-treated control, are prepared. Typically, a logarithmic series of doses is used to generate a dose-response curve.

    • Herbicides are applied using a precision sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • At a set time after treatment (e.g., 21 days), the above-ground biomass of each plant is harvested and the fresh or dry weight is recorded. For LD50 determination, plant mortality is assessed.

    • The data is then subjected to non-linear regression analysis, typically using a log-logistic model, to determine the GR50 or LD50 values. The resistance index (RI) can be calculated by dividing the GR50 or LD50 of a resistant population by that of a susceptible population.[4]

Experimental_Workflow Start Start Seed_Planting 1. Seed Planting (Target Weed Species) Start->Seed_Planting Germination_Growth 2. Germination and Growth (Controlled Environment) Seed_Planting->Germination_Growth Herbicide_Application 4. Herbicide Application (Precision Sprayer) Germination_Growth->Herbicide_Application Herbicide_Preparation 3. Herbicide Dose Preparation (Logarithmic Series) Herbicide_Preparation->Herbicide_Application Incubation 5. Incubation Period (e.g., 21 days) Herbicide_Application->Incubation Data_Collection 6. Data Collection (Biomass/Mortality) Incubation->Data_Collection Data_Analysis 7. Data Analysis (Non-linear Regression) Data_Collection->Data_Analysis GR50_LD50_Determination 8. GR50/LD50 Calculation Data_Analysis->GR50_LD50_Determination End End GR50_LD50_Determination->End

Herbicide Efficacy Bioassay Workflow

Conclusion

Herbicides derived from this compound, such as fenoxaprop-P-ethyl, clodinafop-propargyl, and quizalofop-P-ethyl, are effective tools for the control of grassy weeds. Their efficacy is rooted in the specific inhibition of the ACCase enzyme, a mechanism that provides selectivity for grass species. While quantitative data allows for a direct comparison of their potency against specific weeds, the development of herbicide resistance underscores the importance of integrated weed management strategies. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation and development of effective and sustainable herbicide solutions.

References

Safety Operating Guide

Safe Disposal of (R)-methyl 2-chloropropanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (R)-methyl 2-chloropropanoate, a flammable liquid and irritant. Adherence to these steps, in conjunction with local regulations, is essential for minimizing risks.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. This substance is classified as a flammable liquid and causes serious eye and skin irritation.[1][2]

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][3]

Handling:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Use non-sparking tools and explosion-proof equipment.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe mists or vapors.[1][4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with applicable laws and regulations. The following is a general protocol for its collection and disposal as hazardous waste.

Step 1: Waste Identification and Segregation this compound is a halogenated organic compound.[5] As such, it must be collected separately from non-halogenated waste to ensure proper treatment and disposal.[5][6] Never mix incompatible wastes.[7]

Step 2: Selection of Waste Container

  • Use a designated, leak-proof, and clearly labeled waste container.[7][8]

  • The container must be compatible with the chemical. Sturdy, chemically resistant containers are required.[7]

  • For halogenated organic reagents, some guidelines suggest a specific container type (often denoted as "Container B").[5]

  • Ensure the container is kept closed except when adding waste.[7]

Step 3: Waste Collection

  • Carefully transfer the waste this compound into the designated container.

  • For small spills, absorb the chemical with an inert material such as sand, silica gel, or vermiculite.[4][9] Collect the contaminated absorbent material and place it in the hazardous waste container.[3][4]

  • Do not dispose of this compound down the drain or in the regular trash.[4][7]

Step 4: Labeling and Storage

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Indicate the approximate concentration and quantity of the waste.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[1][4] The storage area should be a designated flammables storage cabinet or area.[4]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed disposal company.[3][8]

  • The preferred method of disposal for flammable organic materials is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]

III. Quantitative Data Summary

The following table summarizes key hazard and classification information for this compound, which informs the disposal procedures.

ParameterValueReference
GHS Hazard Class Flammable Liquid, Category 3[1][2]
Skin Irritation, Category 2[2]
Eye Irritation, Category 2[1][2]
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory irritation)[2]
UN Number 2933[10]
Flash Point 101 °F (38.3 °C)[11]
Storage Temperature +5°C to +30°C[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Final Disposal start Start: Have (R)-methyl 2-chloropropanoate waste ppe Wear appropriate PPE: - Chemical resistant gloves - Safety goggles - Lab coat start->ppe ventilation Work in a well-ventilated area (fume hood) ppe->ventilation identify Identify as Halogenated Organic Waste ventilation->identify container Select a designated, compatible, and labeled waste container identify->container transfer Transfer waste into container container->transfer spill Small spill occurs? transfer->spill No transfer->spill Yes absorb Absorb with inert material and add to container spill->absorb seal_label Seal and label container with contents and hazards spill->seal_label absorb->seal_label storage Store in a cool, dry, well-ventilated area for flammable liquids seal_label->storage disposal_co Arrange for pickup by a licensed hazardous waste disposal company storage->disposal_co end_point End: Proper Disposal disposal_co->end_point

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of (R)-methyl 2-chloropropanoate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. This chemical is a flammable liquid and vapor that can cause serious eye irritation and skin irritation.[1][2][3] The following table summarizes the required and recommended PPE for handling this substance.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when splashing is a risk.[2][4][5]Protects against splashes and vapors which can cause serious eye irritation.[1][2]
Skin and Body Chemical-resistant gloves (see Glove Selection table below).[2] A flame-retardant and impervious lab coat or apron.[2][5] Closed-toe shoes.Prevents skin contact which can cause irritation.[1][5] Flame-retardant clothing is necessary due to the chemical's flammability.[2]
Respiratory A full-face respirator with an appropriate organic vapor cartridge should be used if exposure limits are likely to be exceeded, if irritation is experienced, or in poorly ventilated areas.[2][4] Under normal, well-ventilated conditions, respiratory protection may not be required.[4]Protects against inhalation of vapors which may cause respiratory irritation.[1][5]

Glove Selection and Compatibility

Due to the absence of specific breakthrough time data for this compound, a conservative approach to glove selection is necessary. The following table provides guidance on glove materials generally suitable for handling esters and chlorinated compounds. It is crucial to inspect gloves for any signs of degradation before and during use and to dispose of them immediately if contamination is suspected. [5]

Glove MaterialGeneral Resistance to Esters & Chlorinated SolventsNotes
Butyl Rubber ExcellentOffers high resistance to a wide range of chemicals, including esters and ketones.[6]
Viton® ExcellentProvides excellent resistance to aromatic and chlorinated solvents.
Neoprene GoodOffers moderate resistance to a broad range of chemicals.
Nitrile Fair to GoodProvides good resistance to oils and some solvents, but performance against chlorinated esters can vary. Not recommended for prolonged exposure.[6]
Natural Rubber (Latex) Not RecommendedGenerally offers poor resistance to oils, greases, and organic solvents.[6]
PVC (Polyvinyl Chloride) Not RecommendedCan be degraded by many solvents.

Users should consult the glove manufacturer's specific chemical resistance guides and perform their own evaluation for the intended application.

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan minimizes the risk of exposure and accidents.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Ensure proper ventilation Ensure proper ventilation Inspect PPE Inspect PPE Ensure proper ventilation->Inspect PPE Locate emergency equipment Locate emergency equipment Inspect PPE->Locate emergency equipment Ground equipment Ground equipment Locate emergency equipment->Ground equipment Dispense chemical Dispense chemical Ground equipment->Dispense chemical Keep container closed Keep container closed Dispense chemical->Keep container closed Use non-sparking tools Use non-sparking tools Keep container closed->Use non-sparking tools Avoid inhalation and contact Avoid inhalation and contact Use non-sparking tools->Avoid inhalation and contact Wipe down work area Wipe down work area Avoid inhalation and contact->Wipe down work area Doff and dispose of PPE Doff and dispose of PPE Wipe down work area->Doff and dispose of PPE Wash hands thoroughly Wash hands thoroughly Doff and dispose of PPE->Wash hands thoroughly

Caption: Step-by-step workflow for handling this compound.

Pre-Handling Preparations
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • PPE Inspection: Inspect all PPE for damage or defects before use.[5]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Grounding: Ensure all containers and receiving equipment are properly grounded to prevent static discharge, which can ignite flammable vapors.[4][7]

Handling Procedure
  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.

  • Container Management: Keep the container tightly closed when not in use.[7]

  • Tool Selection: Use only non-sparking tools to prevent ignition of flammable vapors.[2][4]

  • Exposure Avoidance: Avoid direct contact with the skin and eyes, and do not breathe in vapors.[2][5]

Post-Handling Actions
  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning materials.

  • PPE Removal: Carefully remove and dispose of contaminated gloves and other disposable PPE.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal Unused Chemical Unused Chemical Labeled Halogenated Waste Labeled Halogenated Waste Unused Chemical->Labeled Halogenated Waste Contaminated Solids Contaminated Solids Labeled Solid Waste Labeled Solid Waste Contaminated Solids->Labeled Solid Waste Empty Containers Empty Containers Triple Rinse Container Triple Rinse Container Empty Containers->Triple Rinse Container Licensed Disposal Company Licensed Disposal Company Labeled Halogenated Waste->Licensed Disposal Company Labeled Solid Waste->Licensed Disposal Company Triple Rinse Container->Licensed Disposal Company

Caption: Disposal workflow for this compound and related waste.

Waste Segregation and Collection
  • Unused Chemical: Collect surplus and non-recyclable this compound in a designated, labeled container for halogenated organic waste.[8] Do not mix with other waste streams.

  • Contaminated Materials: Absorbent materials, gloves, and other solid waste contaminated with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as halogenated organic waste. Dispose of the rinsed container in accordance with institutional guidelines.

Final Disposal
  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Skin Contact Take off immediately all contaminated clothing.[4][9] Rinse skin with plenty of water and soap.[4][5][10] If skin irritation occurs, seek medical advice.[4][9] Wash contaminated clothing before reuse.[4]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration.[5] If symptoms persist, call a poison center or doctor.[4]
Ingestion Do NOT induce vomiting.[5] Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[4][5]
Spill Evacuate the area and remove all sources of ignition.[2] Ventilate the area. Absorb the spill with inert, non-combustible material (e.g., sand, earth) and place it in a suitable container for disposal.[11] Use non-sparking tools for cleanup.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.